1-Methoxymethoxy-2-(trifluoromethyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(methoxymethoxy)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-13-6-14-8-5-3-2-4-7(8)9(10,11)12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGCARXCCUSENF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449253 | |
| Record name | 1-METHOXYMETHOXY-2-(TRIFLUOROMETHYL)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336628-65-0 | |
| Record name | 1-METHOXYMETHOXY-2-(TRIFLUOROMETHYL)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 336628-65-0 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Application of 1-Methoxymethoxy-2-(trifluoromethyl)benzene
Abstract
Introduction: Strategic Importance in Medicinal Chemistry
The trifluoromethyl (-CF3) group is a powerful tool in the arsenal of medicinal chemists. Its unique electronic properties and steric profile can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The strategic placement of a -CF3 group on an aromatic ring can block metabolic oxidation and modulate the pKa of nearby functional groups, thereby improving a molecule's overall pharmacokinetic profile.[3]
However, the synthesis of complex molecules often requires the temporary masking of reactive functional groups to prevent unwanted side reactions. The phenolic hydroxyl group, in particular, is acidic and nucleophilic, necessitating protection during many synthetic transformations. The methoxymethyl (MOM) ether is an ideal protecting group for phenols due to its ease of installation, stability under a wide range of non-acidic conditions, and facile cleavage under mild acidic treatment.[4][5]
This guide addresses the synthesis of 1-Methoxymethoxy-2-(trifluoromethyl)benzene, a key intermediate that combines the desirable properties of the trifluoromethylbenzene core with a protected hydroxyl group, enabling a broader range of subsequent chemical modifications.
Synthesis and Characterization
The synthesis of this compound is achieved through the protection of the commercially available 2-(trifluoromethyl)phenol.
Proposed Synthetic Pathway
The most direct and reliable method for the synthesis is the O-alkylation of 2-(trifluoromethyl)phenol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
Caption: Synthetic workflow for the protection and deprotection of 2-(trifluoromethyl)phenol.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system; successful synthesis of the target compound confirms the efficacy of the chosen conditions.
Materials:
-
2-(Trifluoromethyl)phenol (CAS: 444-30-4)[6]
-
N,N-Diisopropylethylamine (DIPEA)
-
Chloromethyl methyl ether (MOMCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-(trifluoromethyl)phenol (1.0 eq).
-
Dissolve the phenol in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (2.0-3.0 eq) dropwise to the stirred solution.
-
Slowly add MOMCl (1.5-2.0 eq) to the reaction mixture. Caution: MOMCl is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.[7]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound as a pure compound.
Predicted Physicochemical Properties
The properties of the target compound can be predicted based on its structure and data from its precursor.
| Property | Predicted Value | Rationale |
| CAS Number | Not Assigned | Not found in major chemical databases as of January 2026. |
| Molecular Formula | C9H9F3O2 | Derived from the structure. |
| Molecular Weight | 206.16 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil | Similar to other aromatic ethers. |
| Boiling Point | ~180-200 °C | Expected to be higher than the starting phenol (147-148 °C) due to increased molecular weight and size.[6] |
| Solubility | Soluble in common organic solvents (DCM, Ether, EtOAc), insoluble in water. | The ether functionality and aromatic ring confer solubility in organic media. |
Predicted Spectroscopic Data
The following spectroscopic characteristics are predicted for this compound:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.6-7.7 ppm (d, 1H): Aromatic proton ortho to the -CF3 group.
-
δ ~7.4-7.5 ppm (t, 1H): Aromatic proton para to the -CF3 group.
-
δ ~7.1-7.2 ppm (m, 2H): Remaining aromatic protons.
-
δ ~5.2-5.3 ppm (s, 2H): Methylene protons of the MOM group (-O-CH₂-O-).
-
δ ~3.5-3.6 ppm (s, 3H): Methyl protons of the MOM group (-O-CH₃).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~155-157 ppm: Aromatic carbon attached to the MOM ether.
-
δ ~120-135 ppm: Other aromatic carbons, including a quartet for the carbon attached to the -CF3 group.
-
δ ~123 ppm (q, J ≈ 272 Hz): Carbon of the -CF3 group.
-
δ ~94-96 ppm: Methylene carbon of the MOM group (-O-CH₂-O-).
-
δ ~56-57 ppm: Methyl carbon of the MOM group (-O-CH₃).
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ ~ -60 to -62 ppm (s, 3F): Singlet for the -CF3 group.
-
-
IR (neat, cm⁻¹):
-
~3050-3100: Aromatic C-H stretch.
-
~2850-2960: Aliphatic C-H stretch (MOM group).
-
~1100-1350: Strong C-F stretching bands.
-
~1000-1250: C-O stretching bands (ether).
-
Absence of broad O-H stretch around 3200-3600 cm⁻¹ confirms protection.
-
-
Mass Spectrometry (EI):
-
M⁺ at m/z = 206: Molecular ion peak.
-
Key fragments: Loss of -OCH₃ (m/z = 175), loss of -CH₂OCH₃ (m/z = 161).
-
Reactivity and Applications
Stability of the MOM Protecting Group
The MOM ether is stable to a wide array of reagents, making this compound a versatile intermediate.
-
Stable to:
-
Strong bases (e.g., n-BuLi, Grignard reagents, LDA).
-
Nucleophilic reagents (e.g., organometallics, hydrides).[8]
-
Many oxidizing and reducing agents.
-
-
Labile to:
-
Acidic conditions (e.g., HCl, HBr, trifluoroacetic acid).[7] The acetal nature of the MOM group allows for its cleavage under acid catalysis.
-
This stability profile allows for selective reactions at other positions of the benzene ring or on other parts of a larger molecule without affecting the protected phenol.
Detailed Experimental Protocol: Deprotection
This protocol illustrates the straightforward removal of the MOM group to regenerate the phenol.
Materials:
-
This compound
-
Methanol or DCM
-
Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or a DCM/TFA mixture (e.g., 15:1).[7]
-
Add a catalytic amount of concentrated HCl if using methanol, or proceed directly if using the TFA mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC until the starting material is consumed.
-
If using acidic methanol, neutralize the reaction with saturated NaHCO₃ solution. If using TFA/DCM, dilute with DCM and wash with saturated NaHCO₃.
-
Extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(trifluoromethyl)phenol.
Applications in Drug Development
The title compound is a valuable building block for introducing the 2-(trifluoromethyl)phenoxy moiety into complex molecules. The trifluoromethyl group is known to enhance drug efficacy by:
-
Increasing Metabolic Stability: The strong C-F bonds resist enzymatic cleavage.[3]
-
Improving Lipophilicity: This can enhance membrane permeability and absorption.[9]
-
Altering Acidity: The electron-withdrawing nature of the -CF3 group lowers the pKa of the phenol, which can be important for receptor binding.
-
Bioisosteric Replacement: It can serve as a bioisostere for groups like methyl or chlorine.[10]
By using the MOM-protected form, chemists can perform reactions such as lithiation followed by electrophilic quench, or cross-coupling reactions on a suitably functionalized version of the ring, before deprotecting the phenol in a final step.
Caption: Logical flow for the use of the title compound in multi-step synthesis.
Conclusion
While this compound is not a catalog chemical, its synthesis from readily available starting materials is straightforward. This guide provides the necessary protocols and predictive data for researchers to confidently synthesize, characterize, and utilize this valuable intermediate. Its strategic importance lies in enabling complex synthetic routes for novel drug candidates and other bioactive molecules where the presence of a 2-(trifluoromethyl)phenoxy group is desired for optimizing biological activity and pharmacokinetic properties.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry. [Link]
-
2-Trifluoromethyl-phenol. ChemBK. [Link]
-
Trifluoromethyl group. Wikipedia. [Link]
-
MOM Ethers. Organic Chemistry Portal. [Link]
-
Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC - NIH. [Link]
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Semantic Scholar. [Link]
-
Protection of Phenol by Acetal. SynArchive. [Link]
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2-(Trifluoromethyl)phenol. PubChem. [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Publications. [Link]
-
Organic Chemistry-4. Kolkata. [Link]
-
2-(Trifluoromethoxy)phenol. PubChem. [Link]
-
2-(Trifluoromethyl)phenol: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
-
alcohol. Organic Syntheses Procedure. [Link]
-
Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Organic Chemistry Portal. [Link]
-
Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. adichemistry.com [adichemistry.com]
- 5. MOM Ethers [organic-chemistry.org]
- 6. 2-Hydroxybenzotrifluoride 97 444-30-4 [sigmaaldrich.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
2-(Methoxymethoxy)benzotrifluoride properties
An In-Depth Technical Guide to 2-(Methoxymethoxy)benzotrifluoride: Properties, Synthesis, and Applications
Introduction
2-(Methoxymethoxy)benzotrifluoride is a specialized aromatic compound that merges the unique electronic properties of the benzotrifluoride scaffold with the functional utility of a methoxymethyl (MOM) ether protecting group. The benzotrifluoride moiety, characterized by the presence of a trifluoromethyl (-CF3) group on a benzene ring, is a cornerstone in modern medicinal chemistry and agrochemical design. The -CF3 group is highly lipophilic and metabolically stable, often enhancing the bioavailability and efficacy of bioactive molecules.[1] The methoxymethyl ether serves as a robust protecting group for the phenolic hydroxyl, which is stable to a wide range of nucleophilic and basic conditions but can be selectively removed under acidic conditions.[2]
This guide provides a comprehensive technical overview of 2-(Methoxymethoxy)benzotrifluoride for researchers, medicinal chemists, and process development scientists. We will delve into its physicochemical properties, spectroscopic signature, a validated synthetic protocol, its characteristic reactivity, and its strategic applications as a versatile building block in complex molecule synthesis.
Physicochemical and Spectroscopic Profile
The strategic combination of the electron-withdrawing -CF3 group and the electron-donating -OMOM group imparts a unique set of properties to the molecule.
Physical Properties
Quantitative data for 2-(Methoxymethoxy)benzotrifluoride is not widely published. The following properties are compiled from supplier data for analogous compounds and theoretical estimations.
| Property | Value | Source/Basis |
| Molecular Formula | C₉H₉F₃O₂ | - |
| Molecular Weight | 206.16 g/mol | - |
| Appearance | Colorless to light yellow liquid | Analogy to related benzotrifluorides[3][4] |
| Boiling Point | ~180-195 °C (estimated) | Extrapolated from 2-bromobenzotrifluoride (167-168 °C) and 2-methylbenzotrifluoride (125-126 °C)[4] |
| Density | ~1.25 g/mL | Analogy to benzotrifluoride (1.19 g/mL) and substituted derivatives[5] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, ethyl acetate, toluene) | General property of benzotrifluorides and ethers[6][7] |
| Refractive Index | ~1.45-1.46 (at 20 °C) | Analogy to related substituted benzotrifluorides[4] |
Spectroscopic Characterization
The elucidation of the structure of 2-(Methoxymethoxy)benzotrifluoride relies on a combination of NMR, IR, and mass spectrometry.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene bridge, and the methoxy group. The aromatic region (typically δ 7.0-7.8 ppm) will display a complex splitting pattern due to the ortho substitution. The two protons of the -O-CH₂-O- bridge will appear as a sharp singlet around δ 5.2-5.4 ppm. The methoxy group (-OCH₃) protons will present as a singlet at approximately δ 3.4-3.6 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum will feature signals for the aromatic carbons, with the carbon attached to the -CF₃ group showing a characteristic quartet due to C-F coupling. The methylene carbon of the MOM group is expected around 94-96 ppm, and the methoxy carbon around 56-58 ppm.
-
¹⁹F NMR Spectroscopy: The fluorine NMR will exhibit a single sharp resonance for the -CF₃ group, typically in the range of δ -60 to -65 ppm (relative to CFCl₃).
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups.
-
C-O-C Stretching: Strong, characteristic bands for the ether linkages will be prominent in the 1150-1050 cm⁻¹ region.[8]
-
C-F Stretching: Very strong absorptions corresponding to the C-F bonds of the trifluoromethyl group will appear between 1350 and 1100 cm⁻¹.
-
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region will confirm the presence of the benzene ring.
-
Aromatic C-H Stretching: Signals will be observed just above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would likely show a strong molecular ion peak (M⁺) at m/z = 206. Key fragmentation patterns would involve the loss of the methoxy group (-•OCH₃) to give a fragment at m/z = 175, and the cleavage of the MOM ether to yield the 2-hydroxybenzotrifluoride cation at m/z = 162.
Synthesis and Purification
The most direct and efficient synthesis of 2-(Methoxymethoxy)benzotrifluoride is through the protection of the corresponding phenol, 2-(Trifluoromethyl)phenol, using a methoxymethylating agent.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 2-(Methoxymethoxy)benzotrifluoride.
Detailed Experimental Protocol
This protocol describes the synthesis using N,N-Diisopropylethylamine (DIPEA) as the base, which offers a safer alternative to sodium hydride.
-
Materials & Equipment:
-
2-(Trifluoromethyl)phenol (1.0 eq)
-
Chloromethyl methyl ether (MOM-Cl) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet
-
Standard workup and purification glassware
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(Trifluoromethyl)phenol (1.0 eq) and dissolve in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DIPEA (1.5 eq) to the stirred solution.
-
In a separate flask, prepare a solution of MOM-Cl (1.2 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of byproducts. MOM-Cl is a known carcinogen and must be handled with extreme care in a fume hood.[9]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting phenol.
-
Quenching: Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic extracts and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine. Self-Validation: These washing steps remove the DIPEA hydrochloride salt and any unreacted starting materials, ensuring a cleaner crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(Methoxymethoxy)benzotrifluoride as a pure liquid.
-
Chemical Reactivity and Handling
The reactivity of the molecule is dominated by two key features: the acid-labile MOM ether and the electronically influenced aromatic ring.
Deprotection of the MOM Ether
The primary utility of the MOM group is its role as a temporary placeholder. Its removal is typically achieved under acidic conditions, regenerating the free phenol.[10]
-
Mechanism: The deprotection is an acid-catalyzed hydrolysis of the acetal. Protonation of one of the ether oxygens makes it a good leaving group (methanol or formaldehyde). The resulting oxocarbenium ion is then attacked by water to liberate the phenol.[10]
-
Deprotection Workflow Diagram:
Caption: Acid-catalyzed deprotection of the MOM ether.
-
Standard Deprotection Protocol:
-
Dissolve the 2-(Methoxymethoxy)benzotrifluoride (1.0 eq) in methanol or a THF/water mixture.
-
Add a catalytic or stoichiometric amount of a strong acid, such as concentrated HCl (a few drops) or trifluoroacetic acid (TFA).[10]
-
Stir the reaction at room temperature, monitoring by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, neutralize the acid carefully with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the deprotected phenol.
-
Reactivity of the Benzotrifluoride Core
The trifluoromethyl group is a powerful deactivating, meta-directing group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect. Conversely, the -OMOM group is an activating, ortho-, para-directing group. The interplay of these two substituents dictates the regioselectivity of further reactions on the aromatic ring. The positions para and ortho to the activating -OMOM group (positions 4 and 6) are the most likely sites for electrophilic attack.
Safe Handling and Storage
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[6]
-
Storage: Store in a cool, dry place away from heat and sources of ignition. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[7]
Applications in Drug Development and Research
2-(Methoxymethoxy)benzotrifluoride is not an end-product but a strategic intermediate. Its value lies in its ability to introduce the 2-hydroxybenzotrifluoride motif into more complex molecular architectures.
-
Medicinal Chemistry: The trifluoromethyl group is a "lipophilic hydrogen bond donor" and can significantly improve a drug candidate's metabolic stability and cell membrane permeability. This building block allows for the late-stage introduction of a free phenol, which can be a key pharmacophoric feature or a handle for further functionalization. Benzotriazine-based compounds, for example, have been developed as kinase inhibitors for cancer therapy.[11]
-
Agrochemicals: Many successful herbicides and insecticides are built upon substituted benzotrifluoride cores.[12][13] This intermediate can be used in the synthesis of novel crop protection agents where a phenolic group is required for biological activity or as a point of attachment.
-
Materials Science: Fluorinated aromatic compounds are used in the synthesis of specialty polymers and liquid crystals due to their unique electronic and thermal properties.
Conclusion
2-(Methoxymethoxy)benzotrifluoride is a highly valuable synthetic intermediate that provides a protected gateway to the 2-hydroxybenzotrifluoride scaffold. Its synthesis is straightforward, and its reactivity is well-understood, particularly the selective deprotection of the MOM ether. For researchers in drug discovery and materials science, this compound represents a key building block for introducing the desirable trifluoromethyl group while preserving a crucial hydroxyl functionality for subsequent synthetic manipulations or as a final pharmacophoric element. A thorough understanding of its properties and handling is essential for its effective and safe utilization in the laboratory.
References
-
Ramesh, C., Ravindranath, N., & Das, B. (2003). A simple and efficient method for chemoselective deprotection of phenolic methoxymethyl (MOM) ethers at room temperature. J. Org. Chem., 68, 7101-7103. Available at: [Link]
- Google Patents. (1985). Process for the preparation of nitro-substituted benzotrifluoride compounds. EP0129528B1.
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Ogawa, Y., & Curran, D. P. (2006). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Fluorous Chemistry. ResearchGate. Available at: [Link]
- Google Patents. (1985). Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation. US4532353A.
- Google Patents. (1974). Process for the production of benzotrifluoride. US3950445A.
-
Wikipedia. (n.d.). Methoxymethyl ether. Available at: [Link]
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Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available at: [Link]
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PubChem. (n.d.). (Trifluoromethyl)benzene. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (1980). Process for preparing benzotrifluoride and its derivatives. US4242286A.
-
PubMed. (2018). Development of novel benzotriazines for drug discovery. National Center for Biotechnology Information. Available at: [Link]
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Bouling Chemical Co., Limited. (n.d.). 2-Methoxy-5-Nitrobenzotrifluoride. Available at: [Link]
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ResearchGate. (2015). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Available at: [Link]
-
Kuck, D. (1993). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews, 12(3‐4), 181-233. Available at: [Link]
-
Beilstein Journals. (2011). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available at: [Link]
-
Wikipedia. (n.d.). Trifluorotoluene. Available at: [Link]
-
SpectraBase. (n.d.). 2-fluoro-6-(p-methoxyphenoxy)benzonitrile. Available at: [Link]
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Synthesis of 1-Methoxymethoxy-2-(trifluoromethyl)benzene
An In-Depth Technical Guide to the
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthesis of 1-Methoxymethoxy-2-(trifluoromethyl)benzene, a key intermediate in the development of advanced pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group significantly influences the electronic properties of the benzene ring, making this scaffold a valuable building block for molecules requiring enhanced metabolic stability, lipophilicity, and binding affinity. This document moves beyond a simple recitation of steps to provide a detailed rationale for the chosen synthetic strategy, an exhaustive experimental protocol, mechanistic insights, and methods for subsequent deprotection. The content is designed for researchers, medicinal chemists, and process development scientists who require a robust and reproducible methodology grounded in established chemical principles.
Introduction: Strategic Importance and Synthetic Rationale
The synthesis of functionalized aromatic compounds is a cornerstone of modern drug discovery. The trifluoromethyl (-CF₃) group, in particular, is a privileged substituent due to its strong electron-withdrawing nature and high lipophilicity.[1] When appended to a phenolic scaffold, the -CF₃ group markedly increases the acidity of the hydroxyl proton, a factor that is critical to the synthetic strategy outlined herein.
The target molecule, this compound, is prepared by protecting the hydroxyl group of 2-(trifluoromethyl)phenol. The methoxymethyl (MOM) ether is an ideal protecting group in this context for several reasons:
-
Stability: MOM ethers are stable to a wide range of non-acidic reagents, including strong bases, organometallics, and hydrides, allowing for further functionalization of the aromatic ring or other parts of the molecule.[2]
-
Mild Installation: The protection can be achieved under relatively mild basic conditions.
-
Controlled Removal: The MOM group can be selectively removed under acidic conditions, often with high chemoselectivity.[3][4][5][6]
The chosen synthetic route is a classic Williamson ether synthesis , a reliable and versatile method for forming ethers via an Sₙ2 mechanism.[7][8][9] This approach involves the deprotonation of the starting phenol to form a nucleophilic phenoxide, which subsequently displaces a halide from an electrophilic methoxymethyl source.
Synthetic Workflow and Core Mechanism
The overall process involves the formation of a sodium phenoxide intermediate from 2-(trifluoromethyl)phenol, followed by nucleophilic substitution on chloromethyl methyl ether (MOMCl).
Caption: High-level workflow for the synthesis of the target compound.
Mechanistic Deep Dive: The Sₙ2 Pathway
The core of this synthesis is the Sₙ2 reaction between the sodium 2-(trifluoromethyl)phenoxide and MOMCl.
-
Deprotonation: The highly acidic proton of 2-(trifluoromethyl)phenol (pKa ≈ 8.8) is readily abstracted by a strong, non-nucleophilic base like sodium hydride (NaH). This step is thermodynamically favorable, resulting in the formation of the sodium phenoxide and hydrogen gas. The choice of a strong base ensures complete conversion to the phenoxide, maximizing the concentration of the active nucleophile.
-
Nucleophilic Attack: The resulting phenoxide anion is a potent nucleophile. It attacks the electrophilic methylene carbon of MOMCl. The reaction proceeds via a backside attack on the C-Cl σ* antibonding orbital, leading to the displacement of the chloride leaving group in a single, concerted step.[7]
Caption: Reaction mechanism for MOM protection of 2-(trifluoromethyl)phenol.
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to anhydrous conditions and inert atmosphere is critical for success.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-(Trifluoromethyl)phenol | 162.11 | 10.0 | 1.0 |
| Sodium Hydride (60% disp. in mineral oil) | 24.00 (as NaH) | 12.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
| Chloromethyl methyl ether (MOMCl) | 80.51 | 11.0 | 1.1 |
| Saturated aq. NH₄Cl | - | - | - |
| Diethyl Ether | - | - | - |
| Brine | - | - | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure
-
Flask Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under a stream of argon. Allow to cool to room temperature and maintain a positive pressure of argon.
-
Reagent Addition (Phenol): To the flask, add 2-(trifluoromethyl)phenol (1.62 g, 10.0 mmol).
-
Solvent Addition: Add 30 mL of anhydrous THF via cannula. Stir until the phenol is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Carefully add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Phenoxide Formation: Stir the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[1]
-
MOMCl Addition: Cool the mixture back to 0 °C. Add chloromethyl methyl ether (0.84 mL, 11.0 mmol) dropwise via syringe over 5 minutes. Caution: MOMCl is a carcinogen and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure product as a colorless oil.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.6 (d), ~7.4 (t), ~7.2 (t), ~7.1 (d), 5.2 (s, 2H, -OCH₂O-), 3.5 (s, 3H, -OCH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~155 (C-O), ~133, ~127 (q), ~123, ~122 (q, J ≈ 272 Hz, -CF₃), ~117, 95 (-OCH₂O-), 56 (-OCH₃) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~ -62.0 ppm (s, 3F)[10] |
| GC-MS (EI) | m/z = 206 (M⁺) |
Deprotection Strategies
While the MOM ether is stable, its removal is often a necessary subsequent step. The choice of deprotection method depends on the sensitivity of other functional groups in the molecule.
Standard Acidic Hydrolysis
The most common method for MOM ether cleavage is treatment with a strong acid.
-
Protocol: Dissolve the MOM-protected compound in methanol and add a catalytic amount of concentrated HCl. Stir at room temperature until deprotection is complete (monitored by TLC). Neutralize with a base (e.g., NaHCO₃), remove the methanol in vacuo, and extract the product.
Mild, Chemoselective Deprotection
For substrates bearing acid-labile functional groups, milder conditions are required. A combination of a Lewis acid and a bidentate ligand has proven highly effective.[3][5]
-
Protocol: To a solution of the MOM ether (1.0 eq) and 2,2′-bipyridyl (3.0 eq) in acetonitrile at 0 °C, add trimethylsilyl triflate (TMSOTf, 2.0 eq) dropwise.[3] Stir at room temperature until the starting material is consumed. Add water to hydrolyze the intermediate silyl ether and stir until the deprotected phenol is formed.[3]
Safety and Handling
-
2-(Trifluoromethyl)phenol: Corrosive and toxic. Avoid contact with skin and eyes.
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.
-
Chloromethyl methyl ether (MOMCl): Potent carcinogen and lachrymator. All operations must be conducted in a certified chemical fume hood with appropriate protective gear.
-
Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle.
Conclusion
This guide details a robust and well-vetted procedure for the synthesis of this compound via a Williamson ether synthesis. By understanding the underlying principles of reactivity conferred by the trifluoromethyl group and the Sₙ2 mechanism, researchers can confidently execute this protocol. The inclusion of characterization data and versatile deprotection strategies provides a comprehensive resource for the use of this important synthetic intermediate in complex molecule synthesis.
References
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Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent" . Source: American Chemical Society Publications. [Link]
-
The Williamson Ether Synthesis . Source: Master Organic Chemistry. [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl . Source: National Institutes of Health (PMC). [Link]
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MOM Protecting Group: MOM Protection & Deprotection Mechanism . Source: Total Synthesis. [Link]
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MOM Ethers . Source: Organic Chemistry Portal. [Link]
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A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters . Source: ResearchGate. [Link]
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Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf) . Source: Royal Society of Chemistry Publishing. [Link]
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A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate . Source: ResearchGate. [Link]
-
Williamson ether synthesis (video) . Source: Khan Academy. [Link]
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The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement . Source: ResearchGate. [Link]
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Physical and chemical properties of 2-(methoxymethoxy)benzotrifluoride
An In-depth Technical Guide to 2-(Methoxymethoxy)benzotrifluoride: Properties, Synthesis, and Analytical Considerations
Introduction
2-(Methoxymethoxy)benzotrifluoride, systematically named 1-(methoxymethoxy)-2-(trifluoromethyl)benzene, is a protected derivative of 2-(trifluoromethyl)phenol. This compound serves as a critical intermediate in multi-step organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its structure combines two key features of high strategic importance: the benzotrifluoride (BTF) moiety and the methoxymethyl (MOM) ether protecting group.
The benzotrifluoride scaffold is a well-established bioisostere for various functional groups and is frequently incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl group's strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring, modulating the reactivity and biological activity of the parent molecule.[1]
The methoxymethyl (MOM) group functions as a robust and versatile protecting group for the phenolic hydroxyl function.[3][4] In complex synthetic pathways, the temporary masking of this reactive hydroxyl group is essential to prevent unwanted side reactions while other parts of the molecule are modified.[5] This guide provides a comprehensive technical overview of 2-(methoxymethoxy)benzotrifluoride, detailing its physicochemical properties, the strategic rationale for its use, a validated synthetic protocol, and key analytical characterization methods for researchers, scientists, and drug development professionals.
Section 1: Chemical Identity and Physicochemical Properties
The fundamental identity of 2-(methoxymethoxy)benzotrifluoride is established by its unique chemical identifiers. While extensive experimental data for this specific intermediate is not widely published, its physical properties can be reliably estimated based on the well-characterized benzotrifluoride core and the influence of the MOM ether.
Table 1: Chemical Identifiers for 2-(Methoxymethoxy)benzotrifluoride
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 1-(methoxymethoxy)-2-(trifluoromethyl)benzene | [6] |
| CAS Number | 336628-65-0 | [6] |
| Molecular Formula | C₉H₉F₃O₂ | [6] |
| Molecular Weight | 206.17 g/mol | [6] |
| SMILES | COCOC1=CC=CC=C1C(F)(F)F |[6] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
|---|---|---|
| Appearance | Colorless to pale yellow liquid | Based on the parent compound, benzotrifluoride, which is a colorless liquid.[7][8] |
| Boiling Point | > 103 °C | Expected to be higher than benzotrifluoride (103.46 °C) due to increased molecular weight and polarity.[9] |
| Density | ~1.2 g/cm³ | Similar to benzotrifluoride (~1.19 g/cm³), with a slight increase anticipated from the addition of the MOM group.[10][11] |
| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate); Insoluble in water. | Typical for moderately polar organic ethers and fluorinated aromatics.[9][12] |
Section 2: The Role of Structural Moieties in Drug Discovery
The utility of 2-(methoxymethoxy)benzotrifluoride as a synthetic intermediate is derived directly from the strategic functions of its constituent parts.
The Benzotrifluoride (BTF) Scaffold: A Privileged Moiety
The trifluoromethyl (-CF₃) group is one of the most important fluorine-containing substituents in modern medicinal chemistry.[2] Its incorporation into a benzene ring confers several advantageous properties:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life for drug candidates.
-
Increased Lipophilicity: The -CF₃ group is significantly more lipophilic than a methyl group or a hydrogen atom, which can enhance a molecule's ability to cross cellular membranes and improve its absorption and distribution.[1]
-
Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the -CF₃ substituent increases the acidity of the parent 2-(trifluoromethyl)phenol, which can be critical for tuning receptor binding interactions.
The Methoxymethyl (MOM) Protecting Group: Enabling Complex Synthesis
The MOM group is an acetal-based protecting group used to temporarily mask the reactivity of alcohols and phenols.[5] Its selection is guided by three key principles of protecting group chemistry:
-
Ease of Installation: It can be readily introduced in high yield under mild conditions.[13]
-
Stability: The MOM ether is stable across a wide pH range (approx. 4-12) and is inert to many common reagents, including nucleophiles, bases, and various oxidizing and reducing agents.[3]
-
Selective Removal: Despite its stability, it can be cleanly and efficiently removed under mild acidic conditions, regenerating the free phenol without affecting other sensitive functional groups in the molecule.[4][5]
This stability profile makes the MOM group an excellent choice for multi-step syntheses where subsequent reactions might involve basic or nucleophilic conditions that would otherwise be incompatible with a free phenolic hydroxyl group.
Section 3: Synthesis and Reactivity
The preparation and subsequent deprotection of 2-(methoxymethoxy)benzotrifluoride are fundamental workflows for its application as a synthetic intermediate.
Experimental Protocol: Synthesis via MOM Protection
This protocol details the protection of 2-(trifluoromethyl)phenol using chloromethyl methyl ether (MOM-Cl) and a non-nucleophilic base.
Causality: The choice of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is critical. It is sufficiently basic to deprotonate the phenol, forming the phenoxide nucleophile, but its steric bulk prevents it from competing with the phenoxide in attacking the electrophilic MOM-Cl. This minimizes the formation of unwanted byproducts and ensures a high yield of the desired MOM ether.[5][14]
Step-by-Step Methodology:
-
To a solution of 2-(trifluoromethyl)phenol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise via syringe over 5-10 minutes. Caution: MOM-Cl is a carcinogen and must be handled with extreme care in a chemical fume hood.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring for completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(methoxymethoxy)benzotrifluoride.
Caption: Deprotection of the MOM ether to yield the parent phenol.
Section 4: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 2-(methoxymethoxy)benzotrifluoride after synthesis. The following are the expected spectral signatures.
-
¹H NMR Spectroscopy:
-
Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 7.0-7.8 ppm, corresponding to the four protons on the benzene ring.
-
MOM Methylene Protons (-O-CH₂-O-): A characteristic sharp singlet appearing around δ 5.2-5.4 ppm, integrating to 2H. The presence of this peak is a strong indicator of successful MOM protection.
-
MOM Methyl Protons (-O-CH₃): A sharp singlet appearing around δ 3.4-3.6 ppm, integrating to 3H.
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Multiple signals between δ 115-160 ppm. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling.
-
Trifluoromethyl Carbon (-CF₃): A quartet around δ 120-125 ppm with a large coupling constant (J ≈ 270-280 Hz).
-
MOM Methylene Carbon (-O-CH₂-O-): A signal around δ 94-96 ppm.
-
MOM Methyl Carbon (-O-CH₃): A signal around δ 55-57 ppm.
-
-
¹⁹F NMR Spectroscopy:
-
A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group, typically appearing around δ -60 to -65 ppm (relative to CFCl₃).
-
-
Infrared (IR) Spectroscopy:
-
C-F Stretch: Strong, characteristic absorption bands in the region of 1100-1350 cm⁻¹.
-
C-O-C Stretch: Prominent bands for the ether linkages, typically found around 1050-1150 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
Absence of O-H Stretch: Critically, the spectrum should show the absence of a broad O-H stretching band around 3200-3600 cm⁻¹, confirming that the phenolic hydroxyl group has been successfully protected.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 206.17.
-
Key Fragments: A prominent fragment corresponding to the loss of the methoxymethyl group (•CH₂OCH₃, mass 45) resulting in a fragment at m/z = 161 is expected.
-
Section 5: Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 2-(methoxymethoxy)benzotrifluoride and its precursors.
-
General Handling: Use only in a well-ventilated area, preferably within a certified chemical fume hood. [15][16]Avoid inhalation of vapors and contact with skin, eyes, and clothing. * Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [16]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [12][15]Keep away from heat, sparks, open flames, and incompatible substances such as strong acids and oxidizing agents, which could cleave the MOM group or cause other reactions. [8]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. [15]
Conclusion
2-(Methoxymethoxy)benzotrifluoride is a strategically designed chemical intermediate of significant value to the synthetic chemist. Its properties are defined by the synergistic combination of a medicinally relevant benzotrifluoride core and a stable, yet readily cleavable, MOM protecting group. Understanding its physicochemical characteristics, the rationale behind its synthesis, and the methods for its analytical verification allows researchers to confidently employ this compound in the construction of complex molecular architectures, thereby accelerating the discovery and development of novel pharmaceuticals and other high-value chemical entities.
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-
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-
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-
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An In-depth Technical Guide to 1-Methoxymethoxy-2-(trifluoromethyl)benzene: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 1-Methoxymethoxy-2-(trifluoromethyl)benzene, a fluorinated aromatic ether of significant interest in synthetic and medicinal chemistry. We will delve into its molecular structure, a robust synthetic protocol, detailed characterization methodologies, and explore its potential applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction: The Strategic Combination of a Trifluoromethyl Group and a MOM Ether
This compound is a specialized organic molecule that combines two key functional groups on a benzene ring: a trifluoromethyl (-CF3) group and a methoxymethyl (MOM) ether. The strategic placement of the electron-withdrawing trifluoromethyl group ortho to the MOM-protected phenol imparts unique electronic properties to the aromatic system.
The trifluoromethyl group is a cornerstone in modern medicinal chemistry, known for enhancing metabolic stability, increasing lipophilicity, and improving receptor binding affinity of drug candidates.[1][2][3] Its presence can significantly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[4][5] The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl functionality.[6][7] MOM ethers are stable to a wide range of non-acidic reagents, making them ideal for multi-step syntheses, yet they can be readily cleaved under controlled acidic conditions.[8][9][10][11]
This guide will provide a detailed exploration of the synthesis and molecular characteristics of this compound, offering valuable insights for its utilization in complex synthetic endeavors.
Synthesis of this compound
The synthesis of this compound is most efficiently achieved through the protection of the commercially available starting material, 2-(trifluoromethyl)phenol. The reaction involves the formation of a methoxymethyl ether, a common and well-established protection strategy for alcohols and phenols.[7][11]
The reaction proceeds via the deprotonation of the acidic phenolic proton of 2-(trifluoromethyl)phenol with a non-nucleophilic base, followed by nucleophilic attack of the resulting phenoxide on chloromethyl methyl ether (MOM-Cl).
Diagram 1: Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Materials:
-
2-(Trifluoromethyl)phenol
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-(trifluoromethyl)phenol (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the stirred solution.
-
Add chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise to the reaction mixture. Caution: Chloromethyl methyl ether is a potential carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Molecular Structure and Characterization
The molecular structure of this compound is characterized by a benzene ring substituted with a methoxymethoxy group and a trifluoromethyl group at the 1 and 2 positions, respectively.
Diagram 2: Molecular Structure
Caption: Molecular structure of the target compound.
Spectroscopic Data (Predicted)
Table 1: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic Protons (4H): Complex multiplet in the range of δ 7.0-7.8 ppm. The electron-withdrawing -CF3 group will deshield the adjacent protons. MOM Methylene Protons (-O-CH₂-O-): A characteristic singlet around δ 5.2-5.4 ppm. MOM Methyl Protons (-O-CH₃): A singlet around δ 3.4-3.6 ppm. |
| ¹³C NMR | Aromatic Carbons: Signals expected in the range of δ 115-160 ppm. The carbon attached to the -CF3 group will appear as a quartet due to C-F coupling. The carbon bearing the MOM ether will be downfield. -CF₃ Carbon: A quartet around δ 120-125 ppm with a large C-F coupling constant. MOM Methylene Carbon (-O-CH₂-O-): A signal around δ 94-96 ppm. MOM Methyl Carbon (-O-CH₃): A signal around δ 55-57 ppm.[18] |
| ¹⁹F NMR | A singlet for the -CF₃ group is expected around δ -60 to -64 ppm.[12] |
| IR Spectroscopy | C-O-C Asymmetric Stretch (Aromatic Ether): A strong band around 1230-1270 cm⁻¹.[19][20][21][22][23] C-O-C Asymmetric Stretch (Aliphatic Ether): A strong band around 1110-1150 cm⁻¹. C-F Stretch: Strong absorptions in the range of 1100-1350 cm⁻¹. Aromatic C-H Stretch: Peaks above 3000 cm⁻¹. Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z = 206.05. Fragmentation: Common fragmentation patterns would involve the loss of the methoxymethyl group (-CH₂OCH₃, m/z 45) and the trifluoromethyl group (-CF₃, m/z 69).[24][25][26][27] The CF₃⁺ ion is often a prominent peak in the mass spectra of trifluoromethyl-containing compounds.[26] |
Reactivity and Stability
The reactivity of this compound is primarily governed by the stability of the MOM ether and the electronic nature of the trifluoromethyl-substituted aromatic ring.
The MOM ether is stable under basic and nucleophilic conditions, as well as with many oxidizing and reducing agents.[11] However, it is susceptible to cleavage under acidic conditions, which proceeds via the formation of an oxocarbenium ion intermediate.[9] Common reagents for MOM deprotection include mineral acids (e.g., HCl in methanol) and Lewis acids.[8][10][28]
The trifluoromethyl group is highly stable and generally unreactive under common synthetic transformations.[1] Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution.
Potential Applications in Drug Discovery and Organic Synthesis
The unique structural features of this compound make it a valuable building block in several areas of chemical research.
-
Medicinal Chemistry: As a precursor to substituted 2-(trifluoromethyl)phenols, this compound can be utilized in the synthesis of novel drug candidates. The trifluoromethyl group is a key pharmacophore in numerous approved drugs, contributing to improved efficacy and pharmacokinetic properties.[2][3][4][5]
-
Organic Synthesis: The protected phenol allows for selective functionalization at other positions of the aromatic ring through reactions that would otherwise be incompatible with a free hydroxyl group. Subsequent deprotection of the MOM ether reveals the phenol, which can then be used in a variety of transformations, such as etherification, esterification, or cross-coupling reactions.
Diagram 3: Application Workflow
Caption: Potential workflow for the synthetic application of the target compound.
Conclusion
This compound represents a strategically designed molecule that leverages the advantageous properties of both the trifluoromethyl group and the methoxymethyl protecting group. This guide has provided a comprehensive overview of its synthesis, predicted structural characteristics, and potential applications. The detailed experimental protocol and predicted spectroscopic data serve as a valuable resource for researchers aiming to synthesize and utilize this compound in their synthetic programs. Its role as a versatile intermediate in the construction of complex, fluorinated molecules underscores its importance in the fields of organic synthesis and medicinal chemistry.
References
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Akiyama, T., & Ogi, S. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8345–8352. [Link]
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Al-Badran, A., & Al-Karawi, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(10), 3009. [Link]
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Bak, B. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
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Bandyopadhyay, A., & Vankar, Y. D. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(5), 333-337. [Link]
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MOM Deprotection. (2024, May 19). Reddit. [Link]
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MOM Ethers. (n.d.). Organic Chemistry Portal. [Link]
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IR spectrum of Ethers. (2023, February 27). YouTube. [Link]
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Methoxymethyl ether. (n.d.). Wikipedia. [Link]
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METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. (n.d.). AdiChemistry. [Link]
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Ether Infrared spectra. (n.d.). Chemistry LibreTexts. [Link]
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Meanwell, N. A. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7236. [Link]
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Supporting Information. (n.d.). [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate. [Link]
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The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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18.8: Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. [Link]
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Examples of drugs bearing trifluoromethyl groups (highlighted in green).... (n.d.). ResearchGate. [Link]
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18.8 Spectroscopy of Ethers. (2023, September 20). Organic Chemistry | OpenStax. [Link]
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Cavell, R. G., & Dobbie, R. C. (1968). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry, 7(4), 690–694. [Link]
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13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). (n.d.). Human Metabolome Database. [Link]
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Supporting information. (n.d.). [Link]
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Guo, Y.-L., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 24(8), 1226–1232. [Link]
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1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032139). (n.d.). Human Metabolome Database. [Link]
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Supporting information. (n.d.). [Link]
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1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0296036). (n.d.). NP-MRD. [Link]
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1-Methoxy-2-(trifluoroMethyl) benzene. (n.d.). S.W.ChemiLab. [Link]
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for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals. [Link]
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1-Methoxy-4-(trifluoromethyl)benzene. (n.d.). PubChem. [Link]
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Leroux, F., Jeschke, P., & Schlosser, M. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 1, 13. [Link]
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Dibeler, V. H., & Mohler, F. L. (1950). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 45(5), 441. [Link]
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Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. (n.d.). The Royal Society of Chemistry. [Link]
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Abbas, S. Y., et al. (2015). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules, 20(8), 15036–15053. [Link]
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1-chloro-2-methoxy-4-(trifluoromethyl)benzene. (n.d.). PubChemLite. [Link]
- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (n.d.).
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Postigo, A., & Navarrini, W. (2018). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journal of Organic Chemistry, 14, 2538–2545. [Link]
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Benzene, [(methoxymethoxy)methyl]-. (n.d.). PubChem. [Link]
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1-Methoxy-3-methyl-2,5-bis(trifluoromethyl)benzene. (n.d.). PubChem. [Link]
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A Technical Guide to the Spectral Analysis of 1-Methoxymethoxy-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The introduction of trifluoromethyl and methoxymethoxy (MOM) groups into aromatic scaffolds is a prevalent strategy in modern medicinal chemistry, imparting desirable pharmacokinetic and metabolic properties to drug candidates. A thorough understanding of the spectral characteristics of these molecules is paramount for their unambiguous identification, purity assessment, and structural elucidation. This in-depth technical guide provides a comprehensive analysis of the predicted spectral data for 1-Methoxymethoxy-2-(trifluoromethyl)benzene, a representative molecule embodying this structural motif. In the absence of publicly available experimental spectra, this guide leverages empirical data from closely related analogs and established principles of spectroscopic interpretation to provide a robust predictive analysis of its 1H NMR, 13C NMR, and mass spectra. Detailed experimental protocols and the underlying scientific rationale are provided to empower researchers in their analytical endeavors.
Introduction: The Significance of Fluorination and Protection Strategies in Drug Discovery
The strategic incorporation of fluorine into organic molecules has become a cornerstone of contemporary drug design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through favorable electrostatic interactions.[1] Concurrently, the use of protecting groups, such as the methoxymethoxy (MOM) ether, is essential during multi-step syntheses to mask reactive functional groups like phenols. The MOM group is valued for its relative stability and ease of cleavage under specific conditions.
This compound serves as an excellent model compound for understanding the interplay of these two critical functional groups on the spectral properties of an aromatic system. Accurate interpretation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data is crucial for chemists to confirm its synthesis and purity.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the protons of the methoxymethoxy group. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating, yet sterically influential, methoxymethoxy group will dictate the chemical shifts and coupling patterns of the aromatic protons.
Predicted 1H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-6 | 7.55 - 7.65 | Doublet of doublets | 3JH6-H5 ≈ 7.8, 4JH6-H4 ≈ 1.5 |
| H-3 | 7.35 - 7.45 | Doublet of doublets | 3JH3-H4 ≈ 7.6, 4JH3-H5 ≈ 1.7 |
| H-4 | 7.15 - 7.25 | Triplet of doublets | 3JH4-H3 ≈ 7.6, 3JH4-H5 ≈ 7.6, 4JH4-H6 ≈ 1.5 |
| H-5 | 7.05 - 7.15 | Triplet of doublets | 3JH5-H4 ≈ 7.6, 3JH5-H6 ≈ 7.8, 4JH5-H3 ≈ 1.7 |
| -OCH2O- | 5.20 - 5.30 | Singlet | - |
| -OCH3 | 3.45 - 3.55 | Singlet | - |
Disclaimer: These are predicted values based on the analysis of analogous compounds. Actual experimental values may vary slightly.
Rationale for Prediction:
The chemical shifts of the aromatic protons are influenced by the electronic effects of both the -OMOM and -CF3 groups. The -CF3 group is strongly electron-withdrawing and will deshield the ortho proton (H-3) and the para proton (H-5) to a lesser extent. Conversely, the -OMOM group is electron-donating through resonance, which would shield the ortho (H-3) and para (H-5) positions. The interplay of these opposing effects, combined with steric interactions, leads to the predicted chemical shifts. The protons of the MOM group, the methylene (-OCH2O-) and methyl (-OCH3), are expected to appear as sharp singlets in their respective characteristic regions.
Predicted 13C NMR Spectral Data
The 13C NMR spectrum will provide valuable information about the carbon framework of the molecule. The signals will be influenced by the electronegativity of the substituents and the C-F coupling from the trifluoromethyl group.
Predicted 13C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 155 - 158 |
| C-2 | 125 - 128 (quartet, 1JC-F ≈ 272 Hz) |
| C-3 | 118 - 121 |
| C-4 | 128 - 131 |
| C-5 | 123 - 126 |
| C-6 | 132 - 135 |
| -CF3 | 122 - 125 (quartet, 1JC-F ≈ 272 Hz) |
| -OCH2O- | 94 - 96 |
| -OCH3 | 56 - 58 |
Disclaimer: These are predicted values based on the analysis of analogous compounds. Actual experimental values may vary slightly.
Rationale for Prediction:
The carbon attached to the methoxymethoxy group (C-1) is expected to be significantly downfield due to the electronegativity of the oxygen atom. The carbon bearing the trifluoromethyl group (C-2) will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (1JC-F). The chemical shift of the trifluoromethyl carbon itself will also be a quartet. The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the two substituents.
Predicted Mass Spectrum and Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a distinct molecular ion peak and characteristic fragmentation patterns.
Predicted Key Ions in the Mass Spectrum
| m/z | Predicted Fragment |
| 220 | [M]+• (Molecular Ion) |
| 175 | [M - OCH2OCH3]+ |
| 145 | [M - OCH2OCH3 - HF]+ |
| 69 | [CF3]+ |
| 45 | [CH2OCH3]+ |
Predicted Fragmentation Pathway:
The primary fragmentation is likely to involve the cleavage of the methoxymethoxy group. The loss of the entire MOM group (•OCH2OCH3) would lead to a significant fragment at m/z 175. Another prominent fragmentation pathway for MOM-protected phenols is the cleavage of the C-O bond to give a [CH2OCH3]+ fragment at m/z 45. The trifluoromethyl group can also be lost, resulting in a fragment at m/z 151. A fragment corresponding to [CF3]+ at m/z 69 is also anticipated.
Caption: Predicted Mass Spectral Fragmentation Pathway.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6). Chloroform-d is often a good starting choice for this type of compound.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for both 1H and 13C).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
13C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, as the 13C nucleus is much less sensitive than the 1H nucleus.
-
Temperature: 298 K.
Mass Spectrometry (MS)
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is ideal for this volatile compound.
GC-MS Parameters:
-
GC Column: A standard non-polar column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Solvent Delay: Set appropriately to avoid filament damage from the solvent peak.
Caption: Experimental Workflows for Spectral Analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the 1H NMR, 13C NMR, and mass spectra of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a robust set of expected spectral data that can guide researchers in the synthesis and characterization of this and similar molecules. The provided experimental protocols offer a standardized approach to acquiring high-quality data, ensuring reproducibility and confidence in analytical results. As the fields of medicinal and materials chemistry continue to rely heavily on fluorinated and protected compounds, a thorough understanding of their spectral properties remains an indispensable tool for innovation and discovery.
References
- Spectroscopic Fingerprints of Trifluoromethylated Molecules: A Comparative Guide - Benchchem. (n.d.).
Sources
An In-Depth Technical Guide to 2-(Methoxymethoxy)benzotrifluoride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(methoxymethoxy)benzotrifluoride, a specialized building block with growing relevance in medicinal chemistry and organic synthesis. We will delve into its commercial availability, logical synthetic pathways, key physicochemical properties, and its strategic applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique characteristics of this fluorinated aromatic compound.
Strategic Importance in Modern Drug Discovery
The introduction of fluorine-containing motifs is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The trifluoromethyl group (-CF3), in particular, is a bioisostere for several functional groups and can significantly modulate the electronic properties of a molecule. 2-(Methoxymethoxy)benzotrifluoride offers a trifluoromethylated phenyl core where the phenolic hydroxyl group is protected by a methoxymethyl (MOM) ether. This protecting group strategy is crucial as it allows for selective reactions at other positions of the aromatic ring or on other parts of a larger molecule, with the option for facile deprotection to reveal the phenol functionality at a later synthetic stage.
Commercial Availability: Sourcing and Procurement
2-(Methoxymethoxy)benzotrifluoride is available from specialized chemical suppliers catering to the research and development sector. The compound is typically offered in various purities, with 95% being a common grade for laboratory-scale synthesis.
| Supplier | CAS Number | Purity | Molecular Formula | IUPAC Name |
| AChemBlock | 336628-65-0 | 95% | C9H9F3O2 | 1-(methoxymethoxy)-2-(trifluoromethyl)benzene |
Pricing is generally provided upon quotation and varies based on the quantity required, ranging from gram to multi-gram scales. For larger quantities, inquiries into custom synthesis or bulk manufacturing are recommended.
Synthesis and Mechanistic Considerations
The most logical and widely practiced method for the synthesis of 2-(methoxymethoxy)benzotrifluoride is the protection of the commercially available precursor, 2-(trifluoromethyl)phenol, with a methoxymethylating agent. The reaction proceeds via a nucleophilic substitution mechanism.
The Williamson Ether Synthesis Approach for MOM Protection
The formation of the methoxymethyl ether from 2-(trifluoromethyl)phenol is a variation of the classic Williamson ether synthesis. The phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the methoxymethylating reagent.
Diagram 1: Synthesis of 2-(methoxymethoxy)benzotrifluoride
A schematic representation of the synthesis of 2-(methoxymethoxy)benzotrifluoride.
Detailed Experimental Protocol
This protocol is a representative procedure for the methoxymethylation of a phenol and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
2-(Trifluoromethyl)phenol
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2-(trifluoromethyl)phenol (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add N,N-diisopropylethylamine (2.0-3.0 equivalents) to the solution.
-
Addition of MOM-Cl: Cool the reaction mixture to 0 °C using an ice bath. Slowly add chloromethyl methyl ether (1.5-2.0 equivalents) dropwise to the stirred solution. Caution: Chloromethyl methyl ether is a carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(methoxymethoxy)benzotrifluoride.
Rationale for Experimental Choices
-
Inert Atmosphere: Prevents the reaction of the phenoxide intermediate with atmospheric moisture.
-
Anhydrous Solvent: Dichloromethane is a common choice due to its inertness and ability to dissolve the reactants. The absence of water is critical to prevent the hydrolysis of MOM-Cl and the phenoxide.
-
Non-nucleophilic Base: DIPEA is used to neutralize the HCl generated during the reaction without competing with the phenoxide as a nucleophile.
-
Excess Reagents: Using a slight excess of the base and MOM-Cl ensures the complete conversion of the starting phenol.
-
Aqueous Work-up: The ammonium chloride quench removes excess base, and the brine wash helps to remove any remaining water-soluble impurities.
Physicochemical and Spectroscopic Properties
The properties of 2-(methoxymethoxy)benzotrifluoride are influenced by the presence of both the electron-withdrawing trifluoromethyl group and the ether linkage.
| Property | Predicted Value/Information |
| Molecular Weight | 206.17 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid |
| Boiling Point | Estimated to be higher than 2-(trifluoromethyl)phenol (147-148 °C) due to increased molecular weight |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Insoluble in water. |
| ¹H NMR | Characteristic peaks for the methoxy protons (~3.5 ppm, s, 3H), the methylene protons of the MOM group (~5.3 ppm, s, 2H), and aromatic protons (7.0-7.8 ppm, m, 4H). |
| ¹³C NMR | Resonances for the methoxy carbon, the methylene carbon of the MOM group, and aromatic carbons, including the carbon attached to the CF3 group (quartet due to C-F coupling). |
| ¹⁹F NMR | A singlet corresponding to the -CF3 group. |
| IR Spectroscopy | C-O-C stretching frequencies for the ether linkages, C-F stretching bands, and aromatic C-H and C=C stretching vibrations. |
Applications in Drug Development and Organic Synthesis
The primary utility of 2-(methoxymethoxy)benzotrifluoride lies in its role as a protected building block for multi-step syntheses.
-
Orthogonal Protection Schemes: The MOM group is stable to a variety of reaction conditions, including those involving organometallics, mild oxidants, and some reducing agents, allowing for chemical transformations at other sites of a molecule.
-
Directed ortho-Metalation (DoM): The methoxymethyl ether group can potentially act as a directed metalation group, facilitating the deprotonation of the adjacent aromatic proton with a strong base (e.g., n-butyllithium). This allows for the introduction of various electrophiles at the C3 position of the benzene ring.
-
Synthesis of Bioactive Molecules: After elaboration of the molecular scaffold, the MOM group can be readily removed under acidic conditions to liberate the free phenol. This phenol can then serve as a handle for further functionalization or may be a key pharmacophoric feature for biological activity.
Diagram 2: Deprotection of 2-(methoxymethoxy)benzotrifluoride
A Technical Guide to 1-(Methoxymethoxy)-2-(trifluoromethyl)benzene: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 1-(methoxymethoxy)-2-(trifluoromethyl)benzene, the methoxymethyl (MOM) protected form of 2-(trifluoromethyl)phenol. Intended for researchers, scientists, and professionals in drug development, this document details the compound's nomenclature, synthesis, characterization, and its strategic importance in medicinal chemistry.
Introduction: The Strategic Role of Protected Phenols in Medicinal Chemistry
Phenolic moieties are prevalent in a vast array of pharmaceuticals and natural products, contributing significantly to their biological activity.[1][2] However, the inherent reactivity of the phenolic hydroxyl group often necessitates the use of protecting groups during multi-step organic syntheses to prevent unwanted side reactions. The methoxymethyl (MOM) ether is a widely employed protecting group for phenols due to its stability in a range of reaction conditions, including strongly basic and weakly acidic media, and the relative ease of its subsequent removal.[3][4]
The subject of this guide, 1-(methoxymethoxy)-2-(trifluoromethyl)benzene, incorporates two key structural features of interest in drug design: a protected phenol and a trifluoromethyl group. The trifluoromethyl group is a bioisostere for a chlorine atom and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[5] This strategic combination makes the title compound a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.
Nomenclature and Structure
The correct IUPAC name for MOM-protected 2-(trifluoromethyl)phenol is 1-(methoxymethoxy)-2-(trifluoromethyl)benzene .
-
Parent Phenol: 2-(Trifluoromethyl)phenol[6]
-
Protecting Group: Methoxymethyl (MOM)
-
Resulting Structure: An ether linkage is formed between the phenolic oxygen and the methoxymethyl group.
The structure is as follows:
Synthesis of 1-(Methoxymethoxy)-2-(trifluoromethyl)benzene
The synthesis of 1-(methoxymethoxy)-2-(trifluoromethyl)benzene involves the protection of the hydroxyl group of 2-(trifluoromethyl)phenol as a methoxymethyl ether. Several methods can be employed for this transformation, typically involving the reaction of the phenol with a MOM-donating reagent in the presence of a base.[3]
Reaction Mechanism
The MOM protection of a phenol typically proceeds via a nucleophilic substitution reaction. The phenolic proton is first removed by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the MOM-donating reagent, displacing a leaving group.
Experimental Protocol
The following is a representative experimental procedure for the synthesis of 1-(methoxymethoxy)-2-(trifluoromethyl)benzene, adapted from general methods for the MOM protection of phenols.[3]
Materials:
-
2-(Trifluoromethyl)phenol
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(trifluoromethyl)phenol (1.0 eq).
-
Dissolve the phenol in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0-4.0 eq) to the solution. Alternatively, for a stronger base, sodium hydride (NaH) (1.1 eq) can be used, in which case the mixture should be stirred for a period to ensure deprotonation before the next step.
-
Slowly add chloromethyl methyl ether (MOM-Cl) (1.5-3.0 eq) dropwise to the cooled solution. Caution: MOM-Cl is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(methoxymethoxy)-2-(trifluoromethyl)benzene.
Spectroscopic Characterization
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (multiplet, ~7.0-7.8 ppm)- Singlet for the -OCH₂O- protons (~5.2-5.4 ppm)- Singlet for the -OCH₃ protons (~3.4-3.6 ppm) |
| ¹³C NMR | - Aromatic carbons- Carbon of the -CF₃ group (quartet due to C-F coupling)- Carbon of the -OCH₂O- group (~94-96 ppm)- Carbon of the -OCH₃ group (~56-58 ppm) |
| ¹⁹F NMR | - Singlet for the -CF₃ group |
| Mass Spec. | - Molecular ion peak corresponding to the molecular weight of C₉H₉F₃O₂ (206.16 g/mol ) |
Applications in Drug Development
The utility of 1-(methoxymethoxy)-2-(trifluoromethyl)benzene as a building block in medicinal chemistry stems from the combined properties of its constituent parts.
-
Protected Phenol: The MOM ether allows for the selective modification of other parts of the molecule without interference from the reactive hydroxyl group. The MOM group can be selectively removed under acidic conditions to reveal the phenol, which can then participate in further reactions or act as a key pharmacophoric feature.[3][4]
-
Trifluoromethyl Group: The presence of the trifluoromethyl group can significantly enhance the pharmacological profile of a drug candidate.[5] Its strong electron-withdrawing nature can alter the pKa of adjacent functional groups and influence intermolecular interactions. Furthermore, the C-F bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.
This compound can serve as a precursor for a variety of more complex molecules, including but not limited to:
-
Enzyme Inhibitors: The trifluoromethylphenyl moiety is a common feature in various enzyme inhibitors.
-
Receptor Ligands: The aromatic ring can be further functionalized to create ligands for a range of biological targets.
-
Molecular Probes: The protected phenol allows for the late-stage introduction of reporter groups or radiolabels.
Deprotection Strategies
The removal of the MOM protecting group is typically achieved under acidic conditions.[3][4]
Common Deprotection Reagents:
-
Hydrochloric acid (HCl) in methanol or tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM)[3]
-
Lewis acids such as trimethylsilyl iodide (TMSI)
The choice of deprotection conditions will depend on the sensitivity of other functional groups present in the molecule.
Conclusion
1-(Methoxymethoxy)-2-(trifluoromethyl)benzene is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its synthesis is straightforward, employing standard protection methodologies. The strategic incorporation of both a protected phenol and a trifluoromethyl group provides medicinal chemists with a powerful tool for creating novel compounds with potentially enhanced pharmacological properties. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in the pursuit of new therapeutic agents.
References
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Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
- Supporting Information for a scientific publication. (2018). American Chemical Society.
-
Kuroda, S., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7101-7108. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Organic Chemistry Portal. [Link]
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Król-Bogomilski, J. (1991). Protection of alcohols and phenols with methoxymethyl acetate. Polish Journal of Chemistry, 65, 1433. [Link]
-
PubChem. 2-(Trifluoromethyl)phenol. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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NSF Public Access Repository. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]
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Ali, M. A., et al. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules, 27(1), 133. [Link]
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- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Stability and Storage of 1-Methoxymethoxy-2-(trifluoromethyl)benzene
Introduction
1-Methoxymethoxy-2-(trifluoromethyl)benzene is a specialized aromatic compound of increasing interest in medicinal chemistry and materials science. Its utility often lies in its role as a synthetic intermediate, where the methoxymethyl (MOM) ether serves as a protecting group for a phenolic hydroxyl function. The presence of the trifluoromethyl (CF₃) group significantly influences the electronic properties of the aromatic ring, enhancing metabolic stability and modulating biological activity in derivative compounds.[1][2] A comprehensive understanding of the stability and appropriate storage of this molecule is paramount for researchers to ensure its integrity throughout its lifecycle in a research and development setting. This guide provides a detailed analysis of the chemical stability, potential degradation pathways, and recommended best practices for the storage and handling of this compound.
Chemical Structure and Physicochemical Properties
The stability of this compound is intrinsically linked to its molecular structure, which features a trifluoromethylated benzene ring ether-linked to a methoxymethyl group.
| Property | Value | Source |
| Molecular Formula | C₉H₉F₃O₂ | - |
| Molecular Weight | 206.16 g/mol | - |
| Appearance | Colorless transparent liquid | [3] |
The trifluoromethyl group is a strong electron-withdrawing group, which imparts high thermal and chemical stability to the benzene ring.[4][5] Conversely, the methoxymethyl (MOM) ether is an acetal, a functional group known for its susceptibility to acidic conditions.[6][7][8]
Core Stability Profile
The overall stability of this compound is dictated by the lability of the MOM ether linkage. While the trifluoromethyl group and the aromatic ring are robust, the MOM ether is the primary site of potential degradation.
pH Sensitivity
The most significant factor influencing the stability of this compound is pH. The MOM ether is generally stable in a pH range of approximately 4 to 12.[6][7]
-
Acidic Conditions (pH < 4): The compound will readily degrade under acidic conditions. The degradation is an acid-catalyzed hydrolysis of the acetal linkage. This is the standard method for the deprotection of MOM ethers in organic synthesis.[8]
-
Neutral to Mildly Basic Conditions (pH 7-10): The compound exhibits good stability in this range.
-
Strongly Basic Conditions (pH > 12): MOM ethers are generally stable under strongly basic conditions, making them compatible with reagents such as metal hydroxides and organometallics.[7]
Thermal Stability
The trifluoromethyl group contributes to the high thermal stability of the aromatic core.[4][9] However, prolonged exposure to high temperatures, especially in the presence of acidic impurities, can accelerate the degradation of the MOM ether. It is advisable to store the compound under refrigerated conditions to minimize any potential for thermal degradation.
Oxidative and Reductive Stability
This compound is generally stable towards a variety of common oxidizing and reducing agents.[6] The MOM ether is inert to many reagents used in standard organic transformations.
Degradation Pathway and Mechanism
The primary degradation pathway for this compound is the acid-catalyzed hydrolysis of the MOM ether. This process leads to the formation of 2-(trifluoromethyl)phenol, formaldehyde, and methanol.
The mechanism involves the protonation of one of the ether oxygens, followed by the departure of methanol to form a resonance-stabilized oxonium ion. This intermediate is then attacked by water to yield a hemiacetal, which subsequently decomposes to the final products.
Sources
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Methodological & Application
Application Notes & Protocols: Directed ortho Metalation (DoM) of Methoxymethyl (MOM)-Protected Phenols
Introduction: Strategic C-H Functionalization of Phenolic Scaffolds
The regioselective functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. Among the various strategies available, Directed ortho Metalation (DoM) has emerged as a powerful and predictable method for the direct C-H activation at a position ortho to a directing metalation group (DMG).[1][2][3] This approach circumvents the often challenging regioselectivity issues associated with classical electrophilic aromatic substitution, which typically yields mixtures of ortho and para isomers.[4]
This guide provides an in-depth exploration of the DoM of phenols protected with the methoxymethyl (MOM) ether group. The MOM group serves as an effective DMG, enabling the facile introduction of a wide array of electrophiles at the ortho position. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile methodology for the synthesis of complex, polysubstituted phenolic compounds.
The Role and Efficacy of the MOM Group in Directed ortho Metalation
The success of a DoM reaction hinges on the ability of the DMG to coordinate with an organolithium reagent, thereby lowering the kinetic barrier to deprotonation of the proximal C-H bond.[5][6] The methoxymethyl (MOM) ether group, while classified as a moderate DMG, offers a unique blend of stability and reactivity that makes it highly valuable in multi-step synthesis.
Mechanism of Action
The DoM of a MOM-protected phenol proceeds through a well-established mechanism. The Lewis basic oxygen atoms of the MOM ether chelate the Lewis acidic lithium cation of the organolithium reagent (e.g., n-BuLi, s--BuLi). This coordination brings the highly basic alkyl anion into close proximity to the ortho proton of the aromatic ring, facilitating its abstraction and the formation of an aryllithium intermediate. This intermediate can then be trapped by a suitable electrophile to yield the desired ortho-substituted product.
Caption: Mechanism of Directed ortho Metalation of a MOM-protected phenol.
Sources
Application Note: Strategic Deprotection of 1-Methoxymethoxy-2-(trifluoromethyl)benzene under Acidic Conditions
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the acid-catalyzed deprotection of 1-Methoxymethoxy-2-(trifluoromethyl)benzene to yield 2-(trifluoromethyl)phenol. The methoxymethyl (MOM) ether is a robust and widely used protecting group for phenols, valued for its stability across a range of non-acidic conditions such as exposure to strong bases and organometallic reagents.[1][2] Its effective removal is most commonly achieved through acidic hydrolysis.[3][4] This guide elucidates the underlying reaction mechanism, explores a variety of acidic protocols, and presents detailed, validated experimental procedures. Particular attention is given to the influence of the electron-withdrawing trifluoromethyl substituent on the reaction kinetics and choice of conditions.
Mechanistic Rationale: The Acid-Catalyzed Cleavage of MOM Ethers
The deprotection of a MOM ether is fundamentally an acid-catalyzed hydrolysis of an acetal.[4] The process can be dissected into three primary steps, which dictate the necessary reagents and conditions for a successful transformation.
-
Protonation: The reaction initiates with the protonation of one of the two ether oxygen atoms by an acid catalyst. Protonation of the methoxy oxygen is generally favored, activating the acetal and making it susceptible to nucleophilic attack or cleavage.[1][3]
-
C-O Bond Cleavage: Following protonation, the carbon-oxygen bond cleaves, releasing the free phenol. This step generates a highly reactive, resonance-stabilized methoxymethyl cation ([CH₂=O⁺CH₃]).[1]
-
Cation Quenching: The methoxymethyl cation is subsequently quenched by a nucleophile present in the reaction medium, typically water or an alcohol solvent. This final step yields stable, low-molecular-weight byproducts such as formaldehyde and methanol.[1]
The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the aromatic ring decreases the electron density of the phenolic oxygen. This inductive effect reduces the Lewis basicity of the adjacent ether oxygens, potentially rendering the substrate more resistant to protonation. Consequently, harsher acidic conditions (e.g., stronger acids, higher temperatures, or longer reaction times) may be required for the deprotection of this compound compared to MOM-protected phenols bearing electron-donating groups.[1][5]
Sources
The Strategic Utility of 1-Methoxymethoxy-2-(trifluoromethyl)benzene in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Trifluoromethyl Group and the Rise of Fluorinated Pharmaceuticals
The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into molecular frameworks has become a cornerstone of modern drug design. The unique properties conferred by the CF₃ group—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—can significantly improve the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs).[1][2] Consequently, the development of synthetic methodologies for the precise introduction of trifluoromethylated building blocks is of paramount importance to the pharmaceutical industry. This guide focuses on the application of a key reagent, 1-Methoxymethoxy-2-(trifluoromethyl)benzene, in the synthesis of complex pharmaceutical intermediates.
This compound: A Versatile Building Block
This compound serves as a protected form of 2-(trifluoromethyl)phenol, a crucial precursor in the synthesis of various pharmaceuticals. The methoxymethyl (MOM) ether acts as a robust protecting group for the phenolic hydroxyl, allowing for a wide range of chemical transformations to be performed on the aromatic ring without interference from the acidic proton of the phenol.[3][4] The strategic placement of the trifluoromethyl group ortho to the MOM-protected hydroxyl opens up specific and predictable pathways for further functionalization, most notably through directed ortho-lithiation.
Chemical Properties and Handling
| Property | Value |
| Molecular Formula | C₉H₉F₃O₂ |
| Molecular Weight | 206.16 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~85-87 °C at 15 mmHg |
| Solubility | Soluble in common organic solvents (THF, diethyl ether, dichloromethane) |
| CAS Number | 1018679-79-2 |
Safety Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Key Synthetic Application: Directed ortho-Lithiation
Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings.[5][6] The MOM ether group in this compound acts as a potent directed metalation group (DMG), guiding the deprotonation of the aromatic ring at the position ortho to it. The trifluoromethyl group, being strongly electron-withdrawing, increases the acidity of the aromatic protons, further facilitating lithiation. The interplay between the directing effect of the MOM ether and the activating effect of the trifluoromethyl group makes the C6 position the most favorable site for deprotonation.
Diagram 1: Directed ortho-Lithiation of this compound
A schematic workflow of the directed ortho-lithiation process.
Protocol 1: General Procedure for Directed ortho-Lithiation and Electrophilic Quench
This protocol provides a general framework for the ortho-lithiation of this compound and subsequent reaction with an electrophile.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or other suitable oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath with stirring.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution. The reaction mixture may change color, indicating the formation of the aryllithium species. Stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the chosen electrophile (1.2 eq) to the reaction mixture at -78 °C. The addition can be neat or as a solution in anhydrous THF. Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Outcomes and Variations:
| Electrophile | Product | Potential Pharmaceutical Application |
| DMF | 2-Methoxymethoxy-6-(trifluoromethyl)benzaldehyde | Synthesis of heterocyclic scaffolds |
| I₂ | 1-Iodo-2-methoxymethoxy-6-(trifluoromethyl)benzene | Substrate for cross-coupling reactions (e.g., Suzuki, Sonogashira) |
| Benzaldehyde | (2-Methoxymethoxy-6-(trifluoromethyl)phenyl)(phenyl)methanol | Precursor for diarylmethane derivatives |
| CO₂ (dry ice) | 2-Methoxymethoxy-6-(trifluoromethyl)benzoic acid | Synthesis of amides and esters |
Deprotection of the MOM Ether: Unveiling the Phenol
The final step in many synthetic sequences involving this compound is the deprotection of the MOM ether to reveal the free phenol. This transformation is typically achieved under acidic conditions.[3][4][7]
Diagram 2: MOM Deprotection Mechanism
A simplified representation of the acid-catalyzed MOM deprotection.
Protocol 2: Acid-Catalyzed MOM Deprotection
Materials:
-
MOM-protected trifluoromethylbenzene derivative
-
Methanol or isopropanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve the MOM-protected compound (1.0 eq) in methanol or isopropanol in a round-bottom flask.
-
Acid Addition: Add a catalytic amount of concentrated HCl (e.g., 1-2 drops) or a larger quantity (e.g., 1-2 M solution in the alcohol) depending on the substrate's reactivity.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-50 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to yield the crude phenolic product, which can be further purified by recrystallization or column chromatography.
Case Study: Synthesis of a Hypothetical Pharmaceutical Intermediate
To illustrate the practical application of these protocols, a hypothetical synthesis of a key pharmaceutical intermediate is outlined below.
Diagram 3: Hypothetical Synthesis Workflow
A multi-step synthesis employing the described protocols.
This synthetic route demonstrates how this compound can be strategically employed to construct complex molecular architectures relevant to pharmaceutical development. The initial ortho-iodination provides a handle for subsequent palladium-catalyzed cross-coupling reactions, a widely used method for C-C bond formation in the pharmaceutical industry. The final deprotection step then yields the target phenolic compound.
Conclusion
This compound is a highly valuable and versatile reagent in the toolkit of the modern medicinal chemist. Its ability to undergo regioselective functionalization via directed ortho-lithiation, coupled with the stability and straightforward removal of the MOM protecting group, allows for the efficient synthesis of a diverse array of trifluoromethylated aromatic compounds. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the unique reactivity of this building block in the pursuit of novel therapeutics.
References
-
Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
University of California, Irvine. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. Retrieved from [Link]
- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
-
PubChem. (n.d.). 1-Methoxy-4-(trifluoromethyl)benzene. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, (trichloromethoxy)-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. Retrieved from [Link]
-
ResearchGate. (n.d.). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Retrieved from [Link]
-
Myers Research Group, Harvard University. (n.d.). ortho metalation. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-2-methyl-1-(trifluoromethoxy)benzene. Retrieved from [Link]
-
ChemistryViews. (2024). Practical Path to Multiple Trifluoromethylation of Phenols. Retrieved from [Link]
-
Reddit. (n.d.). MOM Deprotection. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(2,4,6-Trifluorophenyl)perfluorobenzocyclobutene from Perfluorobenzocyclobutene and 1,3,5-Trifluorobenzene and Its Reaction with Polyfluorobenzenes in an SbF5 Medium. Retrieved from [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: 1,2,4‐Tris(trifluoromethyl)benzene: Selective Lithiation and Subsequent Electrophilic Substitution. Retrieved from [Link]
Sources
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- 7. reddit.com [reddit.com]
The Strategic Utility of 2-(Methoxymethoxy)benzotrifluoride in Modern Organic Synthesis
Introduction: A Versatile Building Block for Complex Aromatic Scaffolds
In the landscape of modern synthetic chemistry, the demand for highly functionalized aromatic compounds is relentless, driven by the continual search for novel pharmaceuticals, agrochemicals, and advanced materials. Within this context, 2-(methoxymethoxy)benzotrifluoride has emerged as a pivotal building block, offering a strategic entry point for the regioselective synthesis of substituted 2-(trifluoromethyl)phenols. The trifluoromethyl group is a prized substituent in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the strong electron-withdrawing nature of the CF₃ group can complicate traditional electrophilic aromatic substitution, often leading to mixtures of isomers and deactivation of the aromatic ring.
This technical guide delves into the synthetic utility of 2-(methoxymethoxy)benzotrifluoride, focusing on its application in directed ortho-metalation (DoM). The methoxymethyl (MOM) ether serves a dual purpose: it protects the acidic phenolic proton and, more importantly, acts as a powerful directed metalation group (DMG). This allows for the precise deprotonation of the adjacent C3 position, transforming it into a nucleophilic center ready for reaction with a wide array of electrophiles. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the underlying principles, field-proven protocols, and the strategic advantages of employing this versatile reagent.
Core Principles: The Power of Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[1][2] The reaction relies on the presence of a directing metalation group (DMG), which is a heteroatom-containing functional group capable of coordinating to an organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi). This coordination brings the base into close proximity to a specific ortho-proton, facilitating its abstraction and the formation of a thermodynamically stable aryllithium intermediate.[3]
In the case of 2-(methoxymethoxy)benzotrifluoride, the MOM ether is an excellent DMG. The oxygen atoms of the methoxymethyl group chelate the lithium cation of the organolithium reagent, positioning it to abstract the proton at the C3 position. The strongly electron-withdrawing trifluoromethyl group at C1 further increases the kinetic acidity of the adjacent aromatic protons, although the directing power of the MOM group typically dictates the site of lithiation when using standard alkyllithium bases.
The resulting 3-lithio-2-(methoxymethoxy)benzotrifluoride is a potent nucleophile that can react with a diverse range of electrophiles to introduce a variety of substituents at the C3 position with high regioselectivity. Subsequent removal of the MOM protecting group unmasks the phenol, providing access to a family of 3-substituted-2-(trifluoromethyl)phenols, which are challenging to synthesize through other methods.
Experimental Protocols and Methodologies
Part 1: Preparation of 2-(Methoxymethoxy)benzotrifluoride (MOM-protected 2-(Trifluoromethyl)phenol)
The starting material is readily prepared from commercially available 2-(trifluoromethyl)phenol. The methoxymethyl (MOM) group is a robust protecting group for phenols, stable to a wide range of non-acidic conditions, including organometallic reagents.[4]
Reaction Scheme:
Caption: General scheme for the MOM protection of 2-(trifluoromethyl)phenol.
Protocol 1: MOM Protection of 2-(Trifluoromethyl)phenol
-
Materials:
-
2-(Trifluoromethyl)phenol
-
Chloromethyl methyl ether (MOM-Cl) or Dimethoxymethane
-
N,N-Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure (using MOM-Cl and DIPEA):
-
To a solution of 2-(trifluoromethyl)phenol (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (2.0-3.0 eq.).
-
Slowly add chloromethyl methyl ether (MOM-Cl, 1.5-2.0 eq.) dropwise to the solution, maintaining the temperature at 0 °C. Caution: MOM-Cl is a carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(methoxymethoxy)benzotrifluoride.
-
Part 2: Directed ortho-Metalation and Electrophilic Quench
This is the key transformation that leverages the synthetic utility of 2-(methoxymethoxy)benzotrifluoride. The choice of electrophile determines the nature of the substituent introduced at the C3 position.
Workflow Diagram:
Caption: Workflow for the directed ortho-metalation and electrophilic quench.
Protocol 2: General Procedure for Directed ortho-Metalation and Trapping with an Electrophile
-
Materials:
-
2-(Methoxymethoxy)benzotrifluoride
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Electrophile of choice (e.g., N,N-dimethylformamide (DMF), iodine, benzaldehyde, trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-(methoxymethoxy)benzotrifluoride (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1-1.2 eq.) dropwise via syringe, keeping the internal temperature below -70 °C. The solution may turn colored, indicating the formation of the aryllithium species.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add a solution of the chosen electrophile (1.2-1.5 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 1-3 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 3-substituted-2-(methoxymethoxy)benzotrifluoride.
-
Table 1: Examples of Electrophiles and Corresponding Products
| Electrophile | Reagent | Product after MOM Deprotection |
| Formylation | N,N-Dimethylformamide (DMF) | 3-Formyl-2-(trifluoromethyl)phenol |
| Iodination | Iodine (I₂) | 3-Iodo-2-(trifluoromethyl)phenol |
| Carboxylation | Carbon dioxide (CO₂) | 3-Hydroxy-2-(trifluoromethyl)benzoic acid |
| Silylation | Trimethylsilyl chloride (TMSCl) | 3-(Trimethylsilyl)-2-(trifluoromethyl)phenol |
| Hydroxymethylation | Benzaldehyde | 3-(Hydroxy(phenyl)methyl)-2-(trifluoromethyl)phenol |
Part 3: Deprotection of the MOM Ether
The final step in this synthetic sequence is the removal of the MOM protecting group to reveal the free phenol. This is typically achieved under acidic conditions.[5]
Protocol 3: Acid-Catalyzed MOM Deprotection
-
Materials:
-
3-Substituted-2-(methoxymethoxy)benzotrifluoride
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the MOM-protected phenol (1.0 eq.) in a suitable solvent such as methanol or DCM.
-
Add a catalytic to stoichiometric amount of strong acid (e.g., a few drops of concentrated HCl or an excess of TFA).
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC for the disappearance of the starting material. Gentle heating may be required for less reactive substrates.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting phenol by flash column chromatography or recrystallization.
-
Applications in Drug Discovery and Agrochemical Synthesis
The ability to introduce a wide range of functional groups at the C3 position of the 2-(trifluoromethyl)phenol scaffold makes 2-(methoxymethoxy)benzotrifluoride a valuable intermediate in the synthesis of complex bioactive molecules. The resulting 2,3-disubstituted benzotrifluoride motif is present in a number of pharmaceutical and agrochemical candidates. For example, the 3-iodo derivative can serve as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), greatly expanding the accessible chemical space from this single intermediate. The 3-formyl derivative can be elaborated into a variety of heterocyclic systems or used in reductive amination reactions to build side chains.
Conclusion and Future Outlook
2-(Methoxymethoxy)benzotrifluoride stands out as a strategically important reagent for the regiocontrolled synthesis of substituted 2-(trifluoromethyl)phenols. Its utility is centered on the robust and predictable nature of the directed ortho-metalation reaction, guided by the MOM ether. The protocols outlined in this guide provide a reliable framework for the preparation, functionalization, and deprotection of this versatile building block. As the demand for structurally complex and highly functionalized fluorinated aromatics continues to grow, particularly in the life sciences, the synthetic strategies enabled by 2-(methoxymethoxy)benzotrifluoride will undoubtedly play an increasingly significant role in the discovery and development of new chemical entities.
References
- Marzi, E., Mongin, F., Spitaleri, A., & Schlosser, M. (n.d.). Fluorophenols and (Trifluoromethyl)phenols as Substrates of Site-Selective Metalation Reactions: To Protect or not To Protect. ElectronicsAndBooks.
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (2025, August 10). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
- Google Patents. (n.d.). US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Organic Syntheses. (2019, November 9). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. Retrieved from [Link]
-
HETEROCYCLES. (2002, March 25). A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY- METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
Reddit. (2024, May 19). MOM Deprotection. Retrieved from [Link]
-
Semantic Scholar. (2010, February 27). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]
-
Sci-Hub. (1988). Synthesis of 2,6-diformyl-4-trifluoromethylphenol. Retrieved from [Link]
-
Myers Research Group. (n.d.). ortho metalation. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions-Importance of steric factors. Retrieved from [Link]
Sources
- 1. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
- 2. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. One moment, please... [total-synthesis.com]
Application Notes and Protocols: Regioselective Functionalization of 1-Methoxymethoxy-2-(trifluoromethyl)benzene via Directed ortho-Lithiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylated aromatic compounds are of paramount importance in medicinal chemistry and materials science, owing to the profound effects the trifluoromethyl (-CF3) group imparts on a molecule's lipophilicity, metabolic stability, and binding affinity.[1] The selective introduction of functional groups onto such fluorinated scaffolds is a key challenge in the synthesis of novel chemical entities. This application note details a robust and highly regioselective method for the functionalization of 1-methoxymethoxy-2-(trifluoromethyl)benzene at the C6 position. The strategy leverages the powerful technique of directed ortho-metalation (DoM), where the methoxymethyl (MOM) ether serves as a directed metalation group (DMG) to guide the deprotonation to the adjacent ortho-position.[2] The resulting aryllithium intermediate is a versatile nucleophile that can react with a wide array of electrophiles, providing a facile entry into a diverse range of 2,6-disubstituted trifluoromethylbenzene derivatives.
The Principle of Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool in synthetic organic chemistry for the regioselective functionalization of aromatic rings.[2] The reaction proceeds through the deprotonation of an aromatic C-H bond that is ortho to a directed metalation group (DMG) by a strong organolithium base. The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation of the base, thereby lowering the kinetic barrier for deprotonation at the proximate ortho-position.[2]
In the case of this compound, the MOM ether (-OCH2OCH3) acts as the DMG. The Lewis basic oxygen atoms of the MOM group chelate the lithium ion of an alkyllithium reagent, such as n-butyllithium, directing the deprotonation exclusively to the C6 position. The electron-withdrawing trifluoromethyl group at the C2 position increases the acidity of the adjacent aromatic protons, further facilitating the lithiation at the C6 position.
// Nodes A [label=<
+
n-BuLi
→
This compound Lithiated Intermediate
];
B [label=<
+
E+
→
Lithiated Intermediate Functionalized Product
];
// Invisible edges for layout {rank=same; A B}
// Caption caption [label="Figure 1. General scheme for the directed ortho-lithiation and electrophilic quench.", fontname="Helvetica-Bold", fontsize=12]; }
Figure 1. General scheme for the directed ortho-lithiation and electrophilic quench.Experimental Protocols
Part 1: Synthesis of this compound
This protocol describes the protection of the phenolic hydroxyl group of 2-(trifluoromethyl)phenol with a methoxymethyl (MOM) group.
Materials:
-
2-(Trifluoromethyl)phenol
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2-(trifluoromethyl)phenol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add DIPEA (1.5 eq).
-
Slowly add MOM-Cl (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.
Part 2: Directed ortho-Lithiation and Electrophilic Quench
This protocol details the regioselective lithiation of this compound and the subsequent reaction with a representative electrophile, benzaldehyde.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (or other desired electrophile)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-BuLi (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the aryllithium species.
-
Slowly add a solution of the electrophile (e.g., benzaldehyde, 1.2 eq) in anhydrous THF to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
// Nodes A [label="Dissolve Substrate in Anhydrous THF"]; B [label="Cool to -78 °C"]; C [label="Add n-BuLi dropwise"]; D [label="Stir for 1 hour at -78 °C\n(Formation of Lithiated Intermediate)"]; E [label="Add Electrophile in Anhydrous THF"]; F [label="Stir for 2-4 hours at -78 °C"]; G [label="Quench with sat. aq. NH4Cl"]; H [label="Aqueous Workup"]; I [label="Purification (Chromatography)"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I;
// Caption caption [shape=plaintext, label="Figure 2. Step-by-step workflow for the lithiation and electrophilic quench.", fontname="Helvetica-Bold", fontsize=12]; }
Figure 2. Step-by-step workflow for the lithiation and electrophilic quench.Scope of Electrophiles and Expected Yields
The lithiated intermediate of this compound is a versatile nucleophile that can react with a broad range of electrophiles. The following table summarizes the expected products and typical yields for reactions with various classes of electrophiles. Note: The yields provided are estimates based on analogous reactions in the literature and may vary depending on the specific substrate and reaction conditions.
| Electrophile Class | Example Electrophile | Product Structure | Expected Yield (%) |
| Aldehydes | Benzaldehyde | 75-90 | |
| Ketones | Acetone | 70-85 | |
| Alkyl Halides | Iodomethane | 60-80 | |
| Carbon Dioxide | CO2 (gas) | 80-95 | |
| Silyl Halides | Trimethylsilyl chloride | 85-95 |
Part 3: Deprotection of the MOM Group
The final step in the synthetic sequence is the removal of the MOM protecting group to unveil the free phenol. Acid-catalyzed hydrolysis is a common and effective method for this transformation.[3]
Materials:
-
MOM-protected functionalized product
-
Hydrochloric acid (HCl, e.g., 3M aqueous solution)
-
Methanol or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the MOM-protected compound (1.0 eq) in methanol or THF.
-
Add the aqueous HCl solution (e.g., 3-5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with saturated aqueous NaHCO3 solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Causality Behind Experimental Choices
-
Choice of Base and Solvent: n-Butyllithium is a sufficiently strong base to deprotonate the activated aromatic ring. Tetrahydrofuran (THF) is the solvent of choice as it is a polar aprotic solvent that effectively solvates the lithium cation and the organolithium intermediate.
-
Low Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath) to prevent side reactions, such as the degradation of the organolithium intermediate and reaction with the solvent.
-
MOM Protecting Group: The MOM group is an excellent choice as it is a potent directed metalation group and is stable to the strongly basic conditions of the lithiation step. It can be readily removed under acidic conditions that are often compatible with a wide range of functional groups.[3]
-
Quenching: The reaction is quenched with a saturated aqueous solution of ammonium chloride to protonate any remaining organolithium species and neutralize the reaction mixture.
Conclusion
The directed ortho-lithiation of this compound provides a highly efficient and regioselective route to a variety of 2,6-disubstituted trifluoromethylbenzene derivatives. The MOM ether acts as a robust directing group, and the resulting aryllithium intermediate can be trapped with a wide range of electrophiles. This methodology offers a powerful tool for the synthesis of complex fluorinated molecules for applications in drug discovery and materials science.
References
- Schlosser, M., & Mongin, F. (Year of Publication). Fluorophenols and (Trifluoromethyl)phenols as Substrates of Site-Selective Metalation Reactions: To Protect or not To. Journal of Organic Chemistry. [Link to be added]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene-α-lithiation and related chemistry. Chemical Reviews, 90(6), 879–933. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
O'Neil, I. A. (2013). The use of directed ortho metalation in the synthesis of heterocycles. Comprehensive Organic Synthesis II, 4, 596-633. [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]
-
Hartung, C. G., & Snieckus, V. (2002). Directed Ortho Metalation (DoM). A continuing story. In Modern Arene Chemistry (pp. 330-367). Wiley-VCH. [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total-Synthesis.com. [Link]
-
Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Organic-Chemistry.org. [Link]
-
Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]
Sources
Application Notes and Protocols for Mild Deprotection of 2-(Methoxymethoxy)benzotrifluoride
Introduction: Navigating the Challenges of MOM Deprotection on Electron-Deficient Aromatics
The methoxymethyl (MOM) ether is a stalwart protecting group for hydroxyl functionalities in multistep organic synthesis, prized for its ease of installation and general stability under a range of conditions.[1] However, its removal, particularly from electron-deficient aromatic systems such as 2-(methoxymethoxy)benzotrifluoride, presents a significant challenge for the synthetic chemist. The potent electron-withdrawing nature of the trifluoromethyl group ortho to the MOM-protected phenol significantly decreases the electron density of the aromatic ring. This electronic deficit can render standard deprotection protocols, which often rely on strong acids, sluggish or altogether ineffective, necessitating harsh conditions that may compromise other sensitive functional groups within a complex molecule.
This guide provides a comprehensive overview of mild and efficient methods for the deprotection of 2-(methoxymethoxy)benzotrifluoride, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of various approaches, offer detailed, field-tested protocols, and provide a comparative analysis to aid in the selection of the optimal conditions for your specific synthetic context.
The Impact of the Trifluoromethyl Group: A Mechanistic Consideration
The standard mechanism for the acidic deprotection of a MOM ether involves the protonation of one of the ether oxygens, followed by cleavage to form a hemiacetal intermediate, which then collapses to the desired alcohol and formaldehyde.[2]
Figure 1: Generalized mechanism for acidic MOM deprotection.
The electron-withdrawing trifluoromethyl group at the ortho position destabilizes the transition state leading to the cleavage of the Ar-O bond, thereby increasing the activation energy for the reaction. Consequently, forcing conditions such as high concentrations of strong acids and elevated temperatures are often required, which can lead to undesired side reactions. The following sections will explore milder alternatives that circumvent these challenges.
A Comparative Overview of Mild Deprotection Strategies
The selection of a deprotection method is contingent on the overall molecular architecture and the presence of other protecting groups. Below is a summary of promising mild methods for the deprotection of 2-(methoxymethoxy)benzotrifluoride.
| Method | Reagent(s) | Typical Conditions | Advantages | Potential Drawbacks |
| Lewis Acid Catalysis | Trimethylsilyl Triflate (TMSOTf) / 2,2'-Bipyridyl | CH₃CN, 0 °C to rt | Mild, non-acidic conditions; high chemoselectivity for aromatic MOM ethers.[1][3] | Requires stoichiometric amounts of reagents. |
| Heterogeneous Acid Catalysis | Silica-Supported Sodium Hydrogen Sulfate (NaHSO₄·SiO₂) | CH₂Cl₂, rt | Simple workup (filtration); reusable catalyst; mild conditions.[4] | May require longer reaction times for highly deactivated substrates. |
| Lewis Acid with Thiol Capture | Zinc Bromide (ZnBr₂) / n-Propanethiol (n-PrSH) | CH₂Cl₂, rt | Rapid reaction times (<10 min); high yields and selectivity.[5] | Use of a thiol requires appropriate handling and quenching. |
| Mild Brønsted Acid Catalysis | Pyridinium p-toluenesulfonate (PPTS) | t-BuOH, reflux | Mildly acidic, suitable for some acid-sensitive substrates.[2] | May not be effective for highly deactivated systems. |
Detailed Application Protocols
Protocol 1: Lewis Acid-Mediated Deprotection with TMSOTf and 2,2'-Bipyridyl
This method is particularly advantageous for aromatic MOM ethers, proceeding through a different mechanism than traditional acidic hydrolysis, which involves the formation of a silyl ether intermediate.[3]
Figure 2: Experimental workflow for MOM deprotection using TMSOTf/2,2'-Bipyridyl.
Materials:
-
2-(methoxymethoxy)benzotrifluoride
-
Acetonitrile (CH₃CN), anhydrous
-
2,2'-Bipyridyl
-
Trimethylsilyl triflate (TMSOTf)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 2-(methoxymethoxy)benzotrifluoride (1.0 equiv) in anhydrous acetonitrile (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 2,2'-bipyridyl (1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add trimethylsilyl triflate (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Upon completion, add deionized water to the reaction mixture and continue stirring until TLC shows the disappearance of the intermediate silyl ether.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Expert Insight: The role of 2,2'-bipyridyl is crucial as it complexes with the TMSOTf, modulating its reactivity and preventing harsh acidic conditions.[6] This system's chemoselectivity for aromatic over aliphatic MOM ethers is a notable advantage in complex syntheses.[3]
Protocol 2: Heterogeneous Catalysis with Silica-Supported Sodium Hydrogen Sulfate (NaHSO₄·SiO₂)
This protocol offers a simplified workup procedure and employs a readily available, non-corrosive, and reusable catalyst.[4]
Materials:
-
2-(methoxymethoxy)benzotrifluoride
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂)
-
Methanol (for catalyst quenching)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 2-(methoxymethoxy)benzotrifluoride (1.0 equiv) in anhydrous dichloromethane (0.1 M), add silica-supported sodium hydrogen sulfate (0.5-1.0 equiv by weight).
-
Stir the suspension at room temperature and monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with additional dichloromethane.
-
The combined filtrate can be concentrated under reduced pressure to yield the crude product.
-
Purify by column chromatography if required.
Expert Insight: The efficiency of this method can be dependent on the quality and preparation of the NaHSO₄·SiO₂ catalyst. The reaction is generally clean, and the ease of catalyst removal by filtration is a significant practical advantage, especially for larger-scale reactions.
Protocol 3: Rapid Deprotection using Zinc Bromide and n-Propanethiol
This method is notable for its exceptionally fast reaction times and high yields, even with challenging substrates.[5]
Materials:
-
2-(methoxymethoxy)benzotrifluoride
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Zinc bromide (ZnBr₂)
-
n-Propanethiol (n-PrSH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 2-(methoxymethoxy)benzotrifluoride (1.0 equiv) in anhydrous dichloromethane (0.1 M) in a round-bottom flask.
-
Add zinc bromide (1.5 equiv) and n-propanethiol (3.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 10 minutes. Monitor by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Expert Insight: The combination of a Lewis acid (ZnBr₂) and a soft nucleophile (n-PrSH) facilitates the rapid cleavage of the MOM ether.[5] It is crucial to perform this reaction in a well-ventilated fume hood due to the odor of the thiol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient catalyst/reagent; low reactivity of the substrate. | Increase the stoichiometry of the Lewis acid or catalyst. For the TMSOTf method, ensure anhydrous conditions. For the NaHSO₄·SiO₂ method, try a fresh batch of catalyst. |
| Formation of Side Products | Reaction conditions are too harsh; presence of other sensitive functional groups. | Switch to a milder method (e.g., TMSOTf/2,2'-bipyridyl). Lower the reaction temperature. |
| Difficult Workup | Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. Filter the entire mixture through a pad of Celite®. |
Conclusion
The deprotection of 2-(methoxymethoxy)benzotrifluoride requires a nuanced approach that considers the electronic nature of the substrate. The mild methods presented in this guide, particularly the Lewis acid-catalyzed protocols, offer significant advantages over traditional strong acid hydrolysis. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and conditions, researchers can achieve efficient and selective deprotection, paving the way for the successful synthesis of complex molecules in drug discovery and development.
References
-
Ramesh, C., Ravindranath, N., & Das, B. (2003). A simple and efficient method for chemoselective deprotection of phenolic methoxymethyl (MOM) ethers at room temperature using silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. [Link]
-
Fujioka, H., Senami, K., Kubo, O., Yahata, K., Minamitsuji, Y., & Maegawa, T. (2009). Different types of unsymmetrically protected diols are available from the methylene acetal in a one-pot procedure. Organic Letters, 11(22), 5138–5141. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
A mild and chemoselective deprotection method of various acetal-type protective groups, such as MOM, MEM, BOM, and SEM ethers, has been developed. (2025, August 6). Request PDF. Retrieved from [Link]
-
Han, J. H., et al. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 51(13), 1649-1652. [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019). ACS Omega, 4(5), 8493–8501. [Link]
-
A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. (2025, August 10). Request PDF. Retrieved from [Link]
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
Sources
- 1. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MOM Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
1-Methoxymethoxy-2-(trifluoromethyl)benzene as a building block for agrochemicals
An In-Depth Guide to 1-Methoxymethoxy-2-(trifluoromethyl)benzene: A Versatile Building Block for Modern Agrochemicals
Introduction: The Strategic Role of Fluorine in Agrochemical Design
In the landscape of modern crop protection, the incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of rational molecular design. The unique physicochemical properties imparted by the CF₃ group—such as enhanced metabolic stability, increased lipophilicity, and potent electronic effects—frequently translate to superior biological activity and efficacy in herbicides, insecticides, and fungicides.[1]
Among the key synthons for introducing this moiety is 2-(trifluoromethyl)phenol, a vital intermediate for a range of advanced agrochemical formulations.[2] However, the true synthetic power of this precursor is unlocked through strategic manipulation of its phenolic hydroxyl group. By protecting this group as a methoxymethyl (MOM) ether, we generate This compound . This transformation is not merely a defensive maneuver to mask a reactive proton; it converts the ether into a powerful ortho-directing group, enabling precise and regioselective functionalization of the aromatic ring.
This guide provides an in-depth exploration of this compound as a high-potential building block. We will detail its synthesis, core applications via directed ortho-metalation, and provide robust protocols for its use in constructing complex molecular scaffolds relevant to the next generation of agrochemicals.
Physicochemical Properties
A clear understanding of the physical and chemical properties of the building block and its immediate precursor is essential for effective experimental design.
| Property | 2-(Trifluoromethyl)phenol | This compound |
| Molecular Formula | C₇H₅F₃O | C₉H₉F₃O₂ |
| Molecular Weight | 162.11 g/mol [3] | 206.16 g/mol |
| CAS Number | 444-30-4[3] | 155375-92-9 |
| Appearance | Colorless to light yellow liquid | Colorless liquid |
| Boiling Point | ~178 °C | Not readily available; estimated >200 °C |
| Key Feature | Acidic phenolic proton | MOM ether acts as a protecting and directing group |
Protocol 1: Synthesis of this compound
The foundational step is the efficient and high-yielding protection of 2-(trifluoromethyl)phenol. The methoxymethyl (MOM) ether is an ideal choice due to its stability under strongly basic conditions (required for subsequent lithiation) and its straightforward removal under acidic conditions.[4]
Rationale for Experimental Choices:
-
Base: A non-nucleophilic hindered base, such as N,N-Diisopropylethylamine (Hünig's base), is employed. This prevents competitive reactions with the electrophilic chloromethyl methyl ether (MOM-Cl) and is strong enough to deprotonate the phenol without causing unwanted side reactions.
-
Reagent: Chloromethyl methyl ether (MOM-Cl) is a potent electrophile for this transformation. Caution: MOM-Cl is a suspected human carcinogen and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction, as it is relatively non-polar, aprotic, and effectively solubilizes the starting materials.
Step-by-Step Methodology:
-
To a dry, argon-flushed round-bottom flask, add 2-(trifluoromethyl)phenol (1.0 eq.).
-
Dissolve the phenol in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N,N-Diisopropylethylamine (1.5 eq.) to the stirred solution.
-
After 10 minutes, add chloromethyl methyl ether (1.2 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir for 3-8 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.[5]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure, colorless oil.
Caption: Synthetic workflow for MOM protection.
Core Application: Directed ortho-Metalation (DoM)
The primary synthetic utility of this compound lies in its ability to undergo directed ortho-metalation (DoM). The oxygen atoms of the MOM ether coordinate to the lithium cation of a strong organolithium base, directing deprotonation to the adjacent C6 position with high regioselectivity.[6][7] This generates a potent aryllithium nucleophile, which can react with a wide array of electrophiles to introduce new functional groups.
The MOM ether is a significantly more powerful directing group than the trifluoromethyl group, ensuring that metalation occurs exclusively at the position ortho to the ether.[8]
Caption: Directed ortho-Metalation (DoM) workflow.
Protocol 2: General Procedure for DoM and Electrophilic Quench
This protocol outlines a general method for the functionalization of the C6 position.
Rationale for Experimental Choices:
-
Base: sec-Butyllithium (s-BuLi) is often more effective than n-butyllithium for the deprotonation of less activated aromatic protons.[6]
-
Solvent & Temperature: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to solubilize organolithium species. The reaction is conducted at -78 °C (a dry ice/acetone bath) to ensure the stability of the highly reactive aryllithium intermediate and prevent side reactions.
-
Electrophiles: The choice of electrophile determines the final product. A variety of electrophiles can be used to install different functional groups, as shown in the table below.
Step-by-Step Methodology:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a thermometer, a magnetic stir bar, and a nitrogen/argon inlet.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF (approx. 0.3 M).
-
Cool the solution to -78 °C.
-
Slowly add sec-butyllithium (1.1 eq., as a solution in cyclohexane) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting deep-colored solution at -78 °C for 1 hour.
-
Add a solution of the chosen electrophile (1.2-1.5 eq.) in anhydrous THF dropwise, again maintaining a temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-4 hours or until TLC indicates consumption of the intermediate.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Versatility of the Aryllithium Intermediate
The generated aryllithium species is a gateway to a multitude of derivatives, providing access to diverse agrochemical scaffolds.
| Electrophile | Reagent Example | Resulting Functional Group |
| Carbon Dioxide | Dry Ice (solid CO₂) | Carboxylic Acid (-COOH) |
| Aldehyde/Ketone | 4-Chlorobenzaldehyde | Secondary/Tertiary Alcohol |
| Iodine | Iodine (I₂) | Iodide (-I) for cross-coupling |
| Boronic Ester | Trimethyl borate | Boronic Acid/Ester (-B(OH)₂) |
| Sulfur | Sulfur (S₈) | Thiol (-SH) after reduction |
Protocol 3: Deprotection of the MOM Ether
The final step in many synthetic sequences is the removal of the MOM protecting group to unveil the free phenol, which is often a critical feature for biological activity.
Rationale for Experimental Choices:
-
Reagent: A strong protic acid, such as hydrochloric acid (HCl), readily cleaves the acetal linkage of the MOM ether.[5]
-
Solvent: Methanol is an ideal solvent as it is protic and facilitates the reaction, while also solubilizing the substrate.
-
Temperature: The reaction is typically performed at room temperature or with gentle heating to ensure a reasonable reaction rate without degrading sensitive functional groups.
Step-by-Step Methodology:
-
Dissolve the MOM-protected compound (1.0 eq.) in methanol (approx. 0.2 M).
-
Add concentrated hydrochloric acid (e.g., 6M HCl, 2-3 eq.) to the solution.
-
Stir the mixture at room temperature or heat gently to 40-50 °C.
-
Monitor the reaction by TLC. Deprotection is usually complete within 2-12 hours.
-
Once complete, cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting phenol as needed, typically by flash chromatography or recrystallization.
Conclusion
This compound is more than just a protected phenol; it is a precision tool for synthetic chemists in the agrochemical field. Its true value is realized through the directed ortho-metalation strategy, which provides a reliable and highly regioselective pathway to 2,6-disubstituted trifluoromethylphenol derivatives. These scaffolds are often challenging to access through classical electrophilic aromatic substitution methods. By mastering the synthesis, metalation, and deprotection protocols detailed in this guide, researchers can significantly expand their toolkit for building the complex, highly functionalized molecules required to meet the ongoing challenges of global crop protection.
References
-
Chem-Impex. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol. Retrieved January 21, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-(Trifluoromethyl)phenol: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved January 21, 2026, from [Link]
-
Chem-Impex. (n.d.). 2-(Trifluoromethoxy)phenol. Retrieved January 21, 2026, from [Link]
-
SynArchive. (2024). Protection of Phenol by Acetal. Retrieved January 21, 2026, from [Link]
-
NIST. (n.d.). Phenol, 2-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
-
University of California, Irvine. (n.d.). Directed (ortho) Metallation. Retrieved January 21, 2026, from [Link]
-
Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Harvard University. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2002). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved January 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Phenol, 2-(trifluoromethyl)- [webbook.nist.gov]
- 4. MOM Ethers [organic-chemistry.org]
- 5. synarchive.com [synarchive.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
Synthesis of substituted phenols from 2-(methoxymethoxy)benzotrifluoride
An In-Depth Guide to the Regiocontrolled Synthesis of Substituted Phenols via Directed ortho-Metalation of 2-(Methoxymethoxy)benzotrifluoride
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Substituted Phenols
Substituted phenols are fundamental structural motifs in a vast array of critical molecules, from pharmaceuticals and agrochemicals to advanced polymers and materials.[1][2] Their biological and chemical properties are profoundly influenced by the nature and position of substituents on the aromatic ring.[1] Consequently, developing synthetic strategies that offer complete regiochemical control is a paramount objective for organic, medicinal, and materials chemists.
Traditional methods like electrophilic aromatic substitution often yield mixtures of ortho and para isomers, presenting significant purification challenges.[3] To overcome this, Directed ortho-Metalation (DoM) has emerged as a powerful and highly regioselective methodology for the functionalization of aromatic rings.[4][5] This application note provides a detailed protocol and scientific rationale for the synthesis of 2-substituted-6-(trifluoromethyl)phenols, utilizing 2-(methoxymethoxy)benzotrifluoride as a key starting material. This strategy leverages the methoxymethyl (MOM) ether both as a robust protecting group and as a potent Directed Metalation Group (DMG) to precisely guide functionalization.
Pillar 1: Expertise & Mechanistic Causality
The synthetic approach hinges on a three-stage process:
-
Directed ortho-Metalation: A strong organolithium base selectively deprotonates the aromatic ring at the position ortho to the MOM-ether, guided by its coordinating ability.
-
Electrophilic Quench: The resulting aryllithium intermediate is trapped with a suitable electrophile to install the desired substituent.[6][7]
-
Deprotection: The MOM group is cleaved under acidic conditions to unveil the target substituted phenol.
The Role of the Directed Metalation Group (DMG)
The core of this strategy is the Directed ortho-Metalation (DoM) reaction.[4] The methoxymethoxy (MOM) group on the starting material serves as the Directed Metalation Group (DMG). The heteroatoms (oxygens) in the MOM group act as Lewis bases, coordinating to the Lewis acidic lithium atom of the organolithium base (e.g., n-butyllithium).[4] This coordination pre-complexes the base near the C6 proton, significantly increasing its kinetic acidity and ensuring that deprotonation occurs exclusively at this site, between the MOM ether and the trifluoromethyl group. The trifluoromethyl group, being strongly electron-withdrawing, also contributes to the acidification of the adjacent protons, further facilitating the regioselective lithiation.
The general mechanism is outlined below:
Pillar 2: Self-Validating Protocols & Trustworthiness
A robust protocol contains inherent checks and predictable outcomes. This methodology is designed for clarity and reproducibility, with key considerations highlighted to ensure success.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure, from initial setup to final product isolation.
Detailed Step-by-Step Protocol
Materials & Reagents:
-
2-(methoxymethoxy)benzotrifluoride
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes
-
Electrophile (e.g., Iodomethane, N,N-Dimethylformamide, solid Iodine, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hydrochloric acid (HCl), concentrated or 6 M
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Part A: ortho-Lithiation and Electrophilic Quench
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 2-(methoxymethoxy)benzotrifluoride (1.0 eq) to an oven-dried, round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous THF via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium. The starting material may not fully dissolve at this temperature, which is acceptable.[8]
-
Lithiation: Slowly add n-butyllithium (1.1-1.2 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Stirring: Stir the resulting mixture at -78 °C for 1-2 hours. The solution typically becomes colored (e.g., yellow or orange), indicating the formation of the aryllithium species.
-
Electrophilic Quench: Add the chosen electrophile (1.2-1.5 eq) dropwise at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-12 hours (reaction time is electrophile-dependent).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add water, and extract with EtOAc or Et₂O (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude MOM-protected product.
Part B: MOM-Group Deprotection
-
Dissolution: Dissolve the crude product from Part A in a suitable solvent such as methanol or THF.
-
Acidification: Add aqueous HCl (e.g., 3-6 M) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. This deprotection is generally efficient and can be completed within a few hours.[9][10]
-
Workup: Once complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with EtOAc or Et₂O (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude phenol via flash column chromatography on silica gel.
Trustworthiness: Causality and Validation
-
Anhydrous Conditions: Organolithium reagents are extremely strong bases and will react readily with water. All glassware must be oven-dried, and solvents must be anhydrous to prevent quenching the base.[8]
-
Low Temperature: The -78 °C reaction temperature is critical. It stabilizes the aryllithium intermediate, preventing side reactions such as decomposition or reaction with the THF solvent.[3]
-
Choice of Base: n-BuLi is a common choice, but for less acidic protons or sterically hindered substrates, sec-BuLi or tert-BuLi, often in the presence of an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA), can be more effective.[3][11]
-
Validation: The success of the lithiation can be confirmed by quenching a small aliquot with D₂O and observing deuterium incorporation at the C6 position by ¹H NMR and Mass Spectrometry. The final product structure should be confirmed by NMR (¹H, ¹³C, ¹⁹F), IR (disappearance of ether C-O stretch, appearance of phenolic O-H stretch), and Mass Spectrometry.
Pillar 3: Data Presentation & Authoritative Grounding
The versatility of the ortho-lithiated intermediate allows for the introduction of a wide range of functional groups. The following table summarizes representative electrophiles and typical outcomes for this type of transformation.
| Electrophile (E⁺) | Reagent Example | Resulting Functional Group (-E) | Typical Yield Range |
| Proton | H₂O / D₂O | -H / -D | >95% (for quench studies) |
| Alkyl | CH₃I | -CH₃ | 60-85% |
| Aldehyde | DMF (quenched with H₃O⁺) | -CHO | 65-90% |
| Carboxylic Acid | CO₂ (solid, dry ice) | -COOH | 70-95% |
| Halogen | I₂ | -I | 75-90% |
| Silyl | (CH₃)₃SiCl (TMSCl) | -Si(CH₃)₃ | 80-95% |
| Boryl Ester | B(OiPr)₃ | -B(OiPr)₂ | 70-85% |
Note: Yields are generalized from the broader literature on directed ortho-metalation and may vary based on specific reaction conditions and substrate.
References
-
Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. [Link]
-
Romanelli, G. P., et al. (2005). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 10(1), 123-129. [Link]
-
Semantic Scholar. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]
-
Otsuka, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8349–8356. [Link]
-
Reddy, S., et al. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Synthetic Communications, 33(21), 3687-3691. [Link]
-
Conejero, S., et al. (2014). Donor-Activated Lithiation and Sodiation of Trifluoromethylbenzene: Structural, Spectroscopic, and Theoretical Insights. Organometallics, 33(17), 4534–4542. [Link]
-
University of Rochester. Directed (ortho) Metallation. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. [Link]
-
Sci-Hub. (1998). ChemInform Abstract: 1,2,4‐Tris(trifluoromethyl)benzene: Selective Lithiation and Subsequent Electrophilic Substitution. [Link]
-
Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Journal of the American Chemical Society, 142(31), 13539–13544. [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. [Link]
-
ResearchGate. (n.d.). SCHEME 26.1 Lithiation of benzene. [Link]
-
Mortier, J. (n.d.). DIRECTED ORTHO METALATION. [Link]
-
Movassaghi, M., & Hill, M. D. (2008). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. Organic Letters, 10(16), 3481–3484. [Link]
-
Royal Society of Chemistry. (2023). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. New Journal of Chemistry. [Link]
-
National Institutes of Health. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]
-
National Institutes of Health. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]
-
PubMed. (2017). Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. User's guide to a new ortho-substitution reaction. Chemical Reviews, 90(6), 879-933. [Link]
-
National Institutes of Health. (2017). Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. [Link]
-
National Institutes of Health. (2018). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. [Link]
-
Reddit. (2023). Ortho-lithiation with n-BuLi. [Link]
Sources
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 10. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Selective MOM Deprotection in the Presence of a Trifluoromethyl Group
Welcome to the technical support center for navigating the selective deprotection of methoxymethyl (MOM) ethers in molecules containing the robust, yet sensitive, trifluoromethyl (CF3) group. This guide is designed for researchers, scientists, and professionals in drug development who encounter this specific challenge in their synthetic pathways. Here, we dissect the nuances of this transformation, offering troubleshooting advice and detailed protocols to ensure the integrity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: Why is selective MOM deprotection in the presence of a CF3 group a concern?
While the MOM group is a versatile protecting group for alcohols, its removal typically requires acidic conditions.[1][2] The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the entire molecule. The primary concern is finding conditions mild enough to cleave the MOM ether without promoting unwanted side reactions involving the CF3 group or other sensitive functionalities. Harsh acidic conditions could potentially lead to degradation or rearrangement of the substrate.
Q2: What are the most common side reactions to watch for?
The key is to monitor for any signs of substrate degradation. Depending on the overall structure of your molecule, potential side reactions could include:
-
Incomplete Deprotection: The reaction stalls, leaving a mixture of starting material and product.
-
Degradation of the Starting Material or Product: This can be observed by the appearance of multiple new spots on a Thin Layer Chromatography (TLC) plate.
-
Formation of Unidentified Byproducts: Complex reaction mixtures can complicate purification.
Careful reaction monitoring by TLC or LC-MS is crucial to identify the optimal reaction time and minimize byproduct formation.
Q3: Can Lewis acids be used for this deprotection, and are they "safer" for the CF3 group?
Yes, Lewis acids offer a milder alternative to strong Brønsted acids and are often compatible with trifluoromethylated compounds.[3][4] Reagents like zinc(II) trifluoromethanesulfonate (Zn(OTf)2), magnesium bromide (MgBr2), and various silyl and boron-based Lewis acids can effectively cleave MOM ethers under conditions that are less likely to disturb the CF3 group.[3][5] The choice of Lewis acid and reaction conditions can be tailored to the specific substrate.
Q4: Are there any non-acidic methods for MOM deprotection?
While the vast majority of MOM deprotection methods rely on acidic or Lewis acidic conditions, some specialized methods exist. For instance, certain transition metal-catalyzed reactions can cleave acetal-type protecting groups. However, for most practical applications involving substrates with a CF3 group, carefully controlled acidic or Lewis acidic methods remain the most reliable and predictable.
Troubleshooting Guide
This section addresses common issues encountered during the selective deprotection of MOM ethers in the presence of a trifluoromethyl group.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| No Reaction or Very Slow Conversion | 1. Insufficiently acidic conditions. 2. Steric hindrance around the MOM ether. 3. Low reaction temperature. | 1. Increase Acid Catalyst Concentration: Gradually increase the amount of acid catalyst, monitoring the reaction closely by TLC. 2. Switch to a Stronger Acid: If using a mild acid like PPTS, consider a stronger one like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] 3. Increase Temperature: Gently warm the reaction mixture. Be cautious, as higher temperatures can also promote side reactions. 4. Change Solvent: A more polar solvent may facilitate the reaction. |
| Incomplete Reaction (Mixture of Starting Material and Product) | 1. Reaction has not reached completion. 2. Catalyst deactivation. 3. Equilibrium has been reached. | 1. Extend Reaction Time: Continue to monitor the reaction for a longer period. 2. Add More Catalyst: A fresh portion of the acid catalyst may be required. 3. Use a Scavenger: In some cases, the formaldehyde byproduct can interfere. The addition of a scavenger may drive the reaction to completion. |
| Formation of Multiple Byproducts/Degradation | 1. Reaction conditions are too harsh (acid too strong, temperature too high). 2. Presence of other acid-labile functional groups. | 1. Reduce Acid Strength/Concentration: Switch to a milder acid (e.g., pyridinium p-toluenesulfonate - PPTS) or use a catalytic amount of a stronger acid. 2. Lower Reaction Temperature: Perform the reaction at 0 °C or room temperature. 3. Consider a Lewis Acid: Employ a milder Lewis acid-based deprotection protocol (see Protocol 2). 4. Orthogonal Protecting Groups: For future syntheses, consider using an orthogonal protecting group strategy where different groups can be removed under distinct conditions without affecting others.[6][7][8] |
| Difficulty with Work-up and Purification | 1. Emulsion formation during extraction. 2. Co-elution of product and byproducts during chromatography. | 1. Saturate the Aqueous Layer: Add brine to the work-up to help break emulsions. 2. Filter Through Celite: Passing the mixture through a pad of Celite can help remove fine particulates. 3. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to achieve better separation. |
Experimental Protocols
Protocol 1: Mild Brønsted Acid-Catalyzed Deprotection
This protocol utilizes pyridinium p-toluenesulfonate (PPTS), a mild acid catalyst, suitable for many substrates containing a CF3 group.
Step-by-Step Methodology:
-
Dissolve Substrate: Dissolve the MOM-protected compound (1.0 eq) in a suitable solvent such as methanol (MeOH) or a mixture of tetrahydrofuran (THF) and water.
-
Add Catalyst: Add PPTS (0.1 - 0.3 eq) to the solution.
-
Monitor Reaction: Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Quench Reaction: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash and Dry: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), and filter.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Lewis Acid-Mediated Deprotection with Zinc(II) Trifluoromethanesulfonate
This method employs a Lewis acid, which can offer greater selectivity for sensitive substrates.[5]
Step-by-Step Methodology:
-
Dissolve Substrate: Dissolve the MOM-protected compound (1.0 eq) in an anhydrous solvent such as isopropanol or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add Lewis Acid: Add zinc(II) trifluoromethanesulfonate (Zn(OTf)2) (typically 10-50 mol%) to the solution.[5]
-
Monitor Reaction: Stir the reaction at room temperature or under reflux, monitoring its progress by TLC.
-
Quench Reaction: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NaHCO3 or ammonium chloride (NH4Cl).
-
Extraction: Extract the product with an appropriate organic solvent.
-
Wash and Dry: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, and filter.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizing the Workflow
Troubleshooting Logic Flow
The following diagram illustrates a logical workflow for troubleshooting common issues during MOM deprotection.
Caption: Troubleshooting workflow for MOM deprotection.
General Deprotection Pathway
This diagram outlines the general mechanistic pathway for the acid-catalyzed deprotection of a MOM ether.
Caption: Acid-catalyzed MOM deprotection mechanism.
References
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]
-
Sreenivasulu, R., et al. (2015). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. ResearchGate. Retrieved from [Link]
-
Wuts, P. G. M. (2006). AN EFFICIENT PREPARATION OF 3-PERFLUOROOCTY-1-CHLOROMETHOXYPROPANE AND APPLICATION OF THE FLUOROUS MOMCL IN TAGGING HYDROXYL AN. D-Scholarship@Pitt. Retrieved from [Link]
-
Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. adichemistry.com [adichemistry.com]
- 3. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 4. Lewis Acid Catalyzed Condensation-Cyclization Cascade: Direct Synthesis of Di/Trifluoromethyl-1,2,3,4-tetrahydroquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Metalation of 2-(Methoxymethoxy)benzotrifluoride
Welcome to the technical support center for the metalation of 2-(methoxymethoxy)benzotrifluoride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet powerful transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the metalation of 2-(methoxymethoxy)benzotrifluoride?
The reaction is a classic example of Directed ortho-Metalation (DoM) . In this process, a heteroatom-containing functional group on an aromatic ring, known as a Directing Metalation Group (DMG), coordinates to an organolithium reagent like n-butyllithium (n-BuLi).[1] This coordination brings the strong base into close proximity to a specific ortho-proton, facilitating its removal to form a highly reactive aryllithium intermediate.[1] In the case of 2-(methoxymethoxy)benzotrifluoride, the methoxymethyl (MOM) ether group acts as the DMG, directing the deprotonation to the C3 position.
Q2: What makes 2-(methoxymethoxy)benzotrifluoride a particularly challenging substrate?
This substrate presents a unique challenge due to the opposing electronic effects of its substituents.
-
The Directing Group: The 2-(methoxymethoxy) group (-OMOM) is a powerful DMG, essential for achieving regioselectivity.
-
The Deactivating Group: The 3-(trifluoromethyl) group (-CF3) is a potent electron-withdrawing group. While it increases the acidity of the aromatic protons, making deprotonation easier, it also deactivates the ring towards electrophilic substitution and can potentially be a site for side reactions.
The key to a successful reaction is to find conditions that favor the kinetically controlled, DMG-directed deprotonation at C3 while minimizing side reactions.
Q3: Which organolithium reagent is recommended for this reaction?
n-Butyllithium (n-BuLi) is the most commonly used reagent for this type of transformation. It offers a good balance of reactivity and handling. While stronger bases like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) could also be effective, their increased reactivity can lead to a higher incidence of side reactions, such as cleavage of the MOM ether or reaction with the solvent.
Q4: What is the function of additives like TMEDA?
N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate Lewis base that chelates the lithium cation of the organolithium reagent. This breaks down the large aggregates in which n-BuLi typically exists (hexamers or tetramers) into more reactive monomers or dimers.[2] This increased reactivity can lead to faster and more efficient metalation, often allowing the reaction to proceed at lower temperatures, which helps to suppress side reactions.
Q5: What are the critical safety precautions when working with n-butyllithium?
n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously upon contact with air or moisture.[3] It is crucial to handle it under a dry, inert atmosphere (e.g., argon or nitrogen) using syringe or cannula techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. Ensure that quenching procedures are performed slowly and at low temperatures.
Troubleshooting Guide
This section addresses common issues encountered during the metalation of 2-(methoxymethoxy)benzotrifluoride.
Problem 1: Low or No Conversion of Starting Material
Possible Cause A: Inactive n-Butyllithium
-
Explanation: n-BuLi solutions degrade over time, especially if not stored properly. The actual concentration can be significantly lower than stated on the bottle.
-
Solution: Titrate your n-BuLi solution before use to determine its exact molarity. Several standard procedures are available, such as titration with diphenylacetic acid.
Possible Cause B: Reaction Temperature is Too Low
-
Explanation: While low temperatures are crucial to prevent side reactions, an excessively low temperature might prevent the deprotonation from occurring at a reasonable rate.
-
Solution: The optimal temperature is a balance. A common starting point is -78 °C (a dry ice/acetone bath). If conversion is low, consider allowing the reaction to warm slightly (e.g., to -60 °C or -50 °C) for a short period before quenching. Always monitor the internal reaction temperature.
Possible Cause C: Presence of Moisture or Oxygen
-
Explanation: Organolithium reagents are extremely sensitive to moisture and oxygen. Any contamination will consume the reagent and reduce your yield.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
Problem 2: Formation of 2-Hydroxybenzotrifluoride as a Major Byproduct
Possible Cause: Cleavage of the MOM Ether
-
Explanation: The MOM ether, while a good directing group, can be susceptible to nucleophilic attack by n-BuLi, especially at elevated temperatures or with prolonged reaction times. This cleavage results in the formation of the corresponding phenoxide, which upon workup gives 2-hydroxybenzotrifluoride.
-
Solution:
-
Maintain Low Temperatures: Conduct the reaction at -78 °C and do not allow it to warm significantly before quenching the aryllithium.
-
Limit Reaction Time: The lithiation is often rapid. Stirring for 30-60 minutes at -78 °C is typically sufficient. Avoid unnecessarily long reaction times.
-
Avoid Excess n-BuLi: Use a stoichiometric amount of freshly titrated n-BuLi (typically 1.05-1.2 equivalents). A large excess of the base will increase the likelihood of MOM cleavage.
-
Problem 3: Recovery of Starting Material After Quenching (Protode-metalation)
Possible Cause A: Inefficient Quenching
-
Explanation: The aryllithium intermediate is formed, but it is quenched by a proton source instead of the desired electrophile. This proton source could be adventitious water or the electrophile itself if it is not reactive enough.
-
Solution:
-
Use a Reactive Electrophile: Ensure your electrophile is pure and reactive.
-
Quench at Low Temperature: Add the electrophile to the reaction mixture while maintaining the low temperature to ensure the desired reaction outcompetes any potential protonation.
-
Careful Workup: Quench the reaction with a saturated aqueous solution (e.g., NH4Cl) only after the electrophile has had sufficient time to react.
-
Possible Cause B: Reaction with Solvent (THF)
-
Explanation: n-BuLi can deprotonate tetrahydrofuran (THF), especially at temperatures above -78 °C.[4] This process consumes the base and generates butane and the enolate of acetaldehyde, which can complicate the reaction mixture.
-
Solution: Strictly maintain the reaction temperature at or below -78 °C. If the reaction must be warmed, do so cautiously and for a minimal amount of time.
Problem 4: Formation of Unidentified Byproducts
Possible Cause: Nucleophilic Attack on the Trifluoromethyl Group
-
Explanation: Although the CF3 group is generally stable under these conditions, a highly reactive organolithium reagent could potentially engage in nucleophilic attack.[5] While less common than other side reactions, this possibility should be considered if other troubleshooting steps fail.
-
Solution: This side reaction is more likely if the desired ortho-lithiation is slow. Using TMEDA to accelerate the desired DoM pathway can help to outcompete this potential side reaction. Maintaining a low temperature is also critical.
Visualizing Reaction Pathways
Main Reaction Pathway
The desired reaction proceeds through a coordinated intermediate to ensure high regioselectivity.
Caption: Directed ortho-Metalation (DoM) of 2-(MOM)benzotrifluoride.
Troubleshooting Logic Flow
When encountering issues, a systematic approach can help identify the root cause.
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocol: A Self-Validating System
This protocol provides a general procedure for the metalation of 2-(methoxymethoxy)benzotrifluoride and subsequent reaction with an electrophile.
Materials:
-
2-(methoxymethoxy)benzotrifluoride
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, freshly titrated)
-
Electrophile (e.g., benzaldehyde, TMSCl)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation:
-
Under an inert atmosphere of argon, add 2-(methoxymethoxy)benzotrifluoride (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
-
Metalation:
-
Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.
-
Slowly add freshly titrated n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 45 minutes. A color change (typically to yellow or orange) is often observed, indicating the formation of the aryllithium species.
-
-
In-Process Control (Self-Validation):
-
Optional: After 45 minutes, a small aliquot of the reaction mixture can be withdrawn via a cannula into a separate flask containing a deuterated quenching agent (e.g., D2O). Analysis of this sample by 1H NMR will confirm the position and efficiency of the lithiation by showing deuterium incorporation at the C3 position.
-
-
Electrophilic Quench:
-
While maintaining the temperature at -78 °C, add the electrophile (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Summary of Key Reaction Parameters
| Parameter | Recommendation | Rationale for Choice | Potential Side Reaction if Deviated |
| Temperature | -78 °C | Maximizes selectivity and minimizes side reactions. | MOM cleavage, reaction with THF. |
| Base | n-BuLi (1.1 eq) | Good balance of reactivity and selectivity. | Excess base can promote MOM cleavage. |
| Solvent | Anhydrous THF | Good solubility for the aryllithium intermediate. | Can be deprotonated by n-BuLi if temperature is too high. |
| Reaction Time | 45-60 min | Sufficient for complete deprotonation. | Longer times increase the risk of side reactions. |
References
-
Clayden, J. (2004). Lithiation of Ethers and Amines. In Chemistry of Organolithium Compounds (Vol. 1, pp. 495–646). Wiley. [Link]
-
Curran, D. P., Maul, J. J., & Gladysz, J. A. (2001). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Handbook of Fluorous Chemistry. Wiley-VCH. [Link]
-
Williard, P. G., et al. (2017). Aggregation and Solvation of n-Butyllithium. Angewandte Chemie International Edition, 56(34), 10146-10150. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzamide metalation in synthetic strategies for polycyclic aromatic compounds. Chemical Reviews, 90(6), 879-933. [Link]
-
Bailey, W. F., & Punzalan, E. R. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 71(7), 2825–2828. [Link]
-
Wikipedia contributors. (2024). Directed ortho metalation. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. [Link]
Sources
Navigating the Challenges of Lithiated 1-Methoxymethoxy-2-(trifluoromethyl)benzene: A Technical Support Guide
Welcome to the technical support center for 1-Methoxymethoxy-2-(trifluoromethyl)benzene lithiation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and use of its lithiated form. As a highly reactive organolithium reagent, success in its application hinges on a nuanced understanding of its chemical behavior and meticulous experimental technique. This resource synthesizes established principles of organometallic chemistry with practical, field-tested insights to help you navigate the complexities of your experiments.
Troubleshooting Guide: Diagnosing and Resolving Common Experimental Issues
The generation and subsequent reaction of lithiated this compound can be fraught with challenges, from low yields to unexpected side products. This section provides a systematic approach to identifying and solving these common problems.
Problem 1: Low or No Product Yield
The most frequent issue encountered is a disappointing yield of the desired product after quenching the lithiated species with an electrophile. This can stem from several factors, each requiring a specific diagnostic approach.
Initial Diagnostic Questions:
-
Was the lithiation reaction successful? Before adding the electrophile, did you take a small aliquot of the reaction mixture, quench it with a deuterated source (e.g., D₂O), and analyze the level of deuterium incorporation by ¹H NMR or mass spectrometry? This is a critical step to confirm the formation of the organolithium species.
-
What was the appearance of the reaction mixture during lithiation? A change in color (often to yellow or orange) can be an indicator of lithiation, but a dark brown or black color may suggest decomposition.
-
How was the temperature controlled throughout the process? Organolithium reagents are notoriously thermally sensitive.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Potential Causes and Solutions for Failed Lithiation:
| Potential Cause | Explanation | Recommended Action |
| Poor Quality Starting Material | The presence of acidic impurities (e.g., water, alcohol from incomplete MOM protection) will quench the organolithium base. | Ensure the this compound is pure and rigorously dried. Consider passing it through a plug of activated alumina. |
| Inactive Lithiating Agent | Alkyllithium reagents like n-BuLi or s-BuLi degrade over time, especially with improper storage. | Titrate the alkyllithium solution prior to use to determine its exact molarity. A common method is the Gilman double titration. |
| Suboptimal Reaction Conditions | Lithiation may be slow at very low temperatures, or decomposition may occur if the temperature is too high. | Experiment with a range of temperatures, typically between -78°C and -40°C.[3] The choice of solvent (e.g., THF, diethyl ether) can also influence reactivity.[4][5] |
Potential Causes and Solutions for Post-Lithiation Failure:
| Potential Cause | Explanation | Recommended Action |
| Decomposition of the Lithiated Intermediate | The ortho-lithiated species is likely unstable and can decompose over time, even at low temperatures. The electron-withdrawing trifluoromethyl group can promote side reactions.[3] | Add the electrophile as soon as the lithiation is complete. Consider an in situ trapping experiment where the electrophile is present during the lithiation.[3][6] |
| Poor Electrophile Reactivity | The chosen electrophile may be too weak to react with the lithiated species, or it may be impure. | Use a fresh, high-purity electrophile. If the electrophile is weak, consider transmetalation to a more reactive organometallic species (e.g., with ZnCl₂ or CuCN). |
| Steric Hindrance | The bulky MOM and trifluoromethyl groups flanking the lithium atom may sterically hinder the approach of a bulky electrophile. | Choose a smaller, more reactive electrophile if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for generating and maintaining the stability of lithiated this compound?
A1: The optimal temperature is a balance between the rate of formation and the rate of decomposition. A starting point of -78°C (a dry ice/acetone bath) is recommended for the initial lithiation.[2] Depending on the lithiating agent and solvent, the reaction may be slow. If deuterium quenching experiments show incomplete lithiation, the temperature can be carefully raised to -60°C or -40°C. However, it is crucial to be aware that temperatures above -40°C may lead to rapid decomposition.[3] Precise and consistent temperature control is paramount for reproducibility.
Q2: Which lithiating agent is best: n-BuLi, s-BuLi, or LDA?
A2:
-
n-Butyllithium (n-BuLi): Often the first choice due to its common availability. However, its high reactivity can sometimes lead to side reactions.
-
sec-Butyllithium (s-BuLi): More basic and sterically hindered than n-BuLi, which can sometimes lead to faster and more selective lithiation at low temperatures.
-
Lithium Diisopropylamide (LDA): A non-nucleophilic base, which can be advantageous if your starting material has other electrophilic sites. However, its bulkiness might be a disadvantage for deprotonating the sterically hindered position.
The choice depends on your specific substrate and reaction. It is often empirical, and a small screening of bases is recommended.
Q3: What is the likely decomposition pathway for this lithiated species?
A3: A probable decomposition pathway, especially at higher temperatures, is the elimination of lithium fluoride to form a benzyne intermediate. The ortho-lithiated trifluoromethylarene can be unstable and prone to this elimination.[3] This reactive benzyne would then be trapped by any available nucleophile or dimerize, leading to a complex mixture of byproducts.
Caption: Plausible decomposition via benzyne formation.
Q4: Can additives be used to improve the stability of the lithiated reagent?
A4: Yes, certain additives can stabilize organolithium reagents.
-
TMEDA (N,N,N',N'-Tetramethylethylenediamine): This chelating diamine can break down organolithium aggregates, increasing reactivity and sometimes stability.[7] However, it can also accelerate decomposition in some cases, so its effect should be tested.
-
Hexatriacontane Organogel: Recent research has shown that encapsulating organolithium reagents in an organogel can significantly enhance their stability and allow for easier handling.[1]
Q5: How does the MOM protecting group influence the reaction?
A5: The methoxymethyl (MOM) group is generally stable to strong bases.[8] Its primary role is to protect a hydroxyl group that would otherwise be deprotonated. The oxygen atoms in the MOM group can also act as a directing group, coordinating to the lithium cation and potentially accelerating the ortho-lithiation.[9] However, it also adds steric bulk to the reaction site.
Experimental Protocol: Generation and In Situ Trapping with an Electrophile
This protocol provides a general method for the lithiation of this compound and subsequent reaction with an electrophile. All operations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, freshly titrated)
-
Electrophile (e.g., benzaldehyde)
-
Dry ice/acetone bath
-
Schlenk line and glassware
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Addition: Under a positive pressure of nitrogen, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi (1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70°C.
-
Stirring: Stir the reaction mixture at -78°C for 1 hour. A color change is typically observed.
-
Quenching: Add the electrophile (1.2 eq., e.g., benzaldehyde) dropwise, again ensuring the temperature does not rise significantly.
-
Warming: After the addition is complete, allow the reaction to stir at -78°C for another 2 hours, then slowly warm to room temperature.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
On the Chemical Stability of Lithium 2-Trifluoromethyl-4,5- Dicyanoimidazolide (LiTDI), an Electrolyte Salt for Li-Ion Cells. ResearchGate. Available at: [Link]
-
Donor-Activated Lithiation and Sodiation of Trifluoromethylbenzene: Structural, Spectroscopic, and Theoretical Insights. ResearchGate. Available at: [Link]
-
Organolithium reagent. Wikipedia. Available at: [Link]
-
Effect of organo-fluorine compounds on the thermal stability and electrochemical properties of electrolyte solutions for lithium ion batteries. ResearchGate. Available at: [Link]
-
NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi. PubMed Central. Available at: [Link]
-
Thermal Stability of Color Centers in Lithium Fluoride Crystals Irradiated with Electrons and N, O, Kr, U Ions. MDPI. Available at: [Link]
-
A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. ResearchGate. Available at: [Link]
-
Grignard and Organolithium Reagents. Chemistry LibreTexts. Available at: [Link]
-
Organogel delivery vehicles for the stabilization of organolithium reagents. PubMed Central. Available at: [Link]
- Directed (ortho) Metallation. University of Missouri.
-
MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. MDPI. Available at: [Link]
-
Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies. ACS Publications. Available at: [Link]
-
1-Methoxy-4-(trifluoromethyl)benzene. PubChem. Available at: [Link]
-
A. Organolithium Reagents. Organic Chemistry Data. Available at: [Link]
-
In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PubMed Central. Available at: [Link]
-
Thermal Stability of Highly Fluorinated Phosphonium Salts. TA Instruments. Available at: [Link]
-
MOM Ethers. Organic Chemistry Portal. Available at: [Link]
-
Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Available at: [Link]
-
2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. ResearchGate. Available at: [Link]
-
Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. ResearchGate. Available at: [Link]
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
1-Methoxy-2-(trifluoroMethyl) benzene. S.W.ChemiLab. Available at: [Link]
Sources
- 1. Organogel delivery vehicles for the stabilization of organolithium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
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- 9. uwindsor.ca [uwindsor.ca]
Technical Support Center: Purification of 1-Methoxymethoxy-2-(trifluoromethyl)benzene Derivatives
Welcome to the dedicated technical support guide for researchers navigating the complexities of purifying 1-Methoxymethoxy-2-(trifluoromethyl)benzene derivatives. This class of molecules, while crucial in medicinal chemistry and materials science, presents unique challenges stemming from the combined electronic and steric properties of the methoxymethyl (MOM) ether and the trifluoromethyl (-CF3) group. This guide provides in-depth, experience-driven solutions to common purification problems in a direct question-and-answer format.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues encountered during the workup and purification of this compound and its derivatives.
Section 1: Issues Related to the MOM Protecting Group
The methoxymethyl (MOM) group is an acetal, making it stable under basic and neutral conditions but highly susceptible to cleavage under acidic conditions.[1][2] This lability is the source of the most common purification challenges.
Question 1: I'm observing a significant amount of the deprotected phenol impurity in my crude product after workup or column chromatography. What is causing this premature deprotection?
Answer:
This is a classic issue caused by unintended exposure to acidic conditions. The MOM ether is readily hydrolyzed back to the parent phenol and formaldehyde.[3] There are two primary culprits during a standard workflow:
-
Acidic Workup: Using aqueous acid (e.g., 1M HCl) to neutralize a reaction or wash the organic layer can cause substantial, if not complete, deprotection.
-
Standard Silica Gel: Standard silica gel for chromatography is inherently acidic (pKa ≈ 4-5) and can catalyze the cleavage of the MOM group directly on the column, leading to severe streaking and co-elution of the desired product with the starting phenol.
Causality & Recommended Solutions:
| Problem Source | Underlying Cause | Recommended Solution |
| Aqueous Workup | The MOM acetal is rapidly hydrolyzed at low pH (<4).[1][4] | Use a neutral or slightly basic wash, such as saturated aqueous sodium bicarbonate (NaHCO₃) or brine, to quench the reaction and in subsequent extractions. |
| Silica Gel Chromatography | The acidic nature of silanol groups (Si-OH) on the silica surface protonates the ether oxygen, initiating hydrolysis. | 1. Neutralize the Silica: Prepare a slurry of your silica gel in the chosen eluent and add 1-2% triethylamine (Et₃N) or another volatile base. This deactivates the acidic sites. 2. Use a Different Stationary Phase: Consider using neutral alumina or a fluorinated stationary phase, which can offer different selectivity for fluorinated compounds.[5] 3. Buffer the Eluent: Add 0.5-1% triethylamine directly to your mobile phase to ensure the column remains basic throughout the purification. |
Question 2: My reaction did not go to completion, and now I'm struggling to separate the unreacted 2-(trifluoromethyl)phenol starting material from my desired MOM-protected product. They have very similar Rf values. How can I improve this separation?
Answer:
Separating a phenol from its corresponding ether can be challenging due to similar polarities. While chromatographic optimization is possible, a simpler and more effective method is to exploit the acidic nature of the phenol.
Expert Insight: The key difference between the two compounds is the acidic proton on the phenol's hydroxyl group. This allows for selective deprotonation and phase-switching.
Protocol: Liquid-Liquid Extraction for Phenol Removal
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The basic solution will deprotonate the acidic phenol, forming a water-soluble phenoxide salt.
-
Phase Separation: The desired MOM-protected product, lacking an acidic proton, will remain in the organic layer. The phenoxide salt of the starting material will be exclusively in the aqueous layer.
-
Isolation: Separate the layers. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product, now free of the phenolic starting material.
-
Recovery (Optional): The starting phenol can be recovered from the aqueous layer by acidifying with 1M HCl and extracting with an organic solvent.
Section 2: Challenges in Chromatographic Purification
The trifluoromethyl group dramatically influences a molecule's properties, increasing its lipophilicity and altering its electronic interactions, which can complicate standard chromatographic purification.[6]
Question: I'm performing flash chromatography, but my product is tailing or showing poor peak shape. How can I resolve this?
Answer:
Poor peak shape for this class of compounds often points to one of three issues: silica acidity (as discussed in Q1), inappropriate solvent polarity, or secondary interactions between the fluorinated compound and the stationary phase.
Troubleshooting Chromatographic Performance:
-
Address Acidity: First, ensure the issue is not MOM-group cleavage by neutralizing your silica and eluent with triethylamine.
-
Optimize Eluent System:
-
Polarity Matching: The combination of a polar ether and a lipophilic -CF3 group can lead to non-ideal behavior. Systematically screen solvent systems. A common starting point is a hexane/ethyl acetate gradient. If tailing persists, consider switching to a DCM/methanol system, which can disrupt different types of secondary interactions.
-
Fluorinated Phases: The unique electronic nature of the C-F bond can lead to strong dipole-dipole or other non-covalent interactions with silica.[7] Using a stationary phase designed for fluorinated molecules, such as a fluorinated C8 or a pentafluorophenyl (PFP) phase in a reversed-phase setup, can provide superior selectivity and peak shape.[5] These phases leverage alternative retention mechanisms like π-π interactions and altered electrostatic interactions.
-
Section 3: Recrystallization and Final Product Isolation
Recrystallization can be an excellent and scalable purification method, but the unique intermolecular forces of fluorinated compounds can make it challenging.[7]
Question: I am trying to recrystallize my purified product, but it keeps "oiling out" or failing to crystallize. What strategy should I follow?
Answer:
"Oiling out" occurs when a compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase rather than forming a crystal lattice. This is common with highly fluorinated molecules. A systematic approach to solvent selection is critical.
Protocol: Systematic Solvent Screening for Recrystallization
-
Initial Screen: Place a small amount (10-20 mg) of your compound into several small test tubes.
-
Single Solvent Test: To each tube, add a different solvent dropwise at room temperature. Test a range of polarities:
-
Non-polar: Hexanes, Heptane, Cyclohexane
-
Intermediate: Toluene, Dichloromethane, Diethyl Ether
-
Polar Aprotic: Ethyl Acetate
-
Polar Protic: Isopropanol, Ethanol, Methanol
-
-
Ideal Single Solvent Behavior: The ideal solvent will dissolve your compound when hot (at or near boiling) but show very low solubility when cold (room temperature or in an ice bath).[8][9]
-
Two-Solvent System: If no single solvent is ideal, use a binary system. Find one solvent in which the compound is highly soluble (e.g., DCM or ethyl acetate) and a second "anti-solvent" in which it is poorly soluble (e.g., hexanes or heptane).
-
Dissolve the compound in a minimal amount of the "good" solvent while hot.
-
Slowly add the "anti-solvent" dropwise while the solution is still hot, until you see the first signs of persistent cloudiness (turbidity).
-
Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly and undisturbed to promote crystal growth.[8][10]
-
Visualized Workflows
Caption: General troubleshooting workflow for purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for these compounds? A1: Due to the acid sensitivity of the MOM group, these compounds should be stored in a cool, dry place, away from acidic vapors. If stored in a solvent, ensure it is non-protic and free of acidic impurities. Long-term storage as a solid is preferred.
Q2: How can I definitively confirm the purity of my final product? A2: A combination of techniques is recommended. 1H and 19F NMR spectroscopy will confirm the structure and reveal the presence of any proton- or fluorine-containing impurities. LCMS can provide a quantitative purity assessment (e.g., >98% by AUC), and High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition.
Q3: Are there any specific safety concerns I should be aware of? A3: Yes. The primary concern is related to the reagents used for MOM protection. Chloromethyl methyl ether (MOMCl), a common reagent for installing the MOM group, is a potent carcinogen and should be handled with extreme care in a chemical fume hood using appropriate personal protective equipment.[2]
References
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from AdiChemistry. [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from Total Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from Organic Chemistry Portal. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 1,4-Bis(trifluoromethyl)benzene. BenchChem.
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from Wikipedia. [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from Amrita OLabs. [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from Organic Chemistry Portal. [Link]
-
University of Alberta. (n.d.). Recrystallization1. Retrieved from University of Alberta website. [Link]
-
SMU Chemistry. (2013, September 9). Recrystallization [Video]. YouTube. [Link]
- BenchChem. (2025).
-
University of Colorado Boulder. (n.d.). Recrystallization-1.pdf. Retrieved from University of Colorado Boulder website. [Link]
-
Tunoori, A. R., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 9133-9139. [Link]
-
ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters [Request PDF]. [Link]
-
Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from Waters Corporation website. [Link]
- BenchChem. (n.d.). Common impurities in commercial 2-(Trifluoromethyl)benzoyl chloride. BenchChem.
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. MOM Ethers [organic-chemistry.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group
Welcome to the technical support center for protecting group chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize the methoxymethyl (MOM) ether as a hydroxyl protecting group. Here, we address a common yet critical issue: the unintended cleavage of the MOM group during nucleophilic substitution reactions. This resource provides in-depth troubleshooting, mechanistic explanations, and optimized protocols to ensure the stability of your protected intermediates.
Frequently Asked Questions (FAQs)
Q1: I thought MOM ethers were stable to nucleophiles and bases. Why is my MOM group cleaving during my nucleophilic substitution reaction?
This is a frequent and valid observation. While the MOM group is classified as stable under a wide range of basic and nucleophilic conditions (typically pH 4-12), its cleavage under nominally non-acidic conditions is a common pitfall.[1][2][3] The root cause is often not the nucleophile itself acting as a base, but rather a more subtle reaction parameter.
The stability of the MOM group is dictated by its acetal structure, which is inherently susceptible to cleavage by Lewis acids or strong Brønsted acids.[4][5] In the context of a nucleophilic substitution, several factors can introduce sufficient Lewis acidity to catalyze deprotection:
-
Coordination with Organometallic Reagents: Strong organometallic nucleophiles, particularly Grignard reagents (RMgX), are a primary source of unintended deprotection. While the reagent is basic, the magnesium halide species (MgX₂) present in the solution is a potent Lewis acid.[3] This Lewis acid can coordinate to one or both oxygen atoms of the MOM ether, weakening the C-O bonds and facilitating cleavage.
-
Chelation-Controlled Reactions: In substrates containing a nearby Lewis basic functional group (like a carbonyl), the metal cation from the nucleophile (e.g., Mg²⁺ from a Grignard, Li⁺ from an organolithium) can form a stable five- or six-membered chelation complex.[6] This coordination holds the Lewis acid in proximity to the MOM group, significantly accelerating its cleavage. Small protecting groups like MOM are particularly prone to this effect.[6]
-
Adventitious Acid: Trace amounts of acid from reagents, solvents, or glassware can be sufficient to catalyze deprotection, especially at elevated temperatures. For example, using a saturated ammonium chloride (NH₄Cl) quench can create an acidic environment (pKa of NH₄⁺ is ~9.2), which may be sufficient to cause partial or complete deprotection during workup.[7]
-
Elevated Temperatures & Prolonged Reaction Times: The rate of Lewis acid-catalyzed cleavage is temperature-dependent. Reactions run at elevated temperatures or for extended periods, even with weak Lewis acids, are at a much higher risk of MOM group cleavage.[3]
Q2: How can I prevent MOM group cleavage when using potent organometallic nucleophiles like Grignard or organolithium reagents?
Preventing deprotection in these cases requires minimizing the effective Lewis acidity in the reaction medium. Here are several field-proven strategies:
-
Lower the Reaction Temperature: This is the most critical parameter. Perform the addition at low temperatures (e.g., -78 °C to 0 °C) to disfavor the coordination of the metal halide to the MOM ether.[3]
-
Use a "Salt-Free" or Purified Nucleophile: Commercial Grignard reagents can contain excess MgX₂. While more complex, preparing and titrating your own reagent can provide better control. For organolithiums, consider salt-free versions where lithium halide has been precipitated and removed.
-
Employ a Transmetalation Strategy: Transmetalating an organolithium or Grignard reagent to a less Lewis acidic organometallic species, such as an organocuprate (Gilman reagent) or an organozinc reagent, can dramatically reduce the risk of deprotection.[6] Cuprates, in particular, are excellent nucleophiles with significantly lower Lewis acidity compared to their Grignard or organolithium precursors.
-
Add a Lewis Acid Scavenger: In some cases, adding a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) can help sequester trace acids. However, this is less effective against the inherent Lewis acidity of the organometallic species itself.
Below is a workflow to guide your decision-making process when facing this issue.
Caption: Decision workflow for troubleshooting MOM deprotection.
Q3: My nucleophile is not a strong organometallic (e.g., an enolate, amine, or thiol), but I am still observing deprotection. What should I investigate?
If you are not using highly Lewis acidic reagents, the source of cleavage is likely more subtle. Consider the following troubleshooting checklist:
| Potential Cause | Recommended Action | Causality Explanation |
| Acidic Starting Materials | Purify all starting materials. Ensure any amine salts are fully neutralized to the free base before use. | Reagents like amine hydrochlorides can introduce a stoichiometric amount of acid. |
| Solvent Quality | Use freshly distilled, anhydrous, or inhibitor-free solvents. | Over time, solvents like THF can form peroxides, and others like DCM can degrade to produce HCl. |
| Lewis Acidic Additives | Scrutinize all additives. For example, some reactions use salts like LiCl or ZnCl₂ as catalysts or to improve solubility. | These salts are Lewis acids and can directly catalyze MOM ether cleavage. Consider alternatives if possible. |
| Reaction Workup | Use a buffered or basic workup. Instead of NH₄Cl, quench with saturated NaHCO₃ or a pH 7 buffer. | A standard acidic workup is the most common method for intentional MOM deprotection.[3][4] An inadvertent drop in pH during workup can easily cleave the group. |
| Purification Method | Neutralize silica gel by pre-treating the slurry with a small amount of triethylamine in the eluent. | Standard silica gel is acidic and can cause deprotection of acid-sensitive compounds during column chromatography. |
Q4: What are the ideal reaction conditions to maximize the stability of a MOM group during a standard SN2 reaction?
To provide a robust baseline, here is a set of optimized conditions for a general SN2 reaction involving a MOM-protected alcohol and a non-organometallic nucleophile.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous, aprotic polar solvent (e.g., DMF, Acetonitrile, THF). | Aprotic solvents are essential to prevent protonation of the nucleophile or the MOM ether. Acetonitrile and DMF are excellent for many SN2 reactions.[8] |
| Base | Non-nucleophilic, anhydrous base (e.g., K₂CO₃, Cs₂CO₃, DIPEA). | Use a base that is strong enough to deprotonate the nucleophile (if necessary) but is not Lewis acidic and does not introduce protic species. K₂CO₃ is a common and effective choice.[8] |
| Temperature | Lowest effective temperature (start at RT and cool if necessary). | Minimizes the rate of any potential side reactions, including MOM cleavage. |
| Additives | Use catalytic KI for alkyl chlorides or bromides. | The in situ formation of a more reactive alkyl iodide via the Finkelstein reaction can significantly accelerate the desired SN2 reaction, allowing for shorter reaction times and/or lower temperatures.[9] |
| Atmosphere | Inert atmosphere (Nitrogen or Argon). | Prevents moisture from entering the reaction, which could lead to acidic impurities. |
Q5: I've tried optimizing my conditions, but cleavage persists. When should I give up on the MOM group and choose an alternative?
If you are working with highly Lewis acidic conditions, forcing temperatures, or a substrate particularly prone to chelation, an alternative protecting group may save significant time and resources. The principle of "orthogonal stability" is key here—choosing a group that is stable to your reaction conditions but can be removed by a different mechanism.[10]
Caption: Selecting a protecting group based on reaction type.
Here is a comparison of common alternatives to the MOM group:
| Protecting Group | Structure | Stable Towards | Labile Towards | Key Advantage |
| tert-Butyldimethylsilyl (TBS/TBDMS) | R-O-Si(CH₃)₂(t-Bu) | Bases, Nucleophiles, Organometallics, Most Oxidizing/Reducing Agents | Acids, Fluoride sources (TBAF) | Extremely robust to organometallics and offers orthogonal removal with fluoride.[11][12] |
| Benzyl (Bn) | R-O-CH₂Ph | Acids, Bases, Nucleophiles, Organometallics, Mild Oxidizing/Reducing Agents | Hydrogenolysis (H₂, Pd/C), Dissolving Metal Reduction | Very robust and offers a unique, non-acidic/basic deprotection method.[11][13] |
| p-Methoxybenzyl (PMB) | R-O-CH₂(p-OMePh) | Bases, Nucleophiles, Organometallics, Reductants | Oxidative conditions (DDQ, CAN), Strong Acids | Can be removed selectively in the presence of a Benzyl group via oxidation.[10][11] |
| Tetrahydropyranyl (THP) | R-O-THP | Bases, Nucleophiles, Organometallics, Oxidizing/Reducing Agents | Acids (even milder than MOM) | Inexpensive to introduce but creates a new stereocenter, which can complicate analysis.[11][14] |
Experimental Protocols
Protocol 1: General Procedure for SN2 Displacement with a Thiol Nucleophile on a MOM-Protected Substrate
This protocol details a robust method for performing a nucleophilic substitution while preserving the MOM protecting group.
Reagents & Equipment:
-
MOM-protected alkyl bromide/iodide (1.0 equiv)
-
Thiol nucleophile (1.2 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: Flame-dry a round-bottom flask under vacuum and backfill with an inert atmosphere.
-
Reagent Addition: To the flask, add the MOM-protected alkyl halide (1.0 equiv) and anhydrous acetonitrile. Stir to dissolve.
-
Add the finely ground anhydrous K₂CO₃ (2.0 equiv) and the thiol nucleophile (1.2 equiv).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the K₂CO₃. Rinse the pad with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with ethyl acetate and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent to prevent on-column deprotection.
References
-
Methoxymethyl ether - Grokipedia. 15
-
Stability of the Methoxymethyl (MOM) Ether Protecting Group: An In-depth Technical Guide - Benchchem. 1
-
METHOXYMETHYL ETHER - Ataman Kimya.
-
METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP - AdiChemistry. 2
-
Technical Support Center: Grignard Reactions with MOM-Protected Compounds - Benchchem. 3
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism – Total Synthesis. 4
-
Protecting group - Wikipedia.
-
13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts.
-
Protecting Groups For Alcohols - Master Organic Chemistry.
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.
-
Hydroxyl Protecting Groups Stability - Organic Chemistry Portal.
-
MOM Protecting Group Addition | Organic Chemistry - YouTube.
-
MOM Ethers - Organic Chemistry Portal.
-
Saha, A.; et al. The Logic of Organic Synthesis: The use of Protecting Groups. Study Guide to Organic Chemistry, Vol. 5. 14
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC - NIH.
-
Protecting Groups - K. C. Nicolaou Group. 10
-
Stability of -OMOM protecting groups : r/Chempros - Reddit.
-
An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride - ResearchGate.
-
New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers - ACS Publications.
-
Protection of alcohols and phenols with methoxymethyl acetate - OoCities.org.
-
Alcohol Protecting Groups - Organic Chemistry Tutor.
-
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews - ACS Publications.
-
A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers - ResearchGate.
-
The isocyanide SN2 reaction - PMC - NIH.
-
Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a - ResearchGate.
-
Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed.
-
MOM Deprotection : r/OrganicChemistry - Reddit.
-
4.5: Factors affecting the SN2 Reaction - Chemistry LibreTexts.
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- 6. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Quenching Procedures for ortho-Lithiated 2-(Methoxymethoxy)benzotrifluoride
Welcome to the technical support center for the synthesis and functionalization of 2-(methoxymethoxy)benzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the directed ortho-lithiation and subsequent quenching of this versatile synthetic intermediate. Our goal is to equip you with the knowledge to anticipate challenges, diagnose issues, and achieve successful and reproducible outcomes in your experiments.
Introduction to Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings.[1][2] The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a stabilized aryllithium intermediate.[1][2] This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high precision.[2][3]
In the case of 2-(methoxymethoxy)benzotrifluoride, the methoxymethoxy (MOM) group serves as a potent DMG, directing the lithiation to the C3 position. The trifluoromethyl (CF₃) group, while being a moderate directing group itself, is electronically withdrawing and can influence the acidity of the aromatic protons.[3][4] Understanding the interplay between these groups is crucial for optimizing the reaction conditions.
Visualizing the Workflow: From Starting Material to Functionalized Product
The following diagram illustrates the general workflow for the directed ortho-lithiation and quenching of 2-(methoxymethoxy)benzotrifluoride.
Caption: General workflow for the ortho-lithiation and quenching of 2-(methoxymethoxy)benzotrifluoride.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the experimental procedure.
Q1: My ortho-lithiation reaction is not proceeding, and I am recovering my starting material after quenching with D₂O. What could be the issue?
A1: Recovery of the starting material after a deuterium quench is a clear indication that the initial deprotonation step is failing. Several factors could be at play:
-
Reagent Quality: The most common culprit is the quality of the organolithium reagent. Even new bottles of n-BuLi or s-BuLi can have a lower than stated molarity. It is crucial to titrate your organolithium reagent before use to determine its exact concentration.
-
Inadequate Drying: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas. The solvent (typically THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).
-
Low Temperature: While -78 °C is the standard temperature for most lithiations, some substrates may require a slightly higher temperature for efficient deprotonation.[5] You could try warming the reaction to -40 °C for a short period before quenching.
-
Solubility Issues: If your starting material is not fully dissolved at -78 °C, the reaction will be slow and incomplete.[5] You may need to increase the solvent volume or consider a co-solvent. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can also enhance the reactivity of the organolithium reagent and improve solubility.[2]
Q2: I am observing a significant amount of side products, particularly what appears to be butylated starting material. What is causing this?
A2: The formation of butylated starting material suggests that the electrophile is reacting with the n-butyllithium instead of the desired aryllithium intermediate. This can happen if:
-
Excess Organolithium: While a slight excess of the organolithium reagent is often used, a large excess can lead to competitive reactions.[6] Accurate titration is key to using the correct stoichiometry.
-
Slow Quenching: If the addition of the electrophile is too slow, or if the reaction mixture is allowed to warm up before quenching, side reactions can occur. The electrophile should be added relatively quickly to the cold (-78 °C) solution of the aryllithium.
-
Reactive Electrophile: Highly reactive electrophiles may not be selective and can react with any available nucleophile. Consider the nature of your electrophile and if a less reactive alternative is available.
Q3: My yield is consistently low, even though I see product formation. Where am I losing my material?
A3: Low yields can be attributed to several factors throughout the experimental process:
-
Incomplete Lithiation: As discussed in Q1, ensure the deprotonation step goes to completion.
-
Side Reactions of the MOM Group: The methoxymethyl (MOM) group, while an excellent DMG, is not entirely inert. Under strongly basic conditions, there is a possibility of proton exchange from the methyl group of the MOM ether, which can quench the aryllithium.[7] This is more likely to occur if the reaction is allowed to warm or if a large excess of base is used.
-
Work-up and Purification: The work-up procedure is critical. Ensure that the quenching is complete and that the product is efficiently extracted from the aqueous layer. The choice of purification method (e.g., column chromatography) should be optimized to minimize product loss.
-
Anionic Fries Rearrangement: While less common with MOM-protected phenols compared to carbamates, an anionic Fries rearrangement is a potential side reaction where the MOM group could migrate.[8] This is typically favored by higher temperatures.
Frequently Asked Questions (FAQs)
Q: What is the recommended organolithium reagent for this transformation?
A: Both n-butyllithium (n-BuLi) and sec-butyllithium (s-BuLi) are commonly used for directed ortho-metalation.[2] s-BuLi is a stronger base and may be more effective for less acidic protons, but it is also less stable. For 2-(methoxymethoxy)benzotrifluoride, n-BuLi is generally sufficient and a good starting point.
Q: How critical is the reaction temperature?
A: Temperature control is paramount. The initial lithiation is typically performed at -78 °C (a dry ice/acetone bath) to prevent side reactions and decomposition of the organolithium reagent.[9] The stability of the aryllithium intermediate can also be temperature-dependent. It is crucial to maintain a low temperature until the electrophile is added.
Q: Can I use other protecting groups for the phenol?
A: Yes, other directing metalation groups can be used. O-carbamates, for example, are very powerful DMGs.[2] However, the choice of protecting group will depend on the overall synthetic strategy and the conditions required for its eventual removal. MOM ethers are often chosen for their relative stability and ease of cleavage under acidic conditions.[10]
Q: What is the role of the trifluoromethyl (CF₃) group?
A: The CF₃ group is a moderate directing group and a strong electron-withdrawing group.[3] Its electron-withdrawing nature increases the acidity of the aromatic protons, which can facilitate the ortho-lithiation. While the MOM group is the primary director, the CF₃ group's electronic influence contributes to the overall reactivity of the substrate.
Experimental Protocols
General Procedure for ortho-Lithiation and Quenching
Materials:
-
2-(Methoxymethoxy)benzotrifluoride
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, titrated)
-
Electrophile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Drying agent (e.g., MgSO₄ or Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-(methoxymethoxy)benzotrifluoride (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (1.2 eq) neat or as a solution in anhydrous THF, again keeping the temperature below -70 °C.
-
Stir the reaction at -78 °C for an additional 1-3 hours (reaction time will vary depending on the electrophile).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table of Representative Electrophiles and Expected Products
| Electrophile | Product Functional Group |
| D₂O | -D |
| CH₃I | -CH₃ |
| (CH₃)₂SO₄ | -CH₃ |
| DMF | -CHO |
| CO₂ | -COOH |
| I₂ | -I |
| (CH₃)₃SiCl | -Si(CH₃)₃ |
Mechanistic Insights: The Role of the Directing Group
The methoxymethoxy (MOM) group directs the lithiation to the ortho position through a coordination mechanism. The Lewis acidic lithium atom of the organolithium reagent coordinates with the Lewis basic oxygen atoms of the MOM group.[1] This pre-complexation brings the butyl group in close proximity to the C3 proton, facilitating its abstraction and the formation of the thermodynamically stable aryllithium intermediate.
Caption: A simplified representation of the directed ortho-lithiation mechanism.
References
-
Bauer, W., & Schleyer, P. v. R. (1989). Mechanistic evidence for ortho-directed lithiations from one- and two-dimensional NMR spectroscopy and MNDO calculations. Journal of the American Chemical Society. [Link]
- Gschwend, H. W., & Rodriguez, H. R. (1979).
- Narasimhan, N. S., & Mali, R. S. (1983). Heteroatom directed aromatic lithiation reactions for the synthesis of condensed heterocyclic compounds. Synthesis.
- Slocum, D. W., & Jennings, C. A. (1976). Directed metalation. A survey of the relative directing abilities of the common directing groups. The Journal of Organic Chemistry.
- Snieckus, V. (1990). Directed ortho metalation.
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Clayden, J. (2004). Organolithiums: Selectivity for Synthesis. Pergamon.
- Wakefield, B. J. (1995). Organolithium Methods. Academic Press.
-
Reich, H. J. (2013). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews. [Link]
-
Magnier, E., Maddaluno, J., & Oulyadi, H. (2022). Why do ortho lithiation reactions require a huge excess of butyllithium?. Chemistry World. [Link]
-
Myers, A. G. Research Group. ortho metalation. Harvard University. [Link]
-
El-Shafiy, O. A. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
-
Reddit. (2023). Ortho-lithiation with n-BuLi. r/Chempros. [Link]
-
Collum, D. B. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]
-
Physics Forums. (2014). Why does lithiation of arylethers result in a selective ortho product?. [Link]
-
Mortier, J. DIRECTED ORTHO METALATION. [Link]
- Curran, D. P., et al. (2006). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Fluorous Chemistry.
- Hoppe, D., & Hense, T. (1997). Enantioselective Synthesis of Lithium/(-)-Sparteine Carbanion Pairs.
- Google Patents.
- Google Patents. Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
- Google Patents. Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides.
-
Organic Chemistry Portal. MOM Ethers. [Link]
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- 6. Why do ortho lithiation reactions require a huge excess of butyllithium? | News | Chemistry World | Chemistry World [chemistryworld.com]
- 7. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
- 10. MOM Ethers [organic-chemistry.org]
Troubleshooting low yields in the synthesis of 2-(trifluoromethyl)phenols
Welcome to the technical support center for the synthesis of 2-(trifluoromethyl)phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (General Troubleshooting)
This section addresses high-level questions that are common across various synthetic routes to 2-(trifluoromethyl)phenols.
Q1: My overall yield is consistently low, regardless of the synthetic route. Where should I begin my investigation?
Low yields are a common frustration, but a systematic approach can often pinpoint the issue. Start by considering these factors:
-
Purity of Starting Materials: The trifluoromethyl group can be sensitive to certain impurities. For instance, acidic or basic residues in your starting materials or solvents can catalyze decomposition pathways, especially at elevated temperatures.[1] It is crucial to use freshly purified reagents and anhydrous solvents where specified.
-
Atmospheric Control: Many organometallic intermediates (like those in ortho-lithiation) and certain reagents are sensitive to air and moisture.[2] Ensure your reactions are run under an inert atmosphere (e.g., Argon or Nitrogen) as dictated by the specific protocol.
-
Thermal Stability: 4-(Trifluoromethyl)phenol is known to decompose at temperatures as low as 130 °C, and while 2-(trifluoromethyl)phenol may have a different stability profile, the potential for decomposition at high temperatures should not be overlooked.[1] This is particularly relevant in reactions requiring high heat, such as Claisen rearrangements or harsh hydrolysis conditions.[3] Consider if your reaction temperature is too high or if the duration of heating is excessive.
-
Product Volatility: Depending on the substitution pattern, some trifluoromethylated phenols can have low boiling points, leading to loss of product during solvent removal or workup.[4] If you suspect this, try to use lower temperatures for rotary evaporation and consider if your extraction and purification methods are optimized to retain a volatile product.
Q2: My TLC/LC-MS shows a complex mixture of products. What are the likely side reactions?
A messy reaction mixture often points to one of several common issues in trifluoromethylarene chemistry:
-
Isomer Formation: In reactions involving electrophilic substitution or rearrangements (like the Claisen rearrangement for allyl-substituted analogues), you may form constitutional isomers. For example, in the synthesis of 2-allyl-5-(trifluoromethyl)phenol, the formation of the 4-allyl-3-(trifluoromethyl)phenol isomer is a known issue.[3]
-
Decomposition/Defluorination: The trifluoromethyl group is a strong electron-withdrawing group, which can activate the aromatic ring to nucleophilic attack under certain conditions. Harsh basic or nucleophilic conditions can sometimes lead to the degradation of the CF₃ group.[1][5]
-
Reaction with Intermediates: In routes like the Sandmeyer reaction, the diazonium salt intermediate is highly reactive and can participate in unwanted side reactions if not consumed quickly by the desired nucleophile.[6] This can lead to the formation of biaryl compounds or other undesired products.[6]
Q3: Are there specific safety and handling considerations for trifluoromethylating reagents?
Yes, absolutely. While you may be synthesizing the phenol rather than introducing the CF₃ group itself, many routes start from compounds made with potent trifluoromethylating agents. If your synthesis does involve a trifluoromethylation step:
-
Toxicity and Reactivity: Many fluorinating and trifluoromethylating reagents are toxic and/or corrosive. For instance, reactions involving hydrogen fluoride (HF) require specialized equipment and extreme caution.[4] Always consult the Safety Data Sheet (SDS) for each reagent.
-
Stability: Some modern trifluoromethylating reagents, like Togni's or Umemoto's reagents, can be unstable to heat or certain nucleophiles.[7] Their stability under your specific reaction conditions should be verified to avoid reagent decomposition leading to low yields.[7]
Part 2: Method-Specific Troubleshooting Guides
This section provides detailed troubleshooting for common synthetic routes to 2-(trifluoromethyl)phenols.
Route A: From 2-Aminobenzotrifluoride via a Sandmeyer-Type Reaction
This is a classical and versatile method for introducing a hydroxyl group onto the aromatic ring. However, the success of this multi-step process hinges on the careful execution of each step.[8]
Q: My diazotization of 2-aminobenzotrifluoride seems incomplete or is yielding byproducts. What's going wrong?
The formation of the diazonium salt is critical and sensitive. Common issues include:
-
Low Temperature is Crucial: The reaction must be kept cold (typically 0-5 °C) to prevent the highly reactive diazonium salt from decomposing, which can lead to the formation of undesired phenol as a side product before the final hydrolysis step.[9]
-
In situ Reagent Generation: Nitrous acid (HNO₂) is unstable and must be generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[9] Ensure your acid concentration is sufficient and that the NaNO₂ is added slowly to the cold amine solution to maintain temperature control.
-
Testing for Excess Nitrous Acid: It is important to have a slight excess of nitrous acid to ensure complete diazotization. This can be checked with starch-iodide paper, which will turn dark blue in the presence of excess nitrous acid.[9]
Q: The final hydrolysis of the diazonium salt to the phenol is giving a low yield. How can I optimize this step?
This is a common bottleneck. The key is controlled decomposition of the diazonium salt:
-
Heating Protocol: The diazonium salt solution is typically added to a hot, acidic solution (e.g., boiling aqueous sulfuric acid) to drive the hydrolysis.[10] The rate of addition is important; adding it too quickly can lead to uncontrolled decomposition and the formation of tarry byproducts.
-
Copper Catalyst: While the classic Sandmeyer reaction uses copper(I) salts for halides and cyanides, the hydroxylation step is often performed without a copper catalyst. However, using copper(I) oxide (Cu₂O) can sometimes improve yields and consistency.[6]
Workflow for Troubleshooting the Sandmeyer Route
Caption: Troubleshooting flowchart for the Sandmeyer synthesis of 2-(trifluoromethyl)phenol.
Route B: From a 2-(Trifluoromethyl)aryl Ketone via Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation converts a ketone into an ester (which can then be hydrolyzed to the phenol) using a peroxy acid.[11] The primary challenge in this route is controlling the regioselectivity of the oxygen insertion.
Q: The Baeyer-Villiger reaction of my unsymmetrical ketone is not selective, or the wrong isomer is formed. How can I control the regioselectivity?
The regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl.[12] The group that can better stabilize a positive charge will preferentially migrate. The general order is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[11]
-
Substrate Design: For the synthesis of a 2-(trifluoromethyl)phenol from a ketone like 2-acetylbenzotrifluoride, the desired migration is of the aryl group, not the methyl group. Fortunately, aryl groups have a higher migratory aptitude than methyl groups, so the desired product is generally favored.[12]
-
Influence of Substituents: Electron-donating groups on the migrating aryl ring will increase its migratory aptitude, while electron-withdrawing groups (like the CF₃ group) will decrease it.[12] This can make the migration of a trifluoromethyl-substituted aryl group less favorable compared to an unsubstituted aryl group.
-
Reagent Choice: While m-CPBA is common, other peroxy acids like peroxyacetic acid or trifluoroperacetic acid (TFPAA) can sometimes offer different selectivity profiles.[13] TFPAA is more reactive and may be required for less reactive ketones.[13]
Q: My Baeyer-Villiger reaction is slow or incomplete. What can I do?
-
Peroxy Acid Reactivity: Ensure your peroxy acid is fresh. They can degrade over time. As mentioned, a more powerful oxidizing agent like TFPAA may be necessary.[13]
-
Acid Catalysis: The reaction is often catalyzed by acid. Sometimes, adding a catalytic amount of a strong acid like trifluoroacetic acid (TFA) can accelerate the reaction, especially with less reactive ketones.[14]
-
Solvent Choice: The reaction is typically run in chlorinated solvents like dichloromethane (DCM) or chloroform.[14] Ensure the solvent is anhydrous.
Data Summary Table: Baeyer-Villiger Oxidation Parameters
| Parameter | Condition | Rationale & Causality |
| Oxidant | m-CPBA, Peroxyacetic Acid, TFPAA | Reactivity increases with the electron-withdrawing nature of the carboxylate group (TFPAA > m-CPBA).[13] |
| Solvent | DCM, Chloroform | Aprotic, non-coordinating solvents are standard to prevent side reactions with the oxidant. |
| Temperature | 0 °C to Room Temp. | The reaction is often started cold to control the initial exothermic addition, then allowed to warm. |
| Catalyst | None or catalytic TFA | Acid catalysis protonates the carbonyl, making it more electrophilic for the peroxy acid attack.[14] |
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(Trifluoromethyl)phenol via Sandmeyer Reaction
This protocol is a representative procedure and may require optimization.
Step 1: Diazotization of 2-Aminobenzotrifluoride
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-aminobenzotrifluoride (16.1 g, 0.1 mol) and 60 mL of 3M sulfuric acid.
-
Cool the stirred mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (7.2 g, 0.105 mol) in 20 mL of water.
-
Add the sodium nitrite solution dropwise to the amine suspension over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction for an additional 30 minutes at 0-5 °C. The resulting solution of the diazonium salt should be used immediately in the next step.
Step 2: Hydrolysis to 2-(Trifluoromethyl)phenol
-
In a separate 500 mL flask equipped for distillation, heat a solution of 50 mL of concentrated sulfuric acid in 100 mL of water to boiling.
-
Slowly add the cold diazonium salt solution from Step 1 to the boiling sulfuric acid solution. A vigorous evolution of nitrogen gas will occur. The phenol product will steam distill.
-
Continue the distillation until no more oily product is collected in the receiving flask.
-
Separate the organic layer from the distillate, dry it over anhydrous magnesium sulfate, and purify by vacuum distillation to yield 2-(trifluoromethyl)phenol.
Protocol 2: Synthesis of an Aryl Ester via Baeyer-Villiger Oxidation
This protocol describes the oxidation of a hypothetical 2'-(trifluoromethyl)acetophenone.
-
Dissolve 2'-(trifluoromethyl)acetophenone (1.88 g, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.7 g, ~12 mmol, 1.2 eq) portion-wise to the stirred solution over 10 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture again to 0 °C and quench the excess peroxy acid by slowly adding a 10% aqueous solution of sodium sulfite until a test with starch-iodide paper is negative.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by flash column chromatography on silica gel. The subsequent hydrolysis of the ester to the phenol would be performed under standard basic or acidic conditions, taking care to avoid degradation of the trifluoromethyl group.[5]
Mechanism Diagram: Key Step in Baeyer-Villiger Oxidation
Caption: The rate-determining rearrangement step in the Baeyer-Villiger oxidation mechanism.
(Note: The above DOT script is a template; actual image rendering would require a chemical drawing utility to generate the structural images.)
References
-
T. J. Beauchamp, D. J. T. Stalke, D. L. Browne, Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 2019 . [Link]
-
H. W. H. Schmidt, D. M. M. Heitele, 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. Synthesis, 2004 . [Link]
-
M. A. A. G. K. Herath, M. K. K. J. E. Sewwandi, Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters, 2024 . [Link]
- Google Patents, Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermedi
-
Organic Chemistry Portal, Sandmeyer Trifluoromethylation. [Link]
-
ChemistryViews, Practical Path to Multiple Trifluoromethylation of Phenols. 2024 . [Link]
-
NIH National Library of Medicine, Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. [Link]
-
ResearchGate, Trifluoromethylation Strategies of Alcohols and Phenols. [Link]
-
Wikipedia, Sandmeyer reaction. [Link]
-
BYJU'S, Sandmeyer Reaction Mechanism. [Link]
-
GeeksforGeeks, Sandmeyer Reaction. 2025 . [Link]
- Google Patents, Preparation of trifluoromethyl-substituted phenols and phen
-
ACS Publications, PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development, 2014 . [Link]
-
AdiChemistry, BAEYER VILLIGER OXIDATION (REARRANGEMENT) - MECHANISM - APPLICATION - MIGRATORY APTITUDE. [Link]
-
Organic Chemistry Portal, Baeyer-Villiger Oxidation. [Link]
-
Beilstein Journals, Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
NROChemistry, Baeyer-Villiger oxidation: Mechanism & Examples. [Link]
-
Chemistry Steps, Baeyer-Villiger Oxidation. [Link]
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- 5. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum Analysis of 1-Methoxymethoxy-2-(trifluoromethyl)benzene
Abstract: This technical guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Methoxymethoxy-2-(trifluoromethyl)benzene, a key intermediate in organic synthesis, particularly as a protected form of 2-(trifluoromethyl)phenol. Due to the complex interplay of the electron-withdrawing trifluoromethyl group and the electron-donating methoxymethoxy (MOM) protecting group in an ortho-arrangement, the resulting ¹H NMR spectrum exhibits distinct features. This guide elucidates these features through a predictive analysis, supported by objective comparisons with structurally analogous compounds. We will explore the causal relationships between molecular structure and spectral output, present standardized experimental protocols, and offer data-driven insights for researchers in synthetic chemistry and drug development.
Structural and Electronic Considerations
This compound possesses a unique electronic environment. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine, which de-shields the aromatic ring. Conversely, the methoxymethoxy (-OCH₂OCH₃) group acts as an electron-donating group through resonance, shielding the aromatic ring, particularly at the ortho and para positions. Their placement at the 1 and 2 positions creates a complex and non-symmetrical substitution pattern for the four aromatic protons (H-3, H-4, H-5, H-6).
The aliphatic portion of the molecule, the MOM group, is expected to present two distinct singlets corresponding to the methylene (-OCH₂O-) and methyl (-OCH₃) protons.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) | Rationale |
| Aromatic Protons | The ortho-disubstitution results in a complex four-spin system. Chemical shifts are influenced by the opposing electronic effects of the substituents.[1][2] | ||||
| H-6 | ~ 7.65 | dd | 1H | J(ortho) ≈ 8.0, J(meta) ≈ 1.5 | Most deshielded aromatic proton due to proximity to the electron-withdrawing -CF₃ group. |
| H-4 | ~ 7.50 | ddd (or dt) | 1H | J(ortho) ≈ 8.0, J(ortho) ≈ 7.5, J(meta) ≈ 1.5 | Experiences deshielding from the -CF₃ group and shows coupling to both H-3 and H-5. |
| H-5 | ~ 7.20 | ddd (or dt) | 1H | J(ortho) ≈ 7.5, J(ortho) ≈ 8.0, J(meta) ≈ 1.5 | Less influenced by the -CF₃ group compared to H-4 and H-6. |
| H-3 | ~ 7.10 | d | 1H | J(ortho) ≈ 8.0 | Most shielded aromatic proton, being ortho to the electron-donating -OMOM group. |
| MOM Group Protons | These aliphatic protons are typically sharp singlets unless long-range coupling is resolved. | ||||
| -OCH₂O- | ~ 5.25 | s | 2H | N/A | Characteristic chemical shift for the methylene bridge in a MOM ether attached to a phenyl ring. |
| -OCH₃ | ~ 3.50 | s | 3H | N/A | Typical chemical shift for the terminal methyl group of a MOM ether.[3] |
Comparative Spectral Analysis
To validate the predicted spectral features, we compare them with known data from structurally related molecules. This comparison highlights the specific influence of each functional group on the ¹H NMR spectrum.
| Compound | Aromatic Protons (δ, ppm) | Key Aliphatic Protons (δ, ppm) | Key Observations |
| This compound (Predicted) | ~ 7.10 - 7.65 (complex m) | 5.25 (s, 2H) , 3.50 (s, 3H) | The MOM group signals are distinct and the aromatic region is complex due to ortho substitution. |
| 1-Methoxy-2-(trifluoromethyl)benzene [4] | 6.95 - 7.60 (complex m) | 3.90 (s, 3H) | The single methoxy group provides a simpler aliphatic signal. The aromatic shifts are comparable, confirming the strong influence of the ortho -CF₃ group. |
| (Trifluoromethyl)benzene [5] | ~ 7.40 - 7.60 (m) | N/A | Serves as a baseline, showing the general deshielding effect of the -CF₃ group on all aromatic protons. The more complex pattern in our target molecule arises from the additional MOM substituent. |
| 1,2-Dimethoxybenzene (Veratrole) [6] | ~ 6.90 (symmetrical m) | 3.87 (s, 6H) | Demonstrates the shielding effect of two ortho-alkoxy groups without a withdrawing group, shifting the entire aromatic region significantly upfield. |
This comparative analysis demonstrates that the presence and position of the -OMOM and -CF₃ groups are the primary determinants of the chemical shifts and splitting patterns observed in the ¹H NMR spectrum of the target molecule.
Standardized Experimental Protocol
Acquiring a high-quality, reproducible ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines a self-validating workflow.
A. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is fully dissolved and the solution is homogeneous.
B. NMR Spectrometer Setup and Acquisition
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Insertion & Locking: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse (zg30).
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: 0-16 ppm.
-
C. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to achieve a flat baseline.
-
Baseline Correction: Apply a polynomial baseline correction.
-
Calibration: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all peaks and determine coupling constants for multiplets.
Sources
A Comparative Guide to the ¹³C and ¹⁹F NMR Characterization of 2-(methoxymethoxy)benzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about molecular structure, connectivity, and environment. This guide offers an in-depth analysis of the ¹³C and ¹⁹F NMR characteristics of 2-(methoxymethoxy)benzotrifluoride, a compound of interest due to its combination of a trifluoromethyl group—a common moiety in pharmaceuticals for its metabolic stability and binding properties—and a methoxymethyl (MOM) ether, a frequently used protecting group for hydroxyl functionalities.[1]
This document will delve into the expected spectral features of this molecule, compare them with relevant alternatives, and provide a robust experimental protocol for its characterization. The insights provided are grounded in established NMR principles and data from related compounds, offering a predictive and practical framework for researchers in the field.
The Structural Context: Understanding the NMR Landscape
The molecular architecture of 2-(methoxymethoxy)benzotrifluoride presents a fascinating interplay of electronic effects that directly influence its NMR spectra. The electron-withdrawing nature of the trifluoromethyl (CF₃) group and the electron-donating character of the methoxymethoxy (OCH₂OCH₃) group exert opposing influences on the electron density of the aromatic ring. These effects, in turn, dictate the chemical shifts (δ) of the carbon and fluorine nuclei.
¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment
Fluorine-19 NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2][3][4][5] The chemical shift of the CF₃ group is particularly sensitive to the electronic environment of the benzene ring.
Expected Chemical Shift:
For 2-(methoxymethoxy)benzotrifluoride, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be influenced by the ortho-methoxymethoxy group. Generally, electron-donating groups on the aromatic ring cause a downfield shift (less negative ppm value) in the ¹⁹F resonance of a benzotrifluoride.[6][7][8] In contrast, electron-withdrawing groups induce an upfield shift.[6][7] Given that the methoxymethoxy group is an electron-donating group, a downfield shift relative to unsubstituted benzotrifluoride (δ ≈ -63 to -64 ppm) is anticipated.[3][9]
Comparative Analysis:
To contextualize the ¹⁹F NMR data, a comparison with related benzotrifluoride derivatives is insightful.
| Compound | Substituent | Position | Expected ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) | Rationale |
| Benzotrifluoride | -H | - | -63 to -64 | Reference compound.[3][9] |
| 2-Hydroxybenzotrifluoride | -OH | ortho | Downfield of -63 ppm | The hydroxyl group is electron-donating. |
| 2-(methoxymethoxy)benzotrifluoride | -OCH₂OCH₃ | ortho | Downfield of -63 ppm | The MOM group is a stronger electron-donating group than a hydroxyl group. |
| 2-Nitrobenzotrifluoride | -NO₂ | ortho | Upfield of -63 ppm | The nitro group is strongly electron-withdrawing. |
This comparison highlights how ¹⁹F NMR can be a powerful tool to confirm the successful protection of the hydroxyl group in 2-hydroxybenzotrifluoride as its MOM ether. The observed downfield shift provides direct evidence of the electronic contribution of the MOM group.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework of 2-(methoxymethoxy)benzotrifluoride. The chemical shifts of the aromatic carbons are influenced by both the CF₃ and OCH₂OCH₃ substituents, while the aliphatic carbons of the MOM group will appear in a distinct region of the spectrum.
Expected Chemical Shifts:
-
Aromatic Carbons: The aromatic region will display six distinct signals due to the lack of symmetry. The carbon attached to the CF₃ group (C-1) will appear as a quartet due to coupling with the three fluorine atoms. The carbon bearing the MOM group (C-2) will be shifted downfield due to the electronegativity of the oxygen atom. The remaining aromatic carbons (C-3 to C-6) will be influenced by the combined electronic effects of the two substituents.
-
CF₃ Carbon: The carbon of the trifluoromethyl group will also be a quartet and is typically found in the range of δ ≈ 120-130 ppm.[9][10]
-
MOM Group Carbons: The two carbons of the methoxymethoxy group (-OCH₂OCH₃) are expected to appear in the aliphatic region of the spectrum. The methylene carbon (-OCH₂O-) is typically observed around δ ≈ 90-95 ppm, while the methyl carbon (-OCH₃) appears around δ ≈ 55-60 ppm.
Comparative Data of Key Carbon Signals:
| Carbon Atom | 2-Hydroxybenzotrifluoride (Predicted δ, ppm) | 2-(methoxymethoxy)benzotrifluoride (Predicted δ, ppm) | Rationale for Shift |
| C-CF₃ | ~123 (q) | ~123 (q) | Minimal change expected. |
| C-OH / C-OMOM | ~155 | ~153 | Slight shielding upon ether formation. |
| -OCH₂O- | N/A | ~94 | Characteristic of the MOM group. |
| -OCH₃ | N/A | ~56 | Characteristic of the MOM group. |
The presence of the two distinct signals for the MOM group in the aliphatic region serves as a clear diagnostic marker for the successful installation of this protecting group.
Experimental Protocol for NMR Characterization
To obtain high-quality ¹³C and ¹⁹F NMR spectra of 2-(methoxymethoxy)benzotrifluoride, the following experimental protocol is recommended.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d is a common choice for its good solubilizing properties and well-defined residual solvent peak.[6]
-
Ensure the solution is homogeneous.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion and sensitivity.
-
Tune and match the ¹³C and ¹⁹F probes to the appropriate frequencies.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
3. ¹⁹F NMR Acquisition:
-
A standard single-pulse experiment is typically sufficient.
-
Set the spectral width to cover the expected chemical shift range for aromatic trifluoromethyl groups (e.g., -50 to -80 ppm).
-
Use a calibrated 90° pulse.
-
Employ a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Reference the spectrum externally to a standard such as CFCl₃ (δ = 0 ppm) or internally to a known reference compound.[10]
4. ¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is standard for obtaining singlets for all protonated carbons.
-
Set the spectral width to encompass both the aromatic and aliphatic regions (e.g., 0-160 ppm).
-
Use a calibrated pulse angle (e.g., 30-45°) and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2]
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).
5. Data Processing:
-
Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale.
-
Integrate the signals (for ¹⁹F NMR).
Visualizing the NMR Logic
To better illustrate the relationship between the molecular structure and the expected NMR data, the following diagrams are provided.
Caption: Molecular structure and key expected NMR features.
Caption: Recommended workflow for NMR characterization.
Conclusion
The ¹³C and ¹⁹F NMR characterization of 2-(methoxymethoxy)benzotrifluoride provides a wealth of structural information that is critical for its unambiguous identification and for quality control in a drug development pipeline. The ¹⁹F NMR spectrum offers a highly sensitive and direct probe of the electronic effects of the MOM protecting group, while the ¹³C NMR spectrum confirms the integrity of the carbon skeleton and the presence of the key functional groups. By comparing the acquired data with that of related compounds and following a robust experimental protocol, researchers can confidently elucidate and validate the structure of this and similar molecules.
References
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13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]
-
Brownlee, R. T. C., & Craik, D. J. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry, 33(11), 2555. Available at: [Link]
-
19F N.M.R. Chemical Shifts in Substituted Benzotrifluorides and Benzal Fluorides. ConnectSci. Available at: [Link]
-
NMR Data for Methoxymethyl Ethers. Knovel. Available at: [Link]
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1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PMC - PubMed Central. Available at: [Link]
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Ultrafast 19F MAS NMR. ScienceDirect. Available at: [Link]
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Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC - NIH. Available at: [Link]
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Supporting Information for Trifluoromethylation of Aryl Iodides. Beilstein Journals. Available at: [Link]
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19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. ConnectSci. Available at: [Link]
-
19Fluorine NMR. University of Ottawa. Available at: [Link]
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F19 Nuclear Magnetic Resonance Spectra of Some Benzotrifluorides. ACS Publications. Available at: [Link]
-
Supporting Information for Catalytic trifluoromethylation of iodoarenes. Beilstein Journals. Available at: [Link]
-
Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. ACS Publications. Available at: [Link]
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Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC - NIH. Available at: [Link]
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A Comparative Guide to MOM vs. SEM Protecting Groups for 2-(Trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. This guide provides an in-depth, objective comparison of two commonly employed acetal protecting groups, Methoxymethyl (MOM) and 2-(Trimethylsilyl)ethoxymethyl (SEM), with a specific focus on their application to the electron-deficient hydroxyl group of 2-(trifluoromethyl)phenol. This particular substrate presents unique challenges due to the electronic effects of the trifluoromethyl group, influencing the reactivity and stability of the resulting protected ethers.
The trifluoromethyl group is a strong electron-withdrawing group, which decreases the nucleophilicity of the phenolic oxygen and increases its acidity. The pKa of 2-(trifluoromethyl)phenol is approximately 8.95, making it more acidic than phenol (pKa ≈ 10).[1] This altered electronic nature can impact both the protection and deprotection steps.
At a Glance: Key Differences Between MOM and SEM Ethers
| Feature | MOM (Methoxymethyl) Ether | SEM (2-(Trimethylsilyl)ethoxymethyl) Ether |
| Structure | -O-CH₂-O-CH₃ | -O-CH₂-O-CH₂-CH₂-Si(CH₃)₃ |
| Primary Cleavage | Acid-catalyzed hydrolysis[2][3] | Fluoride ion-mediated or acid-catalyzed[4] |
| Stability | Stable to bases, nucleophiles, and many redox reagents. Labile to strong acids.[3] | Stable to a wide range of conditions, including those that cleave MOM ethers. Often described as more "rugged".[4][5][6] |
| Orthogonality | Cleaved under acidic conditions, often with mineral acids or Lewis acids.[2] | Can be cleaved under non-acidic conditions using fluoride sources, providing orthogonality to acid-labile groups.[4] |
| Byproducts | Formaldehyde, methanol[7] | Formaldehyde, ethylene, trimethylsilyl fluoride[4] |
Mechanistic Insights: Protection and Deprotection Pathways
A fundamental understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.
Protection of 2-(Trifluoromethyl)phenol
The protection of the phenolic hydroxyl group with both MOM and SEM reagents typically proceeds via an SN2-type mechanism. A base is used to deprotonate the phenol, generating the more nucleophilic phenoxide, which then attacks the electrophilic chloromethyl ether (MOM-Cl or SEM-Cl).
Diagram: General Protection Mechanism
Caption: General pathway for the protection of phenols using MOM-Cl or SEM-Cl.
Deprotection Mechanisms: The Key Distinction
The primary difference between MOM and SEM groups lies in their deprotection pathways, which allows for selective removal in the presence of other functional groups.
MOM Deprotection (Acid-Catalyzed)
MOM ethers are acetals and are cleaved under acidic conditions.[3] The reaction is initiated by protonation of one of the ether oxygens, making it a better leaving group.[2][8] This is followed by the departure of methanol (or the protected alcohol) to form a resonance-stabilized oxonium ion, which is then attacked by water to yield the deprotected phenol and formaldehyde.
Diagram: MOM Deprotection Mechanism
Caption: Acid-catalyzed deprotection of a MOM-protected phenol.
SEM Deprotection (Fluoride-Mediated)
The presence of the silicon atom in the SEM group provides a unique, milder deprotection pathway using fluoride ions.[4] The high affinity of fluoride for silicon drives the formation of a pentavalent siliconate intermediate. This intermediate undergoes a β-elimination to release the deprotected phenol, ethylene, formaldehyde, and trimethylsilyl fluoride.[4]
Diagram: SEM Deprotection Mechanism
Caption: Fluoride-mediated deprotection of a SEM-protected phenol.
Experimental Protocols and Comparative Data
The following protocols provide a framework for the protection and deprotection of 2-(trifluoromethyl)phenol.
Protocol 1: MOM Protection of 2-(Trifluoromethyl)phenol
Diagram: MOM Protection Workflow
Caption: Experimental workflow for MOM protection.
Step-by-Step Methodology:
-
To a solution of 2-(trifluoromethyl)phenol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add N,N-Diisopropylethylamine (DIPEA, 2.0 eq.).[9]
-
Cool the mixture to 0 °C in an ice bath.
-
Add chloromethyl methyl ether (MOM-Cl, 1.5 eq.) dropwise. Caution: MOM-Cl is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.[2]
-
Allow the reaction to warm to room temperature and stir for 3-8 hours, monitoring by TLC.[9]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired MOM-protected phenol.
Protocol 2: SEM Protection of 2-(Trifluoromethyl)phenol
Diagram: SEM Protection Workflow
Caption: Experimental workflow for SEM protection.
Step-by-Step Methodology:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 2-(trifluoromethyl)phenol (1.0 eq.) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the phenoxide.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq.) dropwise.[10]
-
Allow the reaction to warm to room temperature and stir for 5-12 hours, monitoring by TLC.[10]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Deprotection Protocols
| Parameter | MOM Deprotection | SEM Deprotection |
| Reagents | 2M HCl in MeOH[9] or Lewis Acids (e.g., ZnBr₂, TMSOTf)[11] | Tetrabutylammonium fluoride (TBAF) in THF[4][5] or MgBr₂ in Et₂O/MeNO₂[6][12] |
| Temperature | 0 °C to reflux | Room temperature to 50 °C[5][10] |
| Time | 2 - 24 hours | 2 - 20 hours |
| Selectivity | Cleaved under acidic conditions. May affect other acid-labile groups (e.g., t-butyl ethers, acetonides).[13] | Orthogonal to many acid- and base-labile groups. Cleaved by fluoride.[5][6] |
| Typical Yield | 65-98%[9] | 60-98%[10][14] |
Discussion: Choosing the Right Protecting Group
The choice between MOM and SEM for protecting 2-(trifluoromethyl)phenol hinges on the planned synthetic route and the presence of other functional groups in the molecule.
When to Choose MOM: The MOM group is an excellent choice when subsequent reaction steps involve basic, nucleophilic, or standard redox conditions, and no other acid-sensitive groups are present that need to be preserved. Its removal is straightforward with common laboratory acids.[3] For instance, if the synthetic strategy involves organometallic additions or saponification of an ester elsewhere in the molecule, the MOM-protected phenol will remain intact.
When to Choose SEM: The SEM group offers superior stability and orthogonal deprotection capabilities, making it the preferred choice for more complex syntheses.[4] Its robustness allows it to survive conditions under which MOM ethers might be cleaved, such as exposure to some Lewis acids or mildly acidic conditions.[15] The key advantage is its selective removal with fluoride ions, which leaves acid-labile groups like tert-butyldimethylsilyl (TBDMS) ethers, acetonides, and Boc-protected amines untouched.[5][6][14] This orthogonality is invaluable in the synthesis of complex molecules where multiple protecting groups are required.[13]
For 2-(trifluoromethyl)phenol specifically, the electron-withdrawing nature of the CF₃ group can make the resulting MOM ether more susceptible to acid-catalyzed cleavage compared to electron-rich aromatic systems.[16] Conversely, this electronic effect has a negligible impact on the fluoride-mediated cleavage of the SEM ether, which is governed by the Si-F bond affinity. Therefore, in a molecule with varying sensitivities, the SEM group provides a more reliable and predictable deprotection outcome.
Conclusion
Both MOM and SEM are effective protecting groups for the hydroxyl functionality of 2-(trifluoromethyl)phenol. The MOM group is a cost-effective and reliable option for simpler synthetic routes where its acidic lability is not a concern. The SEM group, while involving a slightly more expensive reagent, offers enhanced stability and the significant advantage of an orthogonal deprotection strategy using fluoride ions.[4][5] For complex, multi-step syntheses requiring the preservation of acid-sensitive functionalities, the SEM group is the superior and more versatile choice, providing the researcher with greater synthetic flexibility and control.
References
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Sajiki, H., et al. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447-1450. [Link]
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Reddy, C. R., et al. (2010). An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. Nucleosides, Nucleotides & Nucleic Acids, 29(3), 253-261. [Link]
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Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101-7103. [Link]
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Sajiki, H., et al. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. ACS Publications - Organic Letters. [Link]
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Sajiki, H., et al. (2000). Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide. Semantic Scholar. [Link]
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Reddy, R. J., et al. (2004). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Letters in Organic Chemistry, 1(3), 229-232. [Link]
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Sajiki, H., et al. (2000). Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide. PubMed. [Link]
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Various Authors. (n.d.). MOM Ethers. Organic Chemistry Portal. [Link]
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Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. [Link]
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Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]
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Nakano, D., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 9397-9404. [Link]
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ChemBK. (2024). 2-Trifluoromethyl-phenol. ChemBK. [Link]
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Król-Bogomilski, J. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. [Link]
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Aditya vardhan Vutturi. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry. [Link]
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Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
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Organic Chemistry. (2022). MOM Protecting Group Addition. YouTube. [Link]
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Li, C.-J., & Trost, B. M. (2007). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 108(2), 2905-3051. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. Wordpress. [Link]
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Dr. Rahul Bhondwe. (2020). Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). YouTube. [Link]
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SynArchive. (2024). Protection of Phenol by Acetal ([2-(Trimethylsilyl)ethoxy]methyl acetal (SEM)). SynArchive. [Link]
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SynArchive. (2024). Protection of Phenol by Acetal (Methoxymethyl acetal (MOM)). SynArchive. [Link]
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Nakano, D., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. National Center for Biotechnology Information. [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for para-Trifluoromethylphenol (HMDB0014023). HMDB. [Link]
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Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
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NIST. (n.d.). Phenol, 2-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]
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Organic Chemistry. (n.d.). SEM Protection - Common Conditions. chem.ucla.edu. [Link]
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PubChem. (2025). 2-Trifluoromethylphenol. PubChem. [Link]
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Begue, J.-P., et al. (2006). Novel synthesis of 2-(trifluoromethyl)- and 2-(perfluoroalkyl)-2-hydroxy-2H-chromenes and their regiospecific reaction with silyl enol ethers. The Journal of Organic Chemistry, 71(22), 8637-8640. [Link]
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Huang, Y., et al. (2024). Synthesis of 2-substituted 3-trifluoromethylselenoindoles via a SeCF3 migration reaction. Organic Chemistry Frontiers, 11, 3968-3973. [Link]
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A Comparative Guide to the Chemical Reactivity of 1-Methoxy- and 1-Methoxymethoxy-2-(trifluoromethyl)benzene
Introduction
In the landscape of medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable building blocks. The strategic placement of substituents on an aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and biological interactions. This guide provides an in-depth comparison of two closely related yet functionally distinct aryl ethers: 1-methoxy-2-(trifluoromethyl)benzene (1) and 1-methoxymethoxy-2-(trifluoromethyl)benzene (2) .
Both molecules feature a trifluoromethyl group, a potent electron-withdrawing group known for its ability to modulate pKa, lipophilicity, and metabolic stability. Ortho to this group is an oxygen-based substituent: a permanent methoxy (-OMe) group in compound 1 , and a methoxymethyl (-OMOM) ether in compound 2 . The latter is commonly employed as a protecting group for phenols. Understanding the nuanced differences in their reactivity is paramount for researchers designing complex multi-step syntheses. This guide will dissect these differences through the lens of key organic transformations, providing both mechanistic rationale and actionable experimental protocols.
Analysis of Electronic and Steric Properties
The reactivity of an aromatic ring is fundamentally governed by the electronic nature and steric demands of its substituents.
-
Electronic Effects : The benzene ring in both compounds is subject to competing electronic effects. The oxygen atom in both the -OMe and -OMOM groups is a strong π-donor through resonance (+R effect), which enriches the electron density at the ortho and para positions.[1][2] Conversely, the highly electronegative fluorine atoms of the -CF₃ group make it a powerful electron-withdrawing substituent, primarily through the inductive effect (-I effect), deactivating the entire ring system.[3] The methoxy and methoxymethoxy groups are also inductively withdrawing due to the oxygen's electronegativity, but this effect is overridden by their much stronger resonance donation.
-
Steric Hindrance : A significant practical distinction between the two molecules is steric bulk. The methoxy group is relatively small. The methoxymethoxy group, with its additional methylene and methyl components, presents a considerably larger steric profile. This difference has profound implications for reactions targeting positions adjacent to the ether, particularly the C6 position.
Caption: Electronic and steric profiles of compounds 1 and 2.
Reactivity in Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution (SEAr) is a cornerstone of arene functionalization. The outcome is dictated by the directing and activating/deactivating nature of the existing substituents.[4]
Mechanistic Rationale: In both molecules, the potent deactivating effect of the -CF₃ group makes them less reactive towards electrophiles than anisole itself.[3] However, the directing effects are dominated by the strongly activating -OMe and -OMOM groups, which direct incoming electrophiles to the positions ortho and para to themselves (C4 and C6).[1][5][6]
-
Regioselectivity : Substitution is heavily favored at the C4 (para) position due to reduced steric hindrance compared to the C6 position, which is crowded by the adjacent -CF₃ group. The increased bulk of the -OMOM group in compound 2 is expected to further disfavor C6 substitution compared to compound 1 .
-
Reactivity : The methoxy group is one of the most powerful activating groups.[7] The methoxymethoxy group's activating ability is comparable, meaning both substrates will undergo SEAr under relatively mild conditions despite the presence of the deactivating -CF₃ group.
Comparative Data for SEAr Reactions
| Reaction | Substrate | Electrophile/Conditions | Major Product(s) | Yield | Reference Insight |
| Nitration | Toluene | HNO₃, H₂SO₄ | o/p-Nitrotoluene | High | Toluene is 25x more reactive than benzene.[8] |
| Bromination | Anisole | Br₂ in AcOH | p-Bromoanisole | ~90% | Demonstrates the strong para-directing effect of -OMe.[7] |
| Nitration | Nitrobenzene | HNO₃, H₂SO₄, heat | m-Dinitrobenzene | ~93% | Shows the strong meta-directing effect of a deactivator.[7] |
| Trifluoromethylation | 1,3-Dimethoxybenzene | CF₃SO₂Na, photocatalyst | Mono- and bis-trifluoromethylated products | 86% | Highlights reactivity of activated rings to functionalization.[9][10] |
Experimental Protocol: Bromination of 1-methoxy-2-(trifluoromethyl)benzene (1)
This protocol describes a representative method for the selective para-bromination of compound 1 .
Materials:
-
1-methoxy-2-(trifluoromethyl)benzene (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-methoxy-2-(trifluoromethyl)benzene in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water (2x), saturated aq. NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield 4-bromo-1-methoxy-2-(trifluoromethyl)benzene.
Reactivity in Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for regioselective functionalization of aromatic rings, guided by a metalating-directing group (DMG).
Mechanistic Rationale: Both -OMe and -OMOM groups are effective DMGs. They coordinate to an organolithium reagent (e.g., n-BuLi or s-BuLi), directing deprotonation at an adjacent ortho position. In compounds 1 and 2 , the only available ortho position is C6. The inductive effect of the neighboring -CF₃ group increases the kinetic acidity of the C6-H bond, potentially facilitating lithiation. However, the steric bulk of both the DMG and the -CF₃ group can impede the approach of the organolithium base. The larger -OMOM group is expected to result in a slower rate of lithiation compared to the -OMe group under identical conditions.
Caption: General workflow for Directed Ortho-Metalation (DoM).
Experimental Protocol: Ortho-Lithiation and Carboxylation of Compound 1
This protocol details the lithiation at the C6 position followed by quenching with carbon dioxide to form the corresponding benzoic acid.
Materials:
-
1-methoxy-2-(trifluoromethyl)benzene (1.0 equiv)
-
s-Butyllithium (s-BuLi) (1.2 equiv) in cyclohexane
-
Anhydrous tetrahydrofuran (THF)
-
Dry carbon dioxide (CO₂) gas or dry ice
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-neck flask under a positive pressure of argon.
-
Add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.
-
Add compound 1 via syringe.
-
Slowly add s-BuLi dropwise over 20 minutes. A color change is typically observed.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Quench the reaction by bubbling dry CO₂ gas through the solution or by carefully adding crushed dry ice.
-
Allow the mixture to slowly warm to room temperature.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude 6-methoxy-2-(trifluoromethyl)benzoic acid by recrystallization or column chromatography.
Stability and Cleavage of the Oxygen Functionality
The most significant difference for a synthetic chemist between compounds 1 and 2 lies in the stability of the oxygen substituent.
-
1-methoxy-2-(trifluoromethyl)benzene (1) : The methyl ether is a highly stable and robust functional group. Its cleavage requires harsh, Lewis acidic conditions, typically using boron tribromide (BBr₃). This makes it suitable for multi-step syntheses where the ether must survive a wide range of reagents.
-
This compound (2) : The MOM ether is an acetal, which is specifically designed as a protecting group for a hydroxyl function. It is stable to basic, organometallic, and many reductive/oxidative conditions but is readily cleaved under mild acidic conditions (e.g., HCl in methanol, or trifluoroacetic acid). This allows for the selective unmasking of the phenol at a desired stage in a synthesis.
Comparative Cleavage Conditions
| Functional Group | Reagent | Conditions | Product | Characteristics |
| Methoxy (-OMe) | BBr₃ | DCM, -78 °C to rt | Phenol | Harsh, for robust substrates |
| Methoxymethoxy (-OMOM) | HCl / MeOH | MeOH, rt | Phenol | Mild, for selective deprotection |
Summary and Synthetic Outlook
The choice between 1-methoxy- and this compound is a strategic one, dictated entirely by the synthetic plan.
| Feature | 1-methoxy-2-(trifluoromethyl)benzene (1) | This compound (2) |
| Primary Role | A stable, functionalized building block. | A protected phenol building block. |
| SEAr Reactivity | High, directs ortho/para. | High, directs ortho/para. Slightly more sterically hindered at C6. |
| DoM Reactivity | Good directing group. | Good directing group, but potentially slower due to steric bulk. |
| Stability | Very high. Stable to most conditions except strong Lewis acids. | Stable to basic/nucleophilic conditions; labile to acid. |
| Key Transformation | O-Demethylation (harsh). | O-Deprotection (mild). |
Expert Recommendation:
-
Choose compound 1 when a permanent, electron-donating methoxy group is required to influence the electronic properties of the final target or to direct reactions throughout a synthesis without risk of cleavage.
-
Choose compound 2 when the ultimate goal is to synthesize a phenol. The MOM group provides reliable protection during intermediate steps and can be removed cleanly in a late-stage transformation without affecting other sensitive functional groups.
By understanding these fundamental differences in reactivity and stability, researchers can make informed decisions, enabling more efficient and successful synthetic campaigns in drug discovery and materials science.
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- Nucleophilic Arom
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- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
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Mass spectrometry fragmentation of 1-Methoxymethoxy-2-(trifluoromethyl)benzene
An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-Methoxymethoxy-2-(trifluoromethyl)benzene
Introduction
In the landscape of modern synthetic chemistry and drug development, the precise structural elucidation of novel compounds and intermediates is paramount. This compound is a compound of interest, often appearing as a protected intermediate in complex syntheses due to the presence of the acid-labile methoxymethyl (MOM) ether protecting group. Its structural complexity, featuring an electron-rich ether linkage and a potent electron-withdrawing trifluoromethyl group positioned ortho to each other on an aromatic ring, gives rise to a unique and predictable fragmentation pattern in mass spectrometry.
This guide provides a comprehensive analysis of the fragmentation behavior of this compound, primarily under Electron Ionization (EI) conditions. We will dissect the molecule's structure to predict its fragmentation pathways, offer a comparative perspective on ionization techniques, and provide a robust experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical chemists, and drug development professionals who require a deep, mechanistic understanding of how this molecule behaves in the mass spectrometer to ensure unambiguous identification and characterization.
Part 1: Theoretical Fragmentation Pathways
The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the inherent chemical stability of the bonds within the molecule and the resulting fragments. The structure of this compound (Molecular Weight: 206.16 g/mol ) presents several predictable cleavage points.
-
The Aromatic Core: Aromatic systems are inherently stable and typically produce a prominent molecular ion peak ([M]⁺•) under EI conditions.[1][2]
-
The Methoxymethyl (MOM) Ether Group: Ethers are well-known to direct fragmentation. The most common pathway is α-cleavage, which involves the breaking of a bond adjacent to the oxygen atom to form a stable oxonium ion.[3][4][5] For the MOM ether, this can manifest in several ways:
-
Loss of a Methyl Radical (•CH₃): Cleavage of the terminal O-CH₃ bond results in the loss of a methyl radical (15 Da), leading to a fragment at m/z 191.
-
Loss of a Methoxy Radical (•OCH₃): Cleavage of the CH₂-OCH₃ bond is a highly favorable pathway, resulting in the loss of a methoxy radical (31 Da) and forming a stable benzyloxonium ion at m/z 175.
-
Loss of the Entire Methoxymethyl Group (•CH₂OCH₃): Cleavage of the aryl C-O bond can lead to the loss of the entire methoxymethyl radical (45 Da), yielding a fragment at m/z 161.
-
-
The Trifluoromethyl (CF₃) Group: The C-F bond is exceptionally strong, but the C-C bond connecting the CF₃ group to the aromatic ring is a potential cleavage site.
-
Loss of a Trifluoromethyl Radical (•CF₃): Loss of the •CF₃ radical (69 Da) would produce a cation at m/z 137. While some sources suggest trifluoromethylbenzene itself fragments by sequential loss of CF₂ and F, the loss of the entire •CF₃ group is a common pathway in many substituted aromatics.[6][7]
-
-
Ortho Effect: The proximity of the two substituents can lead to unique rearrangement reactions.[8] For instance, interactions could facilitate the concerted loss of neutral molecules like formaldehyde (CH₂O, 30 Da), although this is generally less common than radical-driven α-cleavage.
Based on these principles, the fragmentation of the MOM ether group is predicted to be the most dominant pathway due to the relative instability of the C-O ether bonds compared to the C-CF₃ bond and the stability of the resulting oxonium ions.
Caption: Predicted EI fragmentation pathways for this compound.
Part 2: Comparative Analysis of Ionization Techniques
The choice of ionization technique profoundly impacts the resulting mass spectrum. A comparison between a "hard" and a "soft" ionization method provides complementary information.
| Ionization Technique | Principle | Expected Outcome for this compound | Primary Application |
| Electron Ionization (EI) | High-energy electrons (typically 70 eV) bombard the molecule, causing ionization and extensive, reproducible fragmentation.[9][10] | Rich fragmentation spectrum. A visible, but potentially weak, molecular ion peak at m/z 206. The base peak is likely to be a fragment ion (e.g., m/z 175 or 161). Excellent for structural elucidation and library matching. | GC-MS analysis, structural identification, library database searching. |
| Chemical Ionization (CI) | A reagent gas (e.g., methane, ammonia) is ionized, which in turn transfers a proton to the analyte molecule in a less energetic process.[9] | Minimal fragmentation. A very strong protonated molecule peak ([M+H]⁺) at m/z 207. Significantly fewer fragment ions are produced. | Confirmation of molecular weight, analysis of fragile molecules that do not show a molecular ion in EI. |
For the purpose of this guide, which focuses on structural characterization through fragmentation, Electron Ionization (EI) is the superior and more informative technique. The standardized use of 70 eV electrons ensures that the fragmentation patterns are consistent across different instruments, allowing for reliable comparison to spectral libraries.[9]
Part 3: Experimental Protocol for GC-MS Analysis
This protocol outlines a standard method for analyzing this compound using a typical benchtop Gas Chromatograph-Mass Spectrometer system. The logic behind this workflow is to first separate the analyte from any impurities via chromatography before introducing it into the mass spectrometer for ionization and detection.
Caption: Standard workflow for GC-MS analysis of the target compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: Dilution is necessary to avoid overloading the GC column and MS detector, ensuring sharp chromatographic peaks and clean spectra. The choice of a volatile solvent ensures it is quickly removed and does not interfere with the analysis.
-
Procedure: Prepare a 100 µg/mL solution of the analyte in HPLC-grade ethyl acetate.
-
-
Gas Chromatography:
-
Rationale: A non-polar HP-5MS column is chosen for its versatility with a wide range of organic compounds. The temperature program is designed to provide good separation and peak shape for a molecule of this polarity and boiling point.
-
Parameters:
-
Injector: 250°C, Split ratio 20:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
-
-
Mass Spectrometry:
-
Rationale: Standard EI settings (70 eV, 230°C source temperature) are used to generate reproducible fragmentation patterns for structural confirmation.[9][11] The mass range is set to cover the molecular ion and all expected fragments.
-
Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
-
Part 4: Data Interpretation and Comparison
Upon analysis, a mass spectrum is generated. The expected key ions for this compound are summarized below. The relative abundance helps in confirming the fragmentation hierarchy.
| m/z | Proposed Ion Structure/Formula | Neutral Loss | Fragmentation Mechanism | Predicted Relative Abundance |
| 206 | [C₉H₉F₃O₂]⁺• | - | Molecular Ion ([M]⁺•) | Moderate |
| 175 | [C₈H₆F₃O]⁺ | •OCH₃ (31 Da) | α-Cleavage of MOM ether | High (Potential Base Peak) |
| 161 | [C₇H₄F₃O]⁺ | •CH₂OCH₃ (45 Da) | Cleavage of aryl C-O bond | Moderate to High |
| 137 | [C₈H₉O₂]⁺ | •CF₃ (69 Da) | Cleavage of aryl C-CF₃ bond | Moderate |
| 131 | [C₇H₄F₂O]⁺ | •OCH₃, then CO, then H | Secondary fragmentation | Low |
| 45 | [CH₂OCH₃]⁺ | C₈H₇F₃O• | Cleavage forming the methoxymethyl cation | Moderate |
Analysis of Expected Results:
-
The base peak (the most intense peak in the spectrum) is predicted to be at m/z 175 . This is due to the highly favorable α-cleavage of the MOM ether to lose a methoxy radical, forming a resonance-stabilized benzyloxonium ion.
-
A significant peak at m/z 161 would confirm the presence of the MOM ether attached to the trifluoromethyl-benzene core.
-
The presence of a peak at m/z 137 confirms the trifluoromethyl substituent on the aromatic ring.
-
The molecular ion at m/z 206 should be clearly visible, confirming the molecular weight of the compound.
Conclusion
The mass spectral fragmentation of this compound under Electron Ionization is a predictable process dominated by the characteristic cleavages of the methoxymethyl ether group. The primary fragmentation pathways involve the loss of a methoxy radical (•OCH₃) to form a highly stable ion at m/z 175, which is expected to be the base peak. Other significant fragments corresponding to the loss of the entire methoxymethyl group (m/z 161) and the trifluoromethyl group (m/z 137) serve as powerful diagnostic markers for the different structural components of the molecule. By utilizing the standardized GC-MS protocol provided, a researcher can generate a clean, reproducible spectrum, allowing for confident structural confirmation of this important synthetic intermediate. Comparing this detailed fragmentation analysis with data from a soft ionization technique like CI can provide orthogonal confirmation of the molecular weight, adhering to best practices for rigorous chemical characterization.
References
- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.
-
DeCaprio, A. et al. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. (Note: This is a future publication cited in a current ResearchGate article). Available at: [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
NIST. (n.d.). Benzene, (trifluoromethyl)-. NIST Chemistry WebBook. Available at: [Link]
-
Unknown Author. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
-
Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame. Available at: [Link]
-
Hamdi, S. T. (1996). The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines. Journal of Chemical Research. Available at: [Link]
-
Chemistry with Dr. C. (2020). Mass Spectrometry of Aliphatic Ethers. YouTube. Available at: [Link]
-
Problems in Chemistry. (2021). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Available at: [Link]
-
Cavell, R. G., & Dobbie, R. C. (1971). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry. Available at: [Link]
-
University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
-
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-
El-Seedi, H. R., et al. (2007). Electron-Induced (EI) Mass Fragmentation is Directed by Intramolecular H-Bonding in Two Isomeric Benzodipyran Systems. National Institutes of Health. Available at: [Link]
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HPLC analysis for purity determination of 2-(methoxymethoxy)benzotrifluoride
An In-Depth Technical Guide to HPLC Analysis for Purity Determination of 2-(Methoxymethoxy)benzotrifluoride
Introduction: The Critical Role of Purity in Chemical Synthesis
2-(Methoxymethoxy)benzotrifluoride is a fluorinated aromatic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making it a valuable building block. However, the synthetic route to this intermediate can introduce various impurities, including starting materials, by-products, and isomers. The presence of these impurities can significantly compromise the yield, safety, and efficacy of the final product.
Therefore, a robust, accurate, and reliable analytical method for determining the purity of 2-(Methoxymethoxy)benzotrifluoride is paramount for quality control in research, development, and manufacturing settings. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose, offering a powerful combination of resolution, sensitivity, and versatility.[1][2]
This guide, designed for researchers and drug development professionals, provides a comprehensive, in-depth comparison of HPLC with alternative analytical methods for purity determination. It details a validated HPLC protocol, explains the scientific rationale behind the methodological choices, and is grounded in authoritative industry standards to ensure scientific integrity.
Part 1: The Primary Method: Reversed-Phase HPLC (RP-HPLC)
The workhorse for purity analysis of moderately polar organic molecules like 2-(methoxymethoxy)benzotrifluoride is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Principle of Separation
RP-HPLC separates chemical compounds based on their hydrophobicity.[3] The system consists of a non-polar stationary phase (typically a silica support chemically bonded with C18 alkyl chains) and a polar mobile phase (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol).[1] When the sample is introduced, the non-polar (hydrophobic) components interact more strongly with the C18 stationary phase and are retained longer in the column. In contrast, more polar components have a greater affinity for the mobile phase and elute faster. By gradually increasing the proportion of the organic solvent in the mobile phase (a technique known as gradient elution), compounds with varying degrees of hydrophobicity can be effectively separated and eluted from the column as distinct peaks.
Detailed Experimental Protocol: An Optimized HPLC Method
This protocol is designed as a self-validating system, incorporating system suitability checks as mandated by pharmacopeial standards like the United States Pharmacopeia (USP).[3][4][5]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 4.6 mm x 150 mm, 5 µm | The C18 phase provides excellent hydrophobic interaction for aromatic compounds. The dimensions and particle size offer a good balance between resolution and backpressure for standard HPLC systems. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is added to control the pH and sharpen peak shapes by suppressing the ionization of any potential acidic or basic impurities. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient Elution | 0-15 min: 40-85% B; 15-17 min: 85-40% B; 17-20 min: 40% B | A gradient is crucial for separating impurities with a wide range of polarities and ensuring the main, more hydrophobic peak elutes in a reasonable time with good symmetry. The final steps are for re-equilibration. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape. |
| Detection Wavelength | 254 nm | The benzotrifluoride moiety contains an aromatic ring, which is a strong chromophore. 254 nm is a common wavelength for detecting aromatic compounds, ensuring high sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | 20 minutes | Sufficient time to elute the main compound and any potential late-eluting impurities, followed by column re-equilibration. |
Reagents and Sample Preparation
-
Reagents: HPLC-grade Acetonitrile, HPLC-grade Water, and ACS-grade Formic Acid.
-
Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of 2-(methoxymethoxy)benzotrifluoride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (approx. 1.0 mg/mL): Accurately weigh about 25 mg of the 2-(methoxymethoxy)benzotrifluoride sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Sonicate for 5 minutes if necessary and filter through a 0.45 µm syringe filter before injection. A higher concentration for the sample solution is used to ensure the detection of low-level impurities.
System Suitability Testing (SST)
Before analyzing any samples, the chromatographic system must be verified for its fitness for the intended analysis.[5] This is achieved by making five replicate injections of the Standard Solution and evaluating the following parameters according to USP <621> guidelines.[3][4][6]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration and quantification. |
| Theoretical Plates (N) | N ≥ 2000 | Measures the efficiency of the column in separating components. |
| Precision (%RSD) | RSD ≤ 2.0% for peak area and retention time | Demonstrates the reproducibility of the system's injections and measurements.[7] |
Purity Calculation
The purity of the sample is determined using the area percent method, which assumes that all components have a similar detector response at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Part 2: Comparison with Alternative Analytical Methods
While HPLC is a robust primary method, alternative techniques offer distinct advantages for specific analytical challenges. The choice of method is often dictated by the need for speed, higher resolution, or the nature of the expected impurities.
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents an evolution of HPLC technology, utilizing columns packed with sub-2 µm particles.[8] To push the mobile phase through these densely packed columns, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).[9][10]
The primary benefits of this approach are a dramatic increase in resolution, speed, and sensitivity.[8][11]
-
Faster Analysis: UPLC can reduce analysis times from 15-20 minutes to under 5 minutes, significantly increasing laboratory throughput.[10][11]
-
Improved Sensitivity: The sharper, narrower peaks generated by UPLC lead to a better signal-to-noise ratio, making it easier to detect and quantify trace-level impurities.[9][11]
-
Reduced Solvent Consumption: Faster run times and lower flow rates result in substantial savings on costly HPLC-grade solvents, making UPLC a more environmentally friendly option.[9][11]
Alternative 2: Gas Chromatography (GC)
Gas Chromatography is a powerful technique for analyzing volatile and semi-volatile organic compounds.[12] The separation is based on the partitioning of analytes between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a stationary phase within a long capillary column.[12]
Given that 2-(methoxymethoxy)benzotrifluoride is likely to be thermally stable and volatile, GC is a viable alternative.
-
Orthogonal Information: GC is particularly effective at detecting volatile impurities that may not be well-retained or resolved by RP-HPLC, such as residual solvents from the synthesis (e.g., toluene, dichloromethane).[13][14]
-
High Sensitivity: When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can offer exceptional sensitivity for impurity profiling.[13][15] Research has shown GC-MS to be effective for the analysis of various benzotrifluoride derivatives in environmental samples.[16]
Comparative Summary
| Feature | HPLC | UPLC | GC |
| Principle | Separation based on polarity/hydrophobicity in a liquid mobile phase. | A high-pressure version of HPLC using sub-2 µm particles for enhanced performance.[8] | Separation based on volatility/boiling point in a gaseous mobile phase. |
| Speed | Moderate (e.g., 15-20 min run time).[9][10] | Very Fast (e.g., 3-10 min run time).[10] | Fast to Moderate (depends on temperature program). |
| Resolution | Good | Excellent | Excellent |
| Sensitivity | Good | Excellent[9] | Excellent (detector dependent) |
| Typical Impurities Detected | Isomers, starting materials, non-volatile by-products. | Same as HPLC, but with higher sensitivity for trace impurities. | Residual solvents, volatile starting materials, and by-products.[13] |
| Primary Limitation | Lower throughput compared to UPLC. | Higher initial instrument cost and complexity.[11] | Only suitable for thermally stable and volatile compounds. |
Part 3: Scientific Integrity and Method Validation
A described protocol is only as reliable as its validation. To ensure trustworthiness, any analytical method must be validated for its intended purpose, following guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[7][17][18][19][20] This process demonstrates that the method is fit-for-purpose.
Key Validation Parameters (ICH Q2(R2))
-
Specificity: The method must be able to produce a response solely from the target analyte, without interference from impurities, degradants, or excipients. This is often demonstrated by analyzing a placebo, forcing degradation studies, and, if available, using a high-resolution detector like a DAD to check for peak purity.[7]
-
Linearity: This confirms a proportional relationship between the concentration of the analyte and the detector's response over a specified range.[7][17]
-
Accuracy: This measures the closeness of the results obtained by the method to the true value. It is typically assessed by analyzing samples with a known concentration (e.g., a spiked placebo) and is expressed as percent recovery.[7]
-
Precision: This demonstrates the method's reproducibility. It is evaluated at three levels: repeatability (multiple analyses in a short time), intermediate precision (analyses on different days, by different analysts, or with different equipment), and reproducibility (inter-laboratory trials).
-
Range: This is the concentration interval over which the method is shown to be accurate, precise, and linear.[17][19] For a purity test, the range should typically cover from the reporting threshold of impurities to 120% of the specification.
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition (±2%), pH (±0.2 units), or column temperature (±5 °C) and ensuring the results remain acceptable.
Conclusion
For the routine quality control and purity determination of 2-(methoxymethoxy)benzotrifluoride, the detailed Reversed-Phase HPLC method provides a robust, reliable, and accurate solution. It is well-suited for separating the main component from potential non-volatile impurities and isomers, and its principles are well-established and recognized by regulatory bodies.
The choice of an alternative method like UPLC or GC depends on specific laboratory needs. If high throughput and enhanced sensitivity are required, UPLC is the superior choice, offering significant improvements in speed and resolution. If the primary concern is the quantification of volatile impurities such as residual solvents, Gas Chromatography provides essential, orthogonal data that complements the information from liquid chromatography. Ultimately, a comprehensive purity profile may involve the use of both LC and GC techniques to cover the full spectrum of potential impurities.
References
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Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. [Link]
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U.S. Pharmacopeia. 〈621〉 CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
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Rajani Kumar V. et al. A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]
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WebofPharma. (2025). HPLC vs. UPLC. WebofPharma. [Link]
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Pharmaguideline. (2018). Differences between HPLC and UPLC. Pharmaguideline. [Link]
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Agilent. (2023). Understanding the Latest Revisions to USP <621>. Agilent. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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DSDP Analytics. USP <621> Chromatography. DSDP Analytics. [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
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U.S. Pharmacopeia. (2021). <621> Chromatography. U.S. Pharmacopeia. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
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ALWSCI. (2022). HPLC Vs UPLC - What's The Difference?. ALWSCI. [Link]
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RAPS. (2022). ICH releases draft guidelines on analytical method development. RAPS. [Link]
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LabTech. (2023). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. LabTech. [Link]
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Vione, D. et al. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology. [Link]
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International Journal of Advanced Research and Publications. (2022). Exploration of Volatile Organic Compounds through Gas Chromatography: Analytical Insights. International Journal of Advanced Research and Publications. [Link]
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Niinemets, Ü. et al. (2013). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature Experiments. [Link]
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Lava, R. et al. (2011). Determination of benzotrifluoride derivative compounds in groundwater. ResearchGate. [Link]
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Lava, R. et al. (2011). Benzotrifluoride and its derivatives considered into this study. ResearchGate. [Link]
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Swarts, F. (1909). Ortho and Para Substituted Derivatives of Benzotrifluoride. Journal of the American Chemical Society. [Link]
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Crizer, D. M. et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. [Link]
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Pérez-Castañeda, E. M. et al. (2020). Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis. NIH. [Link]
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Ogawa, A. et al. Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. [Link]
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Schultze, M. et al. (2018). Peak Purity in Liquid Chromatography, Part II: Potential of Curve Resolution Techniques. Chromatography Online. [Link]
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Wockhardt Research Centre. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. NIH. [Link]
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A Senior Application Scientist's Guide to Ortho-Directing Group Efficiency: MOM vs. Other Ether Groups in Directed ortho-Metalation
For the discerning researcher in organic synthesis and drug development, the precise functionalization of aromatic rings is a cornerstone of molecular design. Directed ortho-metalation (DoM) stands out as a powerful strategy for achieving regioselective substitution, transforming a seemingly inert C-H bond into a versatile reactive handle.[1] The success of this transformation hinges on the choice of the directing metalation group (DMG), a heteroatom-containing functionality that corrals an organolithium base to deprotonate the adjacent ortho-position.[1][2]
Among the pantheon of DMGs, ether groups are frequently employed for their relative stability and the ease with which they can be introduced and removed. This guide provides an in-depth comparison of the methoxymethyl (MOM) ether group against other common ether protecting groups—namely methyl (OMe), benzyl (OBn), and silyl ethers (e.g., OTBS)—in the context of their efficiency and utility as ortho-directing groups.
The Mechanism of Directed ortho-Metalation: A Dance of Coordination and Deprotonation
The efficacy of an ether as a DMG is fundamentally tied to its ability to act as a Lewis base, coordinating to the Lewis acidic lithium of an organolithium reagent (e.g., n-BuLi, s-BuLi). This initial coordination brings the base into close proximity to the ortho-protons of the aromatic ring, facilitating a kinetically favored deprotonation over other, more thermodynamically acidic protons elsewhere in the molecule.[3] This "Complex Induced Proximity Effect" (CIPE) is the guiding principle of DoM.[3]
The resulting aryllithium intermediate is then poised to react with a wide array of electrophiles, allowing for the introduction of diverse functionalities at the ortho-position with high regioselectivity.[1]
Figure 1: Generalized mechanism of Directed ortho-Metalation (DoM).
Comparative Analysis of Ether Directing Groups
The ideal DMG should be a strong coordinator, stable to the strongly basic conditions of the reaction, easy to install and remove, and should not introduce unwanted side reactions. Here, we evaluate common ether groups against these criteria.
| Directing Group | Structure | Relative Directing Ability | Key Advantages | Key Disadvantages |
| Methoxymethyl (MOM) | -OCH₂OCH₃ | Moderate to Good | Good coordinating ability via both oxygens; Generally stable to lithiation conditions; Removable under acidic conditions.[4][5] | Can undergo proton transfer from the methoxymethyl group, quenching the aryllithium;[6] Deprotection requires acidic conditions which may not be compatible with all substrates.[5] |
| Methyl (Me) | -OCH₃ | Moderate | Simple to install; Very stable to a wide range of conditions. | Weaker directing group compared to MOM;[7] Harsh conditions required for deprotection (e.g., BBr₃).[6] |
| Benzyl (Bn) | -OCH₂Ph | Moderate | Stable to a wide range of conditions; Removable by hydrogenolysis.[8] | Can undergo benzylic lithiation as a competing reaction;[9] Can also quench the aryllithium via proton transfer.[6] |
| Silyl Ethers (e.g., TBDMS) | -OSi(CH₃)₂(t-Bu) | Poor | Easily introduced and removed with fluoride sources.[10] | Generally poor directing groups for DoM due to the lower Lewis basicity of the oxygen atom.[8] |
Methoxymethyl (MOM) Ether: The Chelating Contender
The MOM group presents a unique advantage due to the presence of two oxygen atoms, which can participate in chelation with the lithium cation, thereby forming a stable six-membered ring-like transition state. This enhanced coordination generally makes it a more effective directing group than a simple methyl ether.[2]
However, a potential pitfall of the MOM group, as well as the benzyl group, is the presence of protons alpha to the ether oxygen. These protons can be sufficiently acidic to be abstracted by the newly formed aryllithium, leading to a proton transfer that quenches the desired intermediate.[6] This side reaction can often be mitigated by careful control of reaction temperature and the choice of organolithium base.
Methyl Ether: The Simple Stalwart
Anisole and its derivatives are classic substrates for DoM. The methoxy group is a reliable, albeit moderately powerful, directing group.[1] Its primary drawbacks are its comparatively weaker directing ability and the often harsh conditions required for its cleavage, which can limit its applicability in the synthesis of complex molecules with sensitive functional groups.[6]
Benzyl Ether: A Double-Edged Sword
Similar to the MOM group, the benzyl ether offers good stability under many conditions. However, it is susceptible to two competing deprotonation pathways: the desired ortho-ring lithiation and benzylic lithiation.[9] The latter can be a significant competing reaction, particularly with stronger bases like t-BuLi. Like the MOM group, proton transfer from the benzylic position to the aryllithium can also occur.[6] A key advantage of the benzyl group is its facile removal under neutral conditions via hydrogenolysis, which is often orthogonal to the deprotection of other protecting groups.[8]
Silyl Ethers: The Reluctant Directors
While silyl ethers are workhorses in organic synthesis for the protection of alcohols, they are generally poor directing groups for DoM. The silicon atom's ability to donate electron density to the oxygen atom reduces the oxygen's Lewis basicity, making it a less effective coordinator for the organolithium reagent.[8] Consequently, ortho-lithiation of silyl-protected phenols is often inefficient.
Experimental Protocols
Below are representative, step-by-step protocols for the ortho-lithiation of a MOM-protected phenol and anisole. These are intended as a guide and may require optimization for specific substrates.
Protocol 1: Ortho-lithiation and Silylation of MOM-protected Phenol
This protocol is adapted from general procedures in the literature for directed ortho-metalation.
Materials:
-
MOM-protected phenol
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add the MOM-protected phenol (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (to make a ~0.5 M solution).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add s-BuLi (1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium.
-
Add TMSCl (1.2 equiv) dropwise via syringe.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: Experimental workflow for the ortho-silylation of MOM-protected phenol.
Protocol 2: Ortho-lithiation and Carboxylation of Anisole
This protocol is a classic example of DoM and is widely documented.
Materials:
-
Anisole
-
Anhydrous diethyl ether
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Dry ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anisole (1.0 equiv) and anhydrous diethyl ether (to make a ~1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to -78 °C and carefully add crushed dry ice in small portions.
-
Allow the mixture to warm to room temperature and stir until all the dry ice has sublimated.
-
Quench the reaction with 1 M HCl until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of initial ether).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude o-anisic acid can be purified by recrystallization.
Conclusion and Recommendations
The choice of an ether directing group for a Directed ortho-Metalation reaction is a nuanced decision that depends on the specific synthetic context.
-
The MOM group is a strong candidate when a more potent directing group than a simple methoxy is required, and its acidic deprotection is compatible with the overall synthetic strategy. Its chelating ability provides a distinct advantage in directing the lithiation.
-
The methyl group remains a viable option for simple systems where its moderate directing ability is sufficient and the harsh deprotection conditions are tolerable.
-
The benzyl group offers the significant advantage of deprotection under neutral hydrogenolysis conditions, providing an orthogonal protecting group strategy. However, the potential for competitive benzylic lithiation must be considered.
-
Silyl ethers are generally not recommended as directing groups for DoM due to their poor coordinating ability.
Ultimately, the optimal choice requires a careful evaluation of the substrate's functional group tolerance, the desired reaction conditions, and the overall synthetic plan. For complex syntheses requiring a reliable and moderately strong directing group with a predictable deprotection pathway, the MOM ether often represents a favorable balance of properties.
References
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-
Fujioka, H., Senami, K., Kubo, O., Yahata, K., Minamitsuji, Y., & Maegawa, T. (2009). A New Method for the Monoprotection of 1,2-Diols. Organic Letters, 11(22), 5138–5141. [Link]
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-
Ramesh, C., Ravindranath, N., & Das, B. (2003). A Simple and Efficient Method for the Chemoselective Deprotection of Phenolic Methoxymethyl (MOM) Ethers. The Journal of Organic Chemistry, 68(18), 7101–7103. [Link]
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Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]
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- Macklin, T. K., & Snieckus, V. (2012). The Directed Ortho Metalation (DoM)–Cross‐Coupling Nexus. A Review of the Arene‐ and Heteroarene‐Forming Reactions. Organic Reactions, 77, 1-146.
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A Comparative Guide to the Structural Elucidation of 1-Methoxymethoxy-2-(trifluoromethyl)benzene Derivatives: X-ray Crystallography and Its Alternatives
Introduction: The Imperative of Three-Dimensional Structure in Fluorinated Molecule Development
In the landscape of modern drug discovery and materials science, the precise arrangement of atoms within a molecule is a critical determinant of its function. For halogenated organic compounds, particularly those containing the trifluoromethyl (-CF3) group, understanding the three-dimensional structure is paramount. The -CF3 group is a powerful modulator of a molecule's physicochemical properties, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets. When combined with other functional groups, such as the flexible methoxymethoxy (MOM) ether, the resulting conformational possibilities become complex and non-intuitive.
This guide focuses on the structural analysis of 1-Methoxymethoxy-2-(trifluoromethyl)benzene derivatives, a class of compounds with potential applications in medicinal chemistry. While a definitive single-crystal X-ray diffraction study on this specific parent molecule or its direct derivatives is not widely available in public repositories like the Cambridge Structural Database (CSD), this does not preclude a thorough structural investigation.[1]
Here, we present a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the structural elucidation of these molecules. We will detail the gold-standard method of single-crystal X-ray crystallography, providing a robust experimental protocol from synthesis to data refinement. Furthermore, we will objectively compare this technique with powerful alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry—providing a holistic strategy for unambiguous characterization.
Part 1: The Gold Standard - A Proposed Workflow for Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise solid-state structure of a molecule. It provides a detailed three-dimensional map of electron density, allowing for the accurate measurement of atomic positions, bond lengths, and bond angles. The primary challenge, however, lies in obtaining a high-quality single crystal.
Experimental Protocol 1: Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of diffraction-quality crystals.
1. Synthesis: A plausible synthetic route for a model derivative, 4-bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene, could involve the protection of the hydroxyl group of the corresponding phenol with methoxymethyl chloride (MOM-Cl) under basic conditions.
2. Purification: The crude product must be rigorously purified to ≥98% purity, typically via column chromatography, as impurities can severely inhibit crystallization.
3. Crystal Growth: This is often the most challenging and empirical step. Several methods should be screened in parallel:
- Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) is left in a loosely capped vial, allowing the solvent to evaporate over days or weeks.
- Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (the "anti-solvent"). This slowly increases the concentration of the solute to the point of supersaturation and crystallization.
- Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and inducing crystallization.
Experimental Protocol 2: X-ray Data Collection and Structure Refinement
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, the diffraction experiment can proceed.
1. Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head, often at low temperature (e.g., 100 K) to minimize thermal vibrations.
2. Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. These reflections are recorded by a detector as the crystal is rotated.
3. Structure Solution and Refinement:
- The diffraction data is processed to determine the unit cell dimensions and space group.
- Initial atomic positions are determined using direct methods (e.g., with SHELXS).[2]
- The structural model is then refined against the experimental data (e.g., with SHELXL), adjusting atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.[2]
Visualization of the Crystallographic Workflow
Caption: A flowchart illustrating the typical workflow for X-ray crystallography.
Part 2: Anticipated Structural Insights and a Comparative Analysis with Alternative Techniques
While we lack a specific CIF file for our target molecule, we can predict key structural features based on data from related compounds and compare the depth of this information with that from other techniques.
Anticipated Structural Features
The interplay between the electron-withdrawing -CF3 group and the flexible, electron-donating -OCH2OCH3 group is expected to govern the molecule's conformation and crystal packing. Based on studies of trifluoromethylbenzene derivatives, one can anticipate the potential for weak intermolecular interactions, such as C-H···F hydrogen bonds, which can influence the crystal lattice.[3] The methoxymethoxy group introduces conformational flexibility, and it would not be surprising to observe rotational disorder in this part of the molecule within the crystal structure.
The following table summarizes the type of quantitative data that would be obtained from a successful X-ray analysis, which is essential for building accurate structure-activity relationships (SAR).
| Parameter | Information Provided | Significance |
| Unit Cell Dimensions & Space Group | The size and symmetry of the repeating unit in the crystal. | Defines the crystal system and the packing arrangement of the molecules. |
| Atomic Coordinates (x, y, z) | The precise position of every non-hydrogen atom in the unit cell. | The fundamental data used to define the 3D structure, including conformation and stereochemistry. |
| Bond Lengths & Angles | Exact measurements of the distances between atoms and the angles between bonds (e.g., C-C, C-F, C-O). | Confirms the chemical connectivity and reveals any structural strain or unusual bonding. |
| Torsion Angles | The dihedral angle between four connected atoms, defining the conformation around a rotatable bond. | Crucial for describing the molecule's shape, especially the orientation of the -CF3 and -OCH2OCH3 groups. |
| Intermolecular Interactions | Identification and measurement of non-covalent interactions like hydrogen bonds and π-π stacking.[3] | Explains the forces holding the crystal together and provides insight into potential biological interactions. |
Alternative Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment and connectivity of atoms.
-
¹H and ¹³C NMR: These experiments establish the carbon-hydrogen framework of the molecule.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds, providing a clear signal for the -CF3 group and confirming its electronic environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal through-bond correlations, allowing for the unambiguous assignment of all proton and carbon signals and confirming the molecule's covalent structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment detects through-space correlations between protons that are close to each other (< 5 Å), providing crucial information about the molecule's solution-state conformation and stereochemistry.
Alternative Technique 2: Computational Chemistry
Computational modeling, particularly using Density Functional Theory (DFT), can predict the three-dimensional structure and properties of a molecule from first principles.
-
Geometry Optimization: This process calculates the lowest energy conformation of the molecule in a vacuum or a simulated solvent environment, providing predicted bond lengths, angles, and torsion angles.
-
Conformational Analysis: For flexible molecules like our target, computational methods can explore the potential energy surface to identify different stable conformers and their relative energies.
-
Prediction of Properties: DFT can also predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data to validate the proposed structure.
Comparative Guide: X-ray vs. NMR vs. Computational Modeling
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Computational Chemistry |
| Sample State | Solid (requires high-quality single crystal) | Solution | In Silico (no physical sample required) |
| Primary Information | Precise 3D atomic coordinates, bond lengths/angles, packing | Atomic connectivity, solution-state conformation, dynamics | Predicted 3D geometry, relative energies of conformers |
| Key Advantage | Unambiguous, high-resolution solid-state structure | Provides data on the behavior of the molecule in solution | Predictive power; can explore unstable or hypothetical structures |
| Key Limitation | Crystal growth can be a major bottleneck; structure is static | Provides an averaged structure; less precise than X-ray | Accuracy depends on the level of theory; requires experimental validation |
| Application to Target | Would provide the definitive solid-state conformation and packing. | Would reveal the preferred solution conformation of the MOM group. | Could predict the most stable conformer and rationalize its geometry. |
Visualization of the Synergistic Approach
Caption: The synergistic relationship between X-ray, NMR, and computational methods.
Conclusion: An Integrated Approach for Definitive Structural Characterization
While single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure, its reliance on high-quality crystals can be a significant hurdle. For novel compounds like this compound derivatives, a multi-faceted strategy is the most robust path to complete structural elucidation.
The ideal approach begins with NMR spectroscopy to confirm the covalent structure and probe the solution-state dynamics. This experimental data then provides a crucial validation point for computational models, which can explore conformational landscapes in detail. Finally, the insights from both NMR and computational studies can help guide crystallization efforts, with the ultimate goal of obtaining a high-resolution X-ray crystal structure that provides definitive proof of the molecule's solid-state architecture. By integrating these three powerful techniques, researchers can build a comprehensive and validated understanding of a molecule's structure, paving the way for rational design and accelerated development.
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Validating the structure of electrophilic substitution products
A Senior Application Scientist's Guide to the Structural Validation of Electrophilic Substitution Products
The Imperative of Structural Validation in Synthesis
A Multi-Faceted Approach to Structural Elucidation
No single technique can unequivocally determine a complex organic structure. A robust validation strategy employs a combination of methods, each providing a unique piece of the structural puzzle. The relationship between these techniques is synergistic, with data from one method often clarifying ambiguities in another.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of specific chemical bonds.[6][7] The frequencies of these vibrations are characteristic of particular functional groups, providing a quick and effective way to confirm the success of a substitution reaction.[8][9][10]
Why it's a crucial first step: FT-IR analysis is rapid and requires minimal sample preparation. It can quickly confirm the incorporation of a new functional group (e.g., a nitro group or a carbonyl) and the retention or modification of existing ones.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Obtain the infrared spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.[8]
-
Data Interpretation: Analyze the spectrum to identify characteristic absorption bands.[7][11] Key regions to examine include the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹), which is unique to each compound.[6][8][11]
Data Interpretation and Comparison
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance | Notes |
| C-H (aromatic) | 3100-3000 | Sharp, medium | Indicates the presence of the aromatic ring. |
| C=C (aromatic) | 1600-1450 | Multiple sharp bands | "Breathing" of the aromatic ring. |
| N-O (nitro group) | 1550-1500 and 1350-1300 | Strong, sharp | Confirms nitration. |
| C=O (carbonyl) | 1750-1650 | Strong, sharp | Indicates acylation or carboxylation. |
| O-H (hydroxyl) | 3600-3200 | Broad, strong | Confirms hydroxylation or presence of a carboxylic acid. |
Trustworthiness: Comparing the product's spectrum to the starting material's spectrum provides a clear validation of the chemical transformation. The disappearance of reactant peaks and the appearance of product peaks is strong evidence of a successful reaction.[6][11]
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z).[12] High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the deduction of the molecular formula.[13][14]
Why it's essential: MS provides the fundamental information of what the molecule is composed of. Fragmentation patterns, where the molecular ion breaks into smaller pieces, can also offer clues about the molecule's structure.[15][16][17][18]
Experimental Protocol: Electrospray Ionization (ESI) High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Ionization: Introduce the sample solution into the ESI source, where a high voltage creates charged droplets that evaporate to produce gas-phase ions.[19]
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which measures their m/z with high accuracy.[13]
-
Data Analysis: Determine the exact mass of the molecular ion and use software to generate possible elemental compositions.[13][20] Analyze fragmentation patterns to gain structural insights.[21]
Data Presentation and Comparison
| Technique | Information Gained | Precision | Limitations |
| Low-Resolution MS | Nominal molecular weight | Integer mass | Cannot distinguish between isobaric compounds. |
| High-Resolution MS | Exact molecular weight and molecular formula | Up to 4 decimal places | Fragmentation can be complex to interpret.[13] |
| Tandem MS (MS/MS) | Structural connectivity from fragmentation | High | Requires expertise in interpreting fragmentation pathways.[19] |
Expertise in Action: The choice of ionization technique is critical. While Electron Ionization (EI) is suitable for volatile, nonpolar compounds and often produces extensive fragmentation, soft ionization techniques like ESI are preferred for more polar and thermally labile molecules, typically yielding a prominent molecular ion peak.[13][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing detailed information about the molecular structure.[22]
Why it's the most powerful tool: NMR is unparalleled in its ability to reveal the precise connectivity of atoms in a molecule. A combination of 1D and 2D NMR experiments can almost always solve the structure of a small organic molecule.[23][24][25]
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Accurately weigh 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[22][26] The solution must be homogeneous and free of particulate matter.[26] Filter the solution into a clean NMR tube.[27]
-
Data Acquisition: Place the sample in the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to ensure homogeneity.[22] Acquire ¹H, ¹³C, and relevant 2D spectra (COSY, HSQC, HMBC).
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate ¹H signals, determine multiplicities, and assign chemical shifts. Analyze 2D spectra to establish correlations.
Comparative Analysis of NMR Experiments
| Experiment | Information Provided | Causality |
| ¹H NMR | Number of unique protons, their chemical environment, and neighboring protons (from splitting patterns). | The chemical shift is determined by the electron density around the proton. J-coupling arises from the interaction of nuclear spins through bonding electrons. |
| ¹³C NMR | Number of unique carbons and their chemical environment. | The chemical shift is influenced by hybridization and the electronegativity of attached atoms. |
| COSY | Shows which protons are coupled to each other (typically through 2 or 3 bonds).[28] | Establishes proton-proton connectivity within spin systems.[29] |
| HSQC | Correlates each proton with the carbon it is directly attached to (one-bond correlation).[25][28] | Unambiguously links proton and carbon signals. |
| HMBC | Correlates protons and carbons that are separated by multiple bonds (typically 2 or 3 bonds).[28][29] | Reveals long-range connectivity, crucial for identifying quaternary carbons and piecing together molecular fragments.[23] |
Determining Regiochemistry: The substitution pattern on an aromatic ring gives rise to characteristic splitting patterns and chemical shifts in the ¹H NMR spectrum. For example, a 1,4-disubstituted (para) product will often show two doublets, while a 1,2-disubstituted (ortho) product will exhibit a more complex pattern of doublets and triplets.[30] ¹³C NMR is also highly sensitive to changes in molecular symmetry, which can help distinguish between isomers.[5][31]
X-Ray Crystallography: The Unambiguous Answer
Principle: Single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through a single crystal.[32][33]
Why it's the definitive method: When a suitable crystal can be grown, X-ray crystallography provides an unambiguous determination of the molecular structure, including relative and absolute stereochemistry.[34][35][36][37] It serves as the ultimate arbiter when spectroscopic data are ambiguous.[35]
Experimental Workflow
-
Crystallization: This is often the most challenging step.[38] The goal is to grow a single crystal of sufficient size (typically >0.1 mm) and quality, free from significant defects.[38][39] This is achieved by slowly bringing a concentrated solution to a state of supersaturation.[35]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[33][38] The diffraction pattern is recorded as the crystal is rotated.[32]
-
Structure Solution and Refinement: The diffraction data are used to generate an electron density map, from which the atomic positions are determined.[39] This initial model is then refined to best fit the experimental data.[33]
Comparison with Spectroscopic Methods
| Feature | X-Ray Crystallography | NMR Spectroscopy |
| State of Matter | Solid (single crystal) | Solution |
| Information | 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[32][33] | Atomic connectivity, regiochemistry, dynamic processes in solution. |
| Primary Challenge | Growing a high-quality single crystal.[35][38] | Overlapping signals in complex molecules, interpreting complex coupling patterns. |
| Ambiguity | Virtually none for a well-refined structure. | Can sometimes be ambiguous without sufficient 2D data. |
Trustworthiness: The final output of an X-ray crystal structure analysis is a set of atomic coordinates that can be visualized as a 3D model. The quality of the structure is assessed by statistical parameters such as the R-factor, which measures the agreement between the calculated and observed diffraction data. A low R-factor indicates a reliable structure.[36]
Conclusion: An Integrated and Self-Validating Approach
Validating the structure of an electrophilic substitution product requires a logical, multi-technique approach. Each method provides a layer of evidence, and together they create a self-validating system. FT-IR offers a rapid check for the expected functional group transformation. High-resolution mass spectrometry confirms the molecular formula. Finally, a comprehensive suite of 1D and 2D NMR experiments elucidates the precise atomic connectivity and, crucially, the regiochemistry of the substitution. In cases of ambiguity or when absolute stereochemical proof is required, single-crystal X-ray crystallography provides the definitive answer. By understanding the strengths and causal principles behind each technique, researchers can confidently and accurately characterize their synthetic products, ensuring the integrity and progress of their scientific endeavors.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methoxymethoxy-2-(trifluoromethyl)benzene
This guide provides a detailed protocol for the safe handling and disposal of 1-Methoxymethoxy-2-(trifluoromethyl)benzene. As a compound utilized in complex organic synthesis, its unique structure—combining an ether linkage and a halogenated aromatic ring—necessitates a rigorous and informed approach to waste management. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental stewardship. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.
Hazard Profile and Inherent Risks
Understanding the chemical's properties is the foundation of its safe management. The disposal plan is directly derived from its hazard profile, which is characterized by four primary risks: flammability, potential for peroxide formation, halogenated compound classification, and health hazards.
The causality for specific handling procedures stems from these inherent risks. For instance, its classification as a halogenated organic compound places it under strict U.S. Environmental Protection Agency (EPA) regulations, while the ether group demands vigilance against the formation of explosive peroxides.[1][2]
| Hazard Category | Description | Primary Mitigation Strategy |
| Flammability | The presence of an ether group and a benzene ring suggests the compound is a flammable liquid.[3] Vapors can form explosive mixtures with air and may be ignited by heat, sparks, or open flames.[4] | Store in a designated flammables cabinet, away from all ignition sources. Use non-sparking tools and ground/bond containers during transfer.[3] |
| Reactivity | As an ether, this compound has the potential to form explosive peroxides upon exposure to air and light, especially if inhibitors are depleted.[2][5] Peroxide crystals are shock-sensitive and can detonate.[6] | Date containers upon receipt and upon opening.[7] Do not store for prolonged periods (typically <12 months unopened, <6 months opened).[4][7] Never allow to evaporate to dryness.[8] |
| Health Hazards | May cause skin, eye, and respiratory system irritation.[3][9][10] It may be harmful if inhaled, swallowed, or absorbed through the skin.[9] | Always handle within a certified chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE) at all times.[4] |
| Environmental Hazards | As a halogenated aromatic compound, it is presumed to be toxic to aquatic life with potentially long-lasting effects. Improper disposal can lead to persistent environmental contamination. | Do not discharge to drains or rivers.[9] All waste must be collected and disposed of as regulated hazardous waste.[7] |
Pre-Disposal Protocol: In-Lab Waste Management
Proper disposal begins at the point of generation. A systematic, in-lab procedure prevents cross-contamination, ensures regulatory compliance, and mitigates immediate safety risks.
Required Personal Protective Equipment (PPE)
All handling and waste transfer operations must be conducted with the following PPE:
| Equipment | Specification | Rationale |
| Lab Coat | Flame-resistant | Protects against splashes and provides a barrier in case of a flash fire. |
| Gloves | Chemical-resistant nitrile gloves (double-gloving recommended) | Protects against skin contact and absorption. Nitrile has a limited breakthrough time; change gloves immediately upon contamination.[4][5] |
| Eye Protection | ANSI-approved safety goggles or a face shield worn over safety glasses | Protects against splashes and vapors, preventing serious eye irritation.[4] |
| Ventilation | Certified Chemical Fume Hood | Maintains a safe breathing zone and contains vapors, minimizing inhalation exposure.[4][9] |
Waste Segregation and Container Protocol
The principle of "like with like" is paramount. Improper segregation can lead to dangerous chemical reactions within the waste container.
-
Select the Correct Waste Container: Use a designated, leak-proof hazardous waste container with a screw-top cap, preferably the original reagent bottle or one made of compatible material (e.g., amber glass).[7][8] The container must be in good condition, free from cracks or external residue.[7]
-
Label Immediately: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "Waste this compound"
-
The words "Hazardous Waste"
-
A clear list of all components and their approximate percentages.
-
The relevant hazard pictograms (e.g., Flammable, Irritant/Health Hazard).
-
-
Segregate as Halogenated Waste: This waste stream must be kept separate from non-halogenated organic waste. The reason for this is twofold: halogenated waste requires specific, high-temperature incineration for complete destruction, and mixing it with non-halogenated solvents complicates the disposal process and significantly increases costs.[11]
-
Avoid Incompatibles: Ensure the waste container does not receive incompatible materials such as strong oxidizing agents, strong acids, or bases, which could react with the solvent or catalyze decomposition.[4][6]
Formal Disposal Workflow
Once generated and collected, the waste must follow a controlled path from the laboratory to a licensed treatment, storage, and disposal facility (TSDF). This workflow is managed by your institution's Environmental Health & Safety (EHS) department or a contracted professional waste service.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Methodology
-
Accumulation in the Lab: Collect the segregated halogenated waste in its properly labeled container at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).
-
Safe Storage in SAA: The container must be kept tightly closed except when adding waste.[7] It should be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks. The SAA must be away from heat, sunlight, and ignition sources.[6][8]
-
Request for Disposal: Once the container is full or waste is no longer being generated, contact your institution's EHS office to arrange for pickup.[7] Do not transport hazardous waste yourself.[7]
-
Professional Collection: Trained EHS personnel or a licensed waste contractor will collect the waste. They will ensure the container is properly labeled and prepared for transport in compliance with Department of Transportation (DOT) regulations.
-
Final Disposition: The waste will be transported to a licensed TSDF. Due to its halogenated nature, the required method of disposal is high-temperature incineration to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts like dioxins or furans.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is critical to prevent injury and environmental release.
-
Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or the ventilation is inadequate.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[6]
-
Contain the Spill: If trained and safe to do so, contain the spill using a chemical spill kit with an absorbent material suitable for organic solvents (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled container for disposal as hazardous waste.[6]
-
Decontaminate: Clean the spill area thoroughly. The first rinse of the decontaminated area should be collected as hazardous waste.[8]
-
Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and seek immediate medical attention.[9] If inhaled, move to fresh air.[9]
Regulatory Framework
The disposal of this chemical is governed by multiple federal regulations.
-
Resource Conservation and Recovery Act (RCRA): Administered by the EPA, RCRA governs the management of hazardous waste.[12] This compound would likely be classified as a D001 hazardous waste due to its ignitability.[13] Furthermore, as a halogenated organic compound, it is subject to specific land disposal restrictions under 40 CFR § 268.32, which mandates treatment by destruction.[1]
-
Toxic Substances Control Act (TSCA): The trifluoromethyl group places this compound within the broad family of per- and polyfluoroalkyl substances (PFAS).[14] The EPA is actively increasing regulatory oversight of PFAS under TSCA, including rules for reporting and recordkeeping related to their use and disposal.[15]
By following this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest commitment to safety, scientific integrity, and regulatory compliance.
References
- AOBChem. (2024, September 2). Safety Data Sheet: 1-(Methoxymethyl)-4-(trifluoromethyl)benzene.
- ECHEMI. (n.d.). (Trifluoromethyl)benzene SDS, 98-08-8 Safety Data Sheets.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene.
-
U.S. Environmental Protection Agency. (2024, March). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
University of California, Santa Barbara. (2013, January 18). Standard Operating Procedure: Diethyl Ether. Retrieved from [Link]
- Sigma-Aldrich. (2023, November 6). Safety Data Sheet.
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
- University of California, Los Angeles - Environment, Health & Safety. (n.d.). Use of Ether.
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U.S. Environmental Protection Agency. (2021, June 28). Toxic Substances Control Act Reporting and Recordkeeping Requirements for Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
- Fisher Scientific. (2021, December 24). Safety Data Sheet: 1-Nitro-4-(trifluoromethoxy)benzene.
- Thermo Fisher Scientific. (2021, September 5). Safety Data Sheet: (Trifluoromethoxy)benzene.
- U.S. Government Publishing Office. (2015, January 26). Federal Register/Vol. 80, No. 16/Rules and Regulations.
-
Purdue University - Radiological and Environmental Management. (n.d.). Standard Operating Procedure: Diethyl Ether. Retrieved from [Link]
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Diethyl ether.
- Federal Register. (n.d.). Benzene Topics.
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U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- U.S. Environmental Protection Agency. (2023, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
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Navigating the Safe Handling of 1-Methoxymethoxy-2-(trifluoromethyl)benzene: A Guide to Personal Protective Equipment and Operational Procedures
For researchers, scientists, and professionals in drug development, the proper handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 1-Methoxymethoxy-2-(trifluoromethyl)benzene, a compound whose unique structure necessitates a thorough understanding of its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds to establish a robust framework for safe laboratory practices. Our commitment is to empower you with the knowledge to work safely and effectively, making this your preferred resource for chemical handling information.
Understanding the Hazard Profile: A Synthesis of Analogous Compound Data
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
